molecular formula C6H4ClN3 B1400781 4-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269823-02-0

4-chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B1400781
CAS No.: 1269823-02-0
M. Wt: 153.57 g/mol
InChI Key: ZFLNONQYWSGQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4-Chloro-7H-pyrrolo[2,3-c]pyridazine ( 1269823-02-0) is an aromatic heterocyclic compound with the molecular formula C 6 H 4 ClN 3 and a molecular weight of 153.57 g/mol [ 1 ]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules. Researchers should note that this compound is structurally distinct from the more commonly referenced 4-chloro-7H-pyrrolo[2,3- d ]pyrimidine (CAS 3680-69-1), a key intermediate in drugs like Tofacitinib, despite sharing the same molecular formula [ 3 ][ 9 ]. Research Applications and Value The primary research value of 4-chloro-7H-pyrrolo[2,3- c ]pyridazine lies in its potential as a synthetic intermediate. Scientific literature indicates that the 7H-pyrrolo[2,3-c]pyridazine core structure is of significant interest in the development of novel therapeutic agents. For instance, 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives have been investigated as potent inhibitors of LRRK2 (Leucine-rich repeat kinase 2), a kinase target associated with neurodegenerative diseases such as Parkinson's disease [ 5 ]. The chloro substituent at the 4-position provides a reactive site for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to rapidly explore chemical space around this heterocyclic core. Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic use, or for personal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNONQYWSGQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-chloro-7H-pyrrolo[2,3-c]pyridazine CAS 1269823-02-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1269823-02-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-7H-pyrrolo[2,3-c]pyridazine, a bifunctional heterocyclic compound of significant interest in medicinal chemistry. The document details the strategic importance of the pyrrolo[2,3-c]pyridazine scaffold, particularly within the context of the "nitrogen walk" approach to drug design, which systematically explores chemical space by replacing carbon with nitrogen atoms in core structures. This guide synthesizes available information on the preparative synthesis, chemical reactivity, and potential applications of this molecule as a versatile building block for lead optimization and the design of functional materials. Methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a deep understanding for researchers in the field.

Introduction: The Pyrrolo[2,3-c]pyridazine Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents often involves the strategic modification of known pharmacophores to enhance efficacy, selectivity, and pharmacokinetic properties. One powerful strategy in modern medicinal chemistry is the "nitrogen walk," which involves the systematic replacement of a CH-group with a nitrogen atom within an aromatic or heteroaromatic ring system.[1] This substitution can profoundly impact a molecule's physicochemical properties, such as its hydrogen bonding capacity, dipole moment, and metabolic stability, thereby improving its overall pharmacological profile.[1]

The 7H-pyrrolo[2,3-c]pyridazine core, an isomer of the well-known 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, is a prime example of a structure accessible through this design strategy. The parent pyridazine ring system is a recognized scaffold in compounds exhibiting a wide array of biological activities, including antibacterial, anticancer, and antihypertensive properties.[2] By fusing a pyrrole ring to the pyridazine core, a bifunctional scaffold is created that offers multiple points for chemical modification.

4-chloro-7H-pyrrolo[2,3-c]pyridazine, in particular, is engineered to be a versatile building block. It features an "active chlorine atom" on the pyridazine ring, which serves as a reactive handle for introducing diverse functionalities, and a pyrrole ring that can be independently modified.[1] This dual functionality makes it an invaluable tool for constructing libraries of complex molecules for lead optimization and the development of novel functional materials.[1][3]

Physicochemical Properties

Detailed experimental data for 4-chloro-7H-pyrrolo[2,3-c]pyridazine is not widely available in public literature. However, its fundamental properties can be identified.

  • Molecular Formula: C₆H₄ClN₃

  • Molecular Weight: 153.57 g/mol

  • CAS Number: 1269823-02-0

  • Appearance: Expected to be a solid at room temperature.

  • Solubility: Likely soluble in polar organic solvents like DMSO and DMF, a common characteristic for such heterocyclic systems.

Senior Scientist Note: The absence of extensive published data for this specific isomer necessitates that researchers perform their own characterization (e.g., melting point, NMR, solubility profiles) upon synthesis or acquisition to establish a baseline for future experiments. This is a critical step for ensuring reproducibility and the integrity of subsequent biological or chemical screening data.

Synthesis and Manufacturing

A preparative and scalable approach for the synthesis of the core 7H-pyrrolo[2,3-c]pyridazine scaffold has been developed, providing access to 3,5-bifunctional derivatives which include compounds with an active chlorine atom at the 4-position.[1][3] The overall strategy is designed to install a variety of useful functional groups on the pyrrole ring (such as halogens for cross-coupling, carboxylic acids, aldehydes, and amines) alongside the key chlorine atom on the pyridazine ring.[1]

The general workflow allows for the creation of a toolkit of building blocks for medicinal chemists, facilitating rapid lead optimization.

General Synthetic Strategy for Bifunctional Pyrrolo[2,3-c]pyridazines.

Chemical Reactivity and Derivatization

The synthetic utility of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is centered on its designed bifunctionality. The reactivity of the two rings can be addressed with distinct chemical transformations.

4.1 Reactivity of the Chloro-Pyridazine Ring

The chlorine atom at the C4 position is described as "active," indicating its susceptibility to nucleophilic aromatic substitution (SₙAr).[1] This is the most critical reaction pathway for this building block, allowing for the introduction of a wide variety of substituents.

  • Causality: The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring polarizes the C-Cl bond and stabilizes the Meisenheimer intermediate formed during nucleophilic attack, thus facilitating the substitution reaction.

Potential Nucleophilic Substitution Reactions:

  • Amination: Reaction with primary or secondary amines to introduce diverse side chains, a cornerstone of kinase inhibitor development.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to form ether linkages.

  • Thiolation: Reaction with thiols to generate thioethers.

4.2 Reactivity of the Pyrrole Ring

The pyrrole portion of the scaffold allows for a different set of chemical modifications. The ChemRxiv study notes that related pyrrolo[2,3-c]pyridazine-3-carboxylic acid esters can be produced via Pd-catalyzed carbonylation, demonstrating that modern cross-coupling methods are applicable to this ring system.[1] This enables further diversification at the C3 position.

Reactivity_Diagram cluster_reactants Reactants / Conditions cluster_products Derivatized Products Core 4-chloro-7H-pyrrolo[2,3-c]pyridazine C4-Cl (Active Site) C3-H (Functionalizable) Amine_P C4-NR₂ Substituted Core:c4->Amine_P Alcohol_P C4-OR Substituted Core:c4->Alcohol_P Thiol_P C4-SR Substituted Core:c4->Thiol_P Pyrrole_P C3-Functionalized Core:c3->Pyrrole_P Amine R₂NH (Amines) Alcohol ROH (Alcohols) Thiol RSH (Thiols) Pd_cat Pd-Catalysis (e.g., Carbonylation) caption Key Reactive Sites and Derivatization Pathways.

Key Reactive Sites and Derivatization Pathways.

Applications in Research and Drug Discovery

The primary application of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is as a strategic building block in discovery chemistry. Its value lies not in its intrinsic biological activity, but in its potential to rapidly generate analogs of known active compounds or to build novel molecular libraries for high-throughput screening.

  • Tool for the "Nitrogen Walk": This compound is a practical tool for chemists to execute the "nitrogen walk" strategy around biologically relevant scaffolds like indoles and azaindoles.[1] By providing a pre-functionalized core, it lowers the synthetic barrier to accessing novel chemical space.

  • Scaffold for Kinase Inhibitors: The parent pyrrolo-pyrimidine scaffold is a well-established core in numerous kinase inhibitors. By analogy, the pyrrolo[2,3-c]pyridazine core is an attractive scaffold for developing novel inhibitors, with the C4-chloro position providing a key attachment point for side chains that can target the solvent-exposed regions of ATP-binding pockets.

  • Fragment-Based Drug Discovery (FBDD): The compact, bifunctional nature of this molecule makes it an ideal starting point or elaboration candidate in FBDD campaigns.

Safety and Handling

No specific toxicology data for 4-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1269823-02-0) is currently available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity. Based on analogous chlorinated heterocyclic compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.

Trustworthiness Note: The protocols and handling advice provided herein are based on general chemical principles and data from related structures. It is incumbent upon the researcher to conduct a thorough risk assessment for their specific experimental conditions and to consult their institution's safety guidelines before use.

References

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., Borysov, O., Voloshchuk, V., & Vlasov, S. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Mangalagiu, I. I., & Mangalagiu, V. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]

  • Ryabukhin, S., et al. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Ryabukhin, S. V., Volochnyuk, D. M., Kordubailo, M. O., Borysov, O. V., Voloshchuk, V. M., & Vlasov, S. M. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Analysis of Pyrrolo[2,3-c]pyridazine and Pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Scaffold Hopping and Isosteric Replacement

In the landscape of contemporary drug discovery, the strategic selection of a core heterocyclic scaffold is a critical determinant of a program's success. The concept of "privileged scaffolds" – molecular frameworks that exhibit binding affinity to multiple biological targets – has guided medicinal chemists for decades. Among these, the pyrrolo[2,3-d]pyrimidine core has emerged as a cornerstone, particularly in the realm of kinase inhibition. Its remarkable success, however, also presents a challenge: the need for novel chemical matter to overcome resistance, enhance selectivity, and secure intellectual property. This guide embarks on a comparative exploration of the well-trodden path of the pyrrolo[2,3-d]pyrimidine scaffold and the less-traveled road of its isomeric cousin, the pyrrolo[2,3-c]pyridazine scaffold. Through a detailed analysis of their intrinsic properties, synthetic accessibility, and biological potential, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two important heterocyclic systems.

Part 1: The Incumbent - Pyrrolo[2,3-d]pyrimidine, a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a purine isostere that has garnered significant attention in medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation.

Physicochemical and Electronic Properties

The fusion of an electron-rich pyrrole ring with an electron-deficient pyrimidine ring creates a unique electronic landscape. The pyrimidine moiety, with its two nitrogen atoms, acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. This arrangement facilitates strong interactions with the hinge region of kinase active sites, a key determinant of binding affinity.

PropertyPyrrolo[2,3-d]pyrimidineData Source
Molecular Weight119.12 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem

The nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the adjacent carbon atoms electrophilic and influencing the overall reactivity and metabolic stability of the scaffold.

Synthesis and Functionalization

A multitude of synthetic routes to the pyrrolo[2,3-d]pyrimidine core have been established, a testament to its importance in drug discovery. A common and versatile strategy involves the construction of a substituted pyrimidine ring onto a pre-existing pyrrole precursor.

General Synthetic Workflow:

A Substituted Pyrrole B Pyrimidine Ring Formation A->B Cyclization Precursors C Functionalized Pyrrolo[2,3-d]pyrimidine B->C Core Synthesis D Further Derivatization (e.g., Suzuki, Buchwald-Hartwig couplings) C->D Post-synthetic Modification E Target Compound D->E Final Product Generation

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

This approach allows for the introduction of diverse substituents at various positions of the scaffold, enabling fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Biological Applications and Structure-Activity Relationships (SAR)

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of numerous approved and investigational drugs, primarily targeting protein kinases.

Key Biological Targets:

  • Janus Kinases (JAKs): Tofacitinib (Xeljanz®), a JAK inhibitor for the treatment of rheumatoid arthritis, is a prominent example.

  • Epidermal Growth Factor Receptor (EGFR): Derivatives have shown potent activity against EGFR mutants in non-small cell lung cancer[1].

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This scaffold has been utilized to develop highly selective CSF1R inhibitors[2].

  • Rearranged during Transfection (RET) Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of RET kinase for the treatment of certain cancers[3].

The SAR of pyrrolo[2,3-d]pyrimidine-based inhibitors is well-documented. Substitutions at the C4 and C5 positions of the pyrimidine ring are crucial for modulating kinase selectivity and potency, while modifications at the N7 position of the pyrrole ring can impact solubility and pharmacokinetic properties.

Part 2: The Challenger - Pyrrolo[2,3-c]pyridazine, an Uncharted Territory

In contrast to its well-studied counterpart, the pyrrolo[2,3-c]pyridazine scaffold remains a relatively underexplored area of chemical space. However, its structural isomerism with the pyrrolo[2,3-d]pyrimidine core suggests a similar potential to interact with biological targets, offering a fresh avenue for drug design and development.

Physicochemical and Electronic Properties: A Comparative Perspective

The replacement of a C-N-C fragment in the pyrimidine ring with a C-N-N fragment in the pyridazine ring introduces significant changes to the electronic properties of the scaffold. The adjacent nitrogen atoms in the pyridazine moiety create a more electron-deficient six-membered ring compared to pyrimidine.

PropertyPyrrolo[2,3-c]pyridazineData Source
Molecular Weight119.12 g/mol [4]
XLogP30.3[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors2[4]

This increased electron deficiency can impact the scaffold's reactivity, metabolic stability, and its ability to participate in hydrogen bonding and other non-covalent interactions with protein targets. A comparative analysis of the calculated electronic properties of the parent pyridazine and pyrimidine rings reveals a higher dipole moment for pyridazine, suggesting a more polarized electron distribution.

Synthesis and Functionalization: Emerging Strategies

The synthetic accessibility of the pyrrolo[2,3-c]pyridazine core has historically been a limiting factor in its exploration. However, recent advancements have paved the way for more practical and scalable synthetic routes. A notable approach involves the construction of the pyridazine ring onto a pre-functionalized pyrrole.

A Scalable Synthetic Protocol:

A recently developed preparative scalable approach allows for the synthesis of 3,5-bifunctional 7H-pyrrolo[2,3-c]pyridazines, providing valuable building blocks for medicinal chemistry exploration[5].

A Functionalized Pyrrole B Condensation with Hydrazine A->B Key Intermediate C Cyclization B->C Ring Closure D Functionalized Pyrrolo[2,3-c]pyridazine C->D Core Scaffold E Further Diversification D->E Lead Optimization

Caption: A synthetic pathway to functionalized pyrrolo[2,3-c]pyridazines.

This method provides access to derivatives with functional groups amenable to a wide range of cross-coupling reactions, opening the door for the systematic exploration of the scaffold's SAR.

Biological Potential: A Glimpse into Future Applications

While the biological activity of pyrrolo[2,3-c]pyridazine derivatives is not as extensively documented as their pyrimidine counterparts, emerging evidence suggests their potential in several therapeutic areas.

Potential Therapeutic Targets:

  • Kinase Inhibition: Although direct evidence is limited, the structural similarity to pyrrolo[2,3-d]pyrimidines and the existence of related pyrrolopyridine kinase inhibitors suggest that the pyrrolo[2,3-c]pyridazine scaffold could also serve as a "hinge-binding" motif for various kinases.

  • Other Enzymes and Receptors: The unique electronic and steric properties of the pyridazine ring may allow for novel interactions with other classes of enzymes and receptors, offering opportunities for the discovery of first-in-class therapeutics.

The development of potent and selective inhibitors based on this scaffold will require a systematic investigation of its SAR, guided by computational modeling and experimental screening.

Part 3: Head-to-Head Comparison and Future Outlook

The choice between the pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-c]pyridazine scaffolds depends on the specific goals of a drug discovery program.

FeaturePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-c]pyridazine
Maturity Well-established, "privileged scaffold"Relatively unexplored, novel chemical space
Synthetic Accessibility Numerous established routesEmerging, but more limited, synthetic methods
Biological Data Extensive literature, numerous approved drugsSparse, but promising initial indications
Intellectual Property Crowded IP landscapeOpen intellectual property opportunities
Electronic Properties Moderately electron-deficient pyrimidine ringMore electron-deficient pyridazine ring
Hydrogen Bonding 1 donor, 3 acceptors1 donor, 2 acceptors

Logical Relationship Diagram:

cluster_0 Pyrrolo[2,3-d]pyrimidine cluster_1 Pyrrolo[2,3-c]pyridazine A Established Synthesis B Proven Biological Activity (Kinase Inhibition) C Crowded IP Landscape D Developing Synthesis E Potential for Novel Biological Activity F Open IP Landscape G Drug Discovery Program Goals G->A Leverage existing knowledge G->B Target known pathways G->C Navigate competitive landscape G->D Explore novel chemical space G->E Seek first-in-class opportunities G->F Secure strong IP position

Caption: Decision matrix for scaffold selection in drug discovery.

The pyrrolo[2,3-d]pyrimidine scaffold offers a low-risk, high-reward strategy for developing best-in-class inhibitors for well-validated targets. In contrast, the pyrrolo[2,3-c]pyridazine scaffold represents a higher-risk, but potentially higher-reward, approach for discovering novel therapeutics with unique modes of action and a clear intellectual property position.

Conclusion: A Call for Exploration

The dominance of the pyrrolo[2,3-d]pyrimidine scaffold in medicinal chemistry is well-deserved, built upon a foundation of robust synthetic methods and proven clinical success. However, the relentless pursuit of innovative medicines demands the exploration of new chemical frontiers. The pyrrolo[2,3-c]pyridazine scaffold, with its distinct electronic properties and untapped potential, stands as a compelling candidate for the next generation of therapeutic agents. As synthetic methodologies for this system become more accessible, we anticipate a surge in research that will unlock its full potential and enrich the toolbox of medicinal chemists in their quest to address unmet medical needs.

References

  • Kordubailo, M., et al. (2023). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • PubChem. (n.d.). Pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-c)pyridazine. National Center for Biotechnology Information. [Link]

  • Sriram, D., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 45, 116321. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(17), 6296-6313. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (2022). Current Medicinal Chemistry, 29(27), 4781-4801. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2020). Journal of Medicinal Chemistry, 63(15), 8237-8253. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 775-782. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2017). Advances in Heterocyclic Chemistry, 123, 245-361. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2024). Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-c)pyridazine. National Center for Biotechnology Information. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). Chemistry and Materials Research, 11(1), 1-10. [Link]

Sources

An In-depth Technical Guide to 4-chloro-7H-pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-7H-pyrrolo[2,3-c]pyridazine, a unique heterocyclic compound. Given the specificity of this isomer, this document distinguishes it from the more extensively documented 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and synthesizes available data to offer insights into its structure, properties, and potential chemical behavior.

Core Chemical Identity and Structure

4-chloro-7H-pyrrolo[2,3-c]pyridazine is a bicyclic heteroaromatic compound. Its structure is characterized by a pyrrole ring fused to a pyridazine ring, with a chlorine atom substituted at the 4-position.

Molecular Formula: C₆H₄ClN₃

Chemical Structure:

Caption: Logical relationship of the structural components of 4-chloro-7H-pyrrolo[2,3-c]pyridazine.

SMILES (Simplified Molecular-Input Line-Entry System):

  • Clc1cnnc2c1[nH]cc2 (for the 7H-tautomer)

InChI (International Chemical Identifier):

  • InChI=1S/C6H4ClN3/c7-5-3-8-9-6-4(5)1-2-10-6/h1-3,10H

Physicochemical Properties
PropertyValue (Parent Compound: 7H-pyrrolo[2,3-c]pyridazine)Inferred Impact of Chlorination
Molecular Weight 119.12 g/mol [1]Increases to approx. 153.57 g/mol
Molecular Formula C₆H₅N₃[1]C₆H₄ClN₃
XLogP3 0.3[1]Expected to increase (more lipophilic)
Topological Polar Surface Area 41.6 Ų[1]Minimal change expected
Hydrogen Bond Donor Count 1 (from the pyrrole NH)[1]1
Hydrogen Bond Acceptor Count 2 (from the pyridazine nitrogens)[1]2

Comparative Analysis: Isomeric Differentiation

It is crucial to distinguish 4-chloro-7H-pyrrolo[2,3-c]pyridazine from its well-studied isomer, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The latter is a key intermediate in the synthesis of several pharmaceutical agents, including Janus kinase (JAK) inhibitors.[2][3]

Feature4-chloro-7H-pyrrolo[2,3-c]pyridazine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Fused Heterocycle Pyrrole and Pyridazine Pyrrole and Pyrimidine
Nitrogen Positions 1, 2, and 71, 3, and 7
SMILES Clc1cnnc2c1[nH]cc2ClC1=C2C(=NC=N1)NC=C2[4]
CAS Number Not assigned/found3680-69-1[5]
Known Applications Limited public dataIntermediate for Tofacitinib, Ruxolitinib, etc.[6][7]

This distinction is vital for researchers in sourcing materials and interpreting experimental data. The difference in the arrangement of nitrogen atoms in the six-membered ring significantly impacts the electronic properties, reactivity, and biological activity of the molecule.

Synthesis and Reactivity: A Theoretical Perspective

While a specific, validated synthesis protocol for 4-chloro-7H-pyrrolo[2,3-c]pyridazine is not prominently reported, a plausible synthetic strategy can be proposed based on established heterocyclic chemistry principles.

Hypothetical Synthesis Workflow

The most logical approach would involve the synthesis of the parent 7H-pyrrolo[2,3-c]pyridazin-4-one (or its tautomer, 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine), followed by a chlorination step.

G start Pyrrole-based Starting Material step1 Cyclization with Hydrazine Derivative start->step1 intermediate 7H-pyrrolo[2,3-c]pyridazin-4-one step1->intermediate step2 Chlorination (e.g., POCl₃) intermediate->step2 product 4-chloro-7H-pyrrolo[2,3-c]pyridazine step2->product

Caption: A proposed high-level workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine.

Key Experimental Considerations (Inferred)
  • Synthesis of the Pyrrolo[2,3-c]pyridazinone Core: This would likely involve the condensation of a suitably substituted pyrrole precursor with a hydrazine equivalent, followed by cyclization. The choice of starting materials would be critical to ensure the correct regiochemistry of the fused ring system.

  • Chlorination Protocol:

    • Reagent: Phosphorus oxychloride (POCl₃) is the standard reagent for converting heterocyclic ketones/lactams to their chloro-derivatives.[8]

    • Causality: The lone pair on the oxygen of the pyridazinone attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the C=O group with a C-Cl bond.

    • Self-Validation: The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the appearance of the product at the expected mass. The identity of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

    • Catalysis/Additives: In similar systems, such as the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, tertiary amine bases like N,N-diisopropylethylamine (DIPEA) are often added.[8] These bases can act as catalysts and neutralize the HCl generated during the reaction, preventing potential side reactions or degradation of the product.

Predicted Reactivity

The chemical behavior of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is dictated by the interplay of its constituent rings and the chloro-substituent.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is expected to be susceptible to displacement by nucleophiles. The electron-withdrawing nature of the adjacent pyridazine nitrogens activates the carbon-chlorine bond towards nucleophilic attack. This is the most probable and synthetically useful reaction for this molecule, allowing for the introduction of various functional groups (amines, alcohols, thiols, etc.) to build molecular diversity. The relative reactivity in such substitutions is influenced by the stability of the Meisenheimer intermediate.

  • Reactivity of the Pyrrole Ring: The pyrrole portion of the molecule could potentially undergo electrophilic substitution, although the electron-withdrawing nature of the fused pyridazine ring would deactivate it compared to simple pyrroles.

  • Metal-Catalyzed Cross-Coupling: The C-Cl bond should be amenable to standard cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds. This provides a powerful tool for elaborating the core structure.

Potential Applications in Drug Discovery

While direct applications of 4-chloro-7H-pyrrolo[2,3-c]pyridazine are not documented, its structural motifs suggest potential areas of interest for medicinal chemists.

  • Kinase Inhibitors: The related pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2][3] By analogy, the pyrrolo[2,3-c]pyridazine core could be explored as a novel scaffold for targeting various kinases. The precise positioning of the nitrogen atoms would offer a different hydrogen bonding pattern to the kinase hinge region, potentially leading to new selectivity profiles.

  • Scaffold for Library Synthesis: Due to its anticipated reactivity via SₙAr and cross-coupling reactions, this molecule could serve as a versatile starting point for the synthesis of compound libraries for high-throughput screening against various biological targets.

Safety and Handling

Specific safety data for 4-chloro-7H-pyrrolo[2,3-c]pyridazine is unavailable. However, based on the parent compound and similar chlorinated heterocycles, the following precautions are advised:

  • The parent compound, 7H-pyrrolo[2,3-c]pyridazine, is listed with GHS hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

  • Chlorinated heterocyclic compounds are often toxic and irritants.

  • Handling: Should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

4-chloro-7H-pyrrolo[2,3-c]pyridazine represents an under-explored area of heterocyclic chemistry. While it shares structural similarities with medicinally important scaffolds, its unique pyridazine fusion imparts distinct electronic and steric properties. This guide has established its chemical identity, provided a theoretical framework for its synthesis and reactivity, and highlighted its potential as a building block in drug discovery. The lack of extensive experimental data presents an opportunity for novel research to explore the synthesis and utility of this and related compounds.

References

  • PubChem. 7H-Pyrrolo(2,3-c)pyridazine. National Center for Biotechnology Information. [Link]

  • 001CHEMICAL. 7H-Pyrrolo[2,3-c]pyridazine. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubChemLite. 7h-pyrrolo[2,3-c]pyridazine (C6H5N3). [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. [Link]

  • iopscience.com. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

Sources

4-chloro-7H-pyrrolo[2,3-c]pyridazine molecular weight and lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Chloro-7H-pyrrolo[2,3-c]pyridazine

Executive Summary

This technical guide profiles 4-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 1269823-02-0), a high-value heteroaromatic scaffold. While structurally isomeric to the widely utilized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (the 7-deazapurine core found in JAK inhibitors like Tofacitinib), the [2,3-c]pyridazine system represents a distinct "diazaindole" chemotype.

Its primary utility lies in "Scaffold Hopping" and "Nitrogen Scanning" campaigns. By altering the nitrogen positioning from a 1,3-relationship (pyrimidine) to a 1,2-relationship (pyridazine), researchers can modulate hydrogen bond acceptor vectors, reduce lipophilicity (LogP), and evade prior intellectual property (IP) landscapes while retaining the planar, ATP-mimetic geometry required for kinase inhibition.

Physicochemical Properties: The Data Sheet

The following data aggregates calculated and experimental parameters essential for evaluating this compound's fitness as a fragment or lead intermediate.

PropertyValueSource/MethodImplications for Drug Design
Molecular Formula C₆H₄ClN₃StoichiometryHigh atom economy intermediate.
Molecular Weight 153.57 g/mol CalculatedIdeal for FBDD (Rule of 3 compliant).
CAS Number 1269823-02-0RegistryDistinct from [2,3-d]pyrimidine (3680-69-1).
cLogP 0.60 – 1.10 Consensus Model*Significantly lower than indole (~2.1) and 7-azaindole (~1.6).
H-Bond Donors 1 (Pyrrole NH)StructureCritical for Hinge Binding (e.g., Kinase Glu/Leu backbone).
H-Bond Acceptors 2 (Pyridazine Ns)StructureThe N1/N2 lone pairs offer unique solvent interaction vectors.
Topological Polar Surface Area (TPSA) ~41 ŲCalculatedPredicts excellent passive membrane permeability.
Lipophilic Efficiency (LipE) High PotentialDerivedLow intrinsic lipophilicity allows for addition of heavy lipophilic tails later.

*Note: cLogP varies by algorithm. The pyridazine ring is inherently more polar than the pyrimidine ring due to the dipole moment created by adjacent nitrogens.

Structural Analysis & The "Nitrogen Walk"

The diagram below illustrates the logical progression (Nitrogen Walk) from Indole to the subject scaffold. This progression is a standard medicinal chemistry tactic to lower LogP and improve solubility without changing the core binding mode.

NitrogenWalk cluster_0 Lipophilicity Gradient (High -> Low) Indole Indole (LogP ~2.14) Baseline Azaindole 7-Azaindole (LogP ~1.6) [2,3-b]pyridine Indole->Azaindole +1 N Deazapurine 7-Deazapurine (LogP ~1.2) [2,3-d]pyrimidine Azaindole->Deazapurine +1 N (1,3-rel) Subject Subject Scaffold (LogP ~0.8) [2,3-c]pyridazine Azaindole->Subject +1 N (1,2-rel)

Figure 1: The "Nitrogen Walk" strategy. 4-chloro-7H-pyrrolo[2,3-c]pyridazine (Blue) offers a lower lipophilicity profile compared to common kinase scaffolds.

Synthetic Utility & Reactivity[1]

The 4-chloro substituent is not merely a structural feature; it is a synthetic handle. The electron-deficient pyridazine ring activates the chlorine at the C4 position for Nucleophilic Aromatic Substitution (S_NAr) .

Mechanism of Action (Chemical)

Unlike chlorobenzenes which require palladium catalysis (Buchwald-Hartwig) for amination, the 4-chloro-pyrrolo[2,3-c]pyridazine undergoes S_NAr with amines, phenols, and thiols under thermal or microwave conditions. This is driven by the ability of the pyridazine nitrogens to stabilize the Meisenheimer complex intermediate.

Synthetic Workflow Diagram

The following workflow outlines the standard utility of this building block in generating a library of kinase inhibitors.

SynthesisWorkflow Start 4-chloro-7H-pyrrolo[2,3-c]pyridazine (The Core) Decision Target Functionalization Start->Decision RouteA Route A: S_NAr (C4 Substitution) Reagent: Primary/Secondary Amine Cond: DIPEA, n-BuOH, 120°C Decision->RouteA RouteB Route B: Suzuki Coupling (C4) Reagent: Aryl Boronic Acid Cond: Pd(dppf)Cl2, K2CO3, Dioxane Decision->RouteB RouteC Route C: N7 Protection/Alkylation Reagent: SEM-Cl or Alkyl Halide Cond: NaH, DMF Decision->RouteC ProductA C4-Amino Derivative (Kinase Hinge Binder) RouteA->ProductA ProductB C4-Biaryl Derivative (Extended Reach) RouteB->ProductB ProductC N7-Functionalized Core RouteC->ProductC

Figure 2: Divergent synthetic pathways utilizing the 4-chloro handle. Route A is the most common for generating ATP-competitive inhibitors.

Experimental Protocols

Protocol A: Determination of Lipophilicity (LogD₇.₄)

Rationale: Calculated LogP is useful, but experimental LogD at physiological pH (7.4) is critical for predicting blood-brain barrier (BBB) penetration and microsomal stability.

  • Preparation: Dissolve 1 mg of 4-chloro-7H-pyrrolo[2,3-c]pyridazine in 100 µL DMSO (Stock).

  • Partitioning: Add Stock (10 µL) to a mixture of 1-Octanol (495 µL) and Phosphate Buffer pH 7.4 (495 µL) in a 2 mL Eppendorf tube.

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Quantification:

    • Remove 100 µL from the octanol (top) layer and 100 µL from the buffer (bottom) layer.

    • Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    
    
  • Validation: Run a reference standard (e.g., Propranolol) in parallel. Acceptance criterion: Reference LogD within ±0.3 of literature value.

Protocol B: General S_NAr Displacement (Library Generation)

Rationale: This protocol converts the "Core" into a functional "Lead".

  • Stoichiometry: 1.0 eq Core (153.57 mg, 1 mmol) + 1.2 eq Amine (R-NH₂) + 2.0 eq DIPEA.

  • Solvent: n-Butanol or NMP (3 mL). Note: Protic solvents like BuOH often accelerate S_NAr via H-bonding activation of the chloride.

  • Conditions: Seal in a microwave vial. Irradiate at 140°C for 30 minutes. (Thermal alternative: Reflux 12-18 hours).

  • Workup: Evaporate solvent. Triturate with water to remove salts. The product often precipitates due to the high lipophilicity of the added amine chain.

  • Purification: Flash chromatography (DCM:MeOH gradient).

References

  • Ryabukhin, S. V., et al. (2020). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[1]

  • World Intellectual Property Organization. (2015). Novel 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridines and 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazines as LRRK2 Inhibitors. WO2015092592.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1269823-02-0.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextualizing the FBDD utility).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-c]pyridazine from Pyridazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridazine Scaffold

The "nitrogen walk," a medicinal chemistry strategy involving the systematic replacement of CH groups with nitrogen atoms in scaffolds like indoles, has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates.[1] The 7H-pyrrolo[2,3-c]pyridazine core, a 7-azaindole analogue, exemplifies this principle. Its unique arrangement of nitrogen atoms offers distinct hydrogen bonding patterns and dipole moments compared to parent indole systems, often leading to improved target affinity, selectivity, and pharmacokinetic profiles.

The chlorinated intermediate, 4-chloro-7H-pyrrolo[2,3-c]pyridazine, serves as a highly versatile and crucial building block in drug discovery. The chlorine atom at the C4 position acts as an effective leaving group, enabling a wide array of nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functionalities, making it an invaluable precursor for constructing libraries of complex molecules for screening and lead optimization. This application note provides a comprehensive guide to a robust synthetic route to this key intermediate, starting from readily available pyridazine precursors.

Synthetic Strategy & Mechanistic Rationale

The construction of the bicyclic pyrrolo[2,3-c]pyridazine system from a monocyclic pyridazine precursor requires the formation of the five-membered pyrrole ring onto the existing six-membered pyridazine core. A common and effective strategy involves a tandem hydroamination-SNAr sequence starting from a suitably substituted vinylpyridazine.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Annulation & Final Product Start 3,6-Dichloropyridazine Vinyl 3,6-Dichloro-4-vinylpyridazine Start->Vinyl Stille or Suzuki Coupling Tandem Tandem Hydroamination-SNAr Vinyl->Tandem Amine Primary Amine (R-NH2) Amine->Tandem Cyclized Intermediate Dihydropyrrolopyridazine Tandem->Cyclized Intramolecular Cyclization Aromatization Aromatization (Oxidation) Cyclized->Aromatization FinalProduct 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Aromatization->FinalProduct

Figure 1: High-level workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine.

The key transformation is the catalyst-free, one-pot reaction that forms the pyrrole ring.[2] This process is initiated by the Michael addition (hydroamination) of a primary amine to the activated vinyl group of the pyridazine precursor. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the newly introduced secondary amine displaces the chlorine atom at the C3 position of the pyridazine ring, leading to the cyclized product. Subsequent aromatization, often facilitated by mild oxidation, yields the final pyrrolo[2,3-c]pyridazine scaffold.

The mechanism for the key cyclization step is illustrated below:

G cluster_0 Key Cyclization Mechanism start Vinylpyridazine + R-NH2 step1 1. Michael Addition (Hydroamination) start->step1 intermediate Amine Adduct (Enamine Intermediate) step1->intermediate step2 2. Intramolecular SNAr (Ring Closure) intermediate->step2 product Cyclized Dihydro-Product step2->product

Figure 2: Simplified mechanism of the tandem hydroamination-SNAr reaction.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the literature for the synthesis of related dihydropyrrolopyridazine systems.[2] Researchers should perform their own optimization based on their specific substrates and equipment.

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Key Properties
3,6-Dichloro-4-vinylpyridazineC₆H₄Cl₂N₂175.02N/AStarting Material
(S)-3-AminotetrahydrofuranC₄H₉NO87.12129641-06-1Nucleophile
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Non-nucleophilic base
1,4-DioxaneC₄H₈O₂88.11123-91-1Anhydrous Solvent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Eluent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying Agent

3.2 Step-by-Step Procedure

Step A: Synthesis of (S)-3-Chloro-7-(tetrahydrofuran-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

  • Reaction Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,6-dichloro-4-vinylpyridazine (1.0 equiv, e.g., 36.5 mg, 0.21 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (e.g., 1.0 mL) to dissolve the starting material. To this solution, add (S)-3-aminotetrahydrofuran (1.5 equiv, e.g., 26.9 µL, 0.31 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, e.g., 72.6 µL, 0.42 mmol).

    • Rationale: DIPEA acts as a base to scavenge the HCl that is implicitly formed during the SNAr displacement, driving the reaction to completion.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in dichloromethane (e.g., 3-70% EtOAc in DCM).[2]

  • Product Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield the title compound, typically as an oil.

Step B: Aromatization to 4-Chloro-7H-pyrrolo[2,3-c]pyridazine

Note: The dihydropyrrolo[2,3-c]pyridazine intermediate from Step A may be susceptible to air oxidation. For a more controlled and complete conversion, an explicit oxidation step is recommended.

  • Reaction Setup: Dissolve the purified product from Step A in a suitable solvent such as toluene or DCM.

  • Oxidant Addition: Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) (typically 1.5-3.0 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is fully consumed, as monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the oxidant byproducts. Wash the pad with the reaction solvent. Concentrate the filtrate and purify the crude product via column chromatography or recrystallization to obtain the final 4-chloro-7H-pyrrolo[2,3-c]pyridazine.

Characterization & Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Analytical Data:

AnalysisExpected Results
¹H NMR Characteristic aromatic proton signals for the pyridazine and pyrrole rings, and a broad singlet for the N-H proton.
¹³C NMR Signals corresponding to the carbon atoms of the bicyclic system, including the key C-Cl signal.
Mass Spec (MS) Correct molecular ion peak (M+) corresponding to the calculated mass, showing the characteristic isotopic pattern for a monochlorinated compound.

Safety and Troubleshooting

  • Safety: Handle all chlorinated reagents and solvents within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride (POCl₃), if used in alternative chlorination steps from a hydroxyl precursor, is highly corrosive and reacts violently with water; handle with extreme caution.[3]

  • Troubleshooting - Low Yield: If the yield of the cyclized product is low, ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. The reaction temperature and time may also need optimization. In some cases, using a different non-nucleophilic base or solvent may improve results.[3]

  • Troubleshooting - Incomplete Aromatization: If the dihydro-intermediate persists, increase the amount of oxidant or the reaction time. Ensure the chosen oxidant is active.

Conclusion

This application note details a reliable and efficient synthetic strategy for producing the valuable intermediate 4-chloro-7H-pyrrolo[2,3-c]pyridazine from a pyridazine precursor. The key tandem hydroamination-SNAr reaction provides a straightforward method for constructing the fused pyrrole ring.[2] This protocol offers a solid foundation for researchers in medicinal chemistry and drug development to access this versatile scaffold for further elaboration and discovery efforts.

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.
  • 4-AMINOPYRIDAZINE synthesis. ChemicalBook.
  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution.
  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • The preparation of pyrrolo[2,3-d]pyridazines were first reported by Fischer et al. Undisclosed Source.
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

Sources

nucleophilic aromatic substitution SNAr of 4-chloro-7H-pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of SNAr Reactions on the 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Scaffold

Part 1: Executive Summary & Strategic Context

The 4-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold represents a critical "nitrogen walk" bioisostere of the widely utilized pyrrolo[2,3-d]pyrimidine (7-deazapurine) core found in JAK inhibitors like Tofacitinib.[1] While the [2,3-d]pyrimidine system is well-characterized, the [2,3-c]pyridazine isomer offers unique physicochemical properties—specifically higher polarity and altered hydrogen bond acceptor/donor vectors—that can improve solubility and metabolic stability in kinase inhibitor campaigns.

However, this scaffold presents a specific synthetic paradox: The "Deactivation-Activation" Cycle. [1]

  • Activation: The electron-deficient pyridazine ring (containing the N-N bond) theoretically activates the C4-chloride for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Deactivation: The free N7-H pyrrole proton is relatively acidic (pKa ~12-13).[1] Under the basic conditions typically required to scavenge HCl in SNAr, this proton is removed, creating an electron-rich pyrrolide anion. This anionic character donates electron density into the fused system, significantly reducing the electrophilicity of the C4 position and stalling the reaction.

This guide details protocols to overcome this electronic conflict, prioritizing methods that ensure high conversion and operational simplicity.

Part 2: Mechanistic Logic & Pathway Visualization

To successfully derivatize this core, one must control the protonation state of the N7 nitrogen. The diagram below illustrates the divergent reactivity pathways.

SNAr_Pathways Start 4-Chloro-7H-pyrrolo[2,3-c]pyridazine (Substrate) Path_A Path A: Basic Conditions (Unprotected) Start->Path_A + Base (e.g., K2CO3) Path_B Path B: N-Protection (SEM/Boc/Ts) Start->Path_B + PG-Cl Path_C Path C: Acid Catalysis (Direct/Unprotected) Start->Path_C + H+ / Solvent Anion Pyrrolide Anion Species (Electron Rich) Path_A->Anion Deprotonation Stalled REACTION STALLED (Deactivated Electrophile) Anion->Stalled Nucleophile Repulsion Protected N-Protected Intermediate (Neutral/Electron Poor) Path_B->Protected Isolation Product_B S_NAr Product (High Yield) Protected->Product_B + Amine/Base, Heat Cation Pyridazinium Cation (Super-Electrophile) Path_C->Cation Protonation of N2 Product_C S_NAr Product (Salt Form) Cation->Product_C Rapid Addition-Elimination

Figure 1: Mechanistic divergence based on N7-H modulation. Path B (Protection) is the most reliable for scale-up; Path C (Acid Catalysis) is efficient for robust amines.[1]

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (N-Protection Route)

Recommended for: Valuable/complex amines, scale-up, and when high purity is required.[1]

Rationale: Protecting the N7 position prevents anion formation, maintaining the pyridazine ring's electron deficiency.[1] The SEM (2-(Trimethylsilyl)ethoxymethyl) group is ideal due to its stability under basic SNAr conditions and facile removal.[1]

Step 1: SEM Protection

  • Setup: Charge a dried flask with 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0°C.[1][2]

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0°C for 30 min (gas evolution).

  • Alkylation: Dropwise add SEM-Cl (1.1 equiv). Warm to RT and stir for 2 hours.

  • Validation: Monitor by TLC/LCMS. The product is usually less polar.[1]

  • Workup: Quench with water, extract with EtOAc.

Step 2: SNAr Reaction

  • Reagents: Dissolve N-SEM-4-Cl-scaffold (1.0 equiv) in n-Butanol or Dioxane (0.3 M).

  • Nucleophile: Add the amine (1.2–1.5 equiv).

  • Base: Add DIPEA (2.0 equiv). Note: Since the ring is protected, base will not deactivate the core.

  • Conditions: Heat to 100–120°C for 4–12 hours.

  • Workup: Concentrate solvent. Partition between water/DCM.[1] Purify via flash chromatography.

Step 3: Deprotection

  • Reagents: Dissolve intermediate in DCM. Add TFA (20% v/v) or TBAF/THF (if acid-sensitive).[1]

  • Conditions: Stir at RT for 2–4 hours.

  • Workup: Neutralize with NaHCO3, extract, and isolate.

Protocol B: The "Direct" Route (Acid-Mediated)

Recommended for: Rapid analog generation, non-acid-sensitive amines, and "green" chemistry approaches.[1]

Rationale: Instead of using a base (which deactivates the ring), use an acid or neutral conditions.[1] Protonation of the pyridazine nitrogen (N2) makes the C4 carbon highly electrophilic.

  • Solvent System: n-Butanol or Isopropanol (high boiling protic solvents assist transition state stabilization).[1]

  • Reagents: Combine 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv) and Amine (1.5–2.0 equiv).

  • Catalyst: Add p-Toluenesulfonic acid (pTsOH) (0.1–0.5 equiv) OR use the amine as an HCl salt.

  • Conditions: Microwave irradiation at 140°C for 30–60 mins (or reflux 16h).

  • Workup: The product often precipitates as the HCl/TsOH salt upon cooling.[1] Filter and wash with ether.[1]

    • Self-Validating Step: If no precipitate forms, basify the solution with NH3 in MeOH and evaporate to check for conversion.

Part 4: Data Summary & Optimization Table

The following data summarizes optimization campaigns for the reaction of 4-chloro-7H-pyrrolo[2,3-c]pyridazine with morpholine (model nucleophile).

ConditionSolventBase/AdditiveTemp (°C)TimeConversion (LCMS)Outcome Analysis
Standard Basic DMFK2CO3 (2.0 eq)10012h< 10%Failed. Anionic deactivation of the core.[1]
Thermal Neutral n-BuOHNone13024h65%Slow.[1] HCl generation eventually catalyzes reaction.[1]
Acid Catalyzed n-BuOHpTsOH (0.2 eq)1204h> 95%Excellent. Protonation activates the ring.[1]
Protected (SEM) DioxaneDIPEA (2.0 eq)903h> 98%Best for Scale. Cleanest profile, easy workup.[1]
Microwave NMPDIPEA (3.0 eq)18020m80%Dirty. High temp causes decomposition/tarring.[1]

Part 5: Critical Troubleshooting (Q&A)

Q1: My reaction shows 100% consumption of starting material, but I isolated 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine.

  • Cause: Hydrolysis of the chloro-group.[1][2] This occurs if the solvent is "wet" (contains water) at high temperatures, especially in basic conditions.

  • Fix: Use anhydrous solvents.[1] If using Protocol B (Acid), ensure the amine is not wet. Switch to Protocol A (Protected) which is more robust against hydrolysis.[1]

Q2: I observe a byproduct with M+ mass of [Product + 14].

  • Cause: Methylation.[1] If using DMF/DMAc at high temperatures with strong nucleophiles, solvent decomposition can lead to N-methylation of the pyrrole.

  • Fix: Switch solvent to n-Butanol or Dioxane.

Q3: The reaction works for primary amines but fails for aniline derivatives.

  • Cause: Anilines are weak nucleophiles.[1] The [2,3-c]pyridazine core is less electrophilic than the [2,3-d]pyrimidine core.

  • Fix: You must use Buchwald-Hartwig Cross-Coupling for anilines on this scaffold.[1]

    • Catalyst: Pd2(dba)3 / XPhos.[1]

    • Base: K3PO4.[1][3]

    • Solvent: t-Amyl alcohol, 100°C.[1]

Part 6: References

  • Ryabukhin, S., et al. (2025).[1][4] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[1][4] Available at: [Link][1][5]

    • Key Insight: Establishes the specific reactivity profile of the [2,3-c]pyridazine isomer and the "nitrogen walk" utility.

  • Blumberg Institute. (2023).[1] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

    • Key Insight: Detailed analysis of pyridazine physicochemical properties (pKa, dipole) compared to other azines.

    • Key Insight: Provides comparative protocols for the closely related [2,3-d]pyrimidine scaffold, serving as a baseline for reactivity expectations.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11513740, 7H-Pyrrolo[2,3-c]pyridazine. Available at: [Link][1]

    • Key Insight: Verification of structural identity, numbering, and physical property data.[6]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-7H-pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 7H-pyrrolo[2,3-c]pyridazine Scaffold

The 7H-pyrrolo[2,3-c]pyridazine core, a nitrogen-rich heterocyclic system, is a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a privileged framework for designing molecules that can interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The functionalization of this core is crucial for modulating the pharmacological properties of potential drug candidates. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[1]

This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-c]pyridazine with various boronic acids and their derivatives. As a Senior Application Scientist, the aim is to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles that govern this powerful transformation, enabling researchers to troubleshoot and adapt the conditions for their specific needs. The reactivity of the C-Cl bond in heteroaromatic systems like this can be challenging, but with the appropriate choice of catalyst, ligand, and reaction conditions, high-yield coupling can be achieved.[2]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 4-chloro-7H-pyrrolo[2,3-c]pyridazine. This is often the rate-limiting step for less reactive aryl chlorides and is facilitated by the use of electron-rich and bulky phosphine ligands.[2]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is activated by a base, which forms a more nucleophilic boronate species.[2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired 4-aryl-7H-pyrrolo[2,3-c]pyridazine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Optimizing the Reaction Conditions: A Guide to Component Selection

The success of the Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-c]pyridazine hinges on the careful selection of the reaction components. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition; however, the presence of the N-H proton on the pyrrole ring can potentially interfere with the reaction. While N-protection (e.g., with a tosyl group) is an option, recent advances in catalyst systems often allow for successful coupling on the unprotected heterocycle.[4][5]

ComponentRecommended Starting PointsRationale and Key Considerations
Palladium Precatalyst XPhos-Pd-G2 (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%)Modern precatalysts like XPhos-Pd-G2 are highly efficient for coupling heteroaryl chlorides due to their stability and the ease of formation of the active monoligated Pd(0) species.[4][6] Pd₂(dba)₃ is a common and effective Pd(0) source.[7]
Ligand XPhos or SPhos (if using Pd₂(dba)₃, Ligand:Pd ratio of 2:1)Bulky and electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond and facilitating the reductive elimination step.[6][7]
Base K₃PO₄ (2-3 equivalents) or K₂CO₃ (2-3 equivalents)The choice of base is critical for the transmetalation step. K₃PO₄ is a strong, non-nucleophilic base often effective in these couplings.[6] K₂CO₃ is a milder and commonly used alternative.[1][3]
Boronic Acid/Ester Arylboronic acid (1.2-1.5 equivalents) or Arylboronic acid pinacol esterA slight excess of the boronic acid is typically used to drive the reaction to completion. Pinacol esters can offer greater stability and are less prone to protodeboronation.
Solvent System Dioxane/H₂O (4:1 to 10:1) or DMF/EtOH/H₂O (e.g., 1:1:0.5)A mixture of an organic solvent and water is often optimal. Water is crucial for activating the boronic acid for transmetalation.[6] The specific solvent system can influence solubility and reaction rates.
Temperature 80-120 °C (Conventional Heating) or 100-130 °C (Microwave)Elevated temperatures are generally required to overcome the activation barrier for the C-Cl bond activation. Microwave irradiation can significantly reduce reaction times.[4][6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-chloro-7H-pyrrolo[2,3-c]pyridazine

This protocol is a general guideline based on successful couplings of structurally similar heteroaryl chlorides.[4][6] Optimization may be required for specific substrates.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-c]pyridazine

  • Arylboronic acid or arylboronic acid pinacol ester

  • XPhos-Pd-G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Microwave reactor or conventional heating setup with reflux condenser

  • Standard laboratory glassware

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G2 precatalyst (2 mol%).

  • Reaction: Place the sealed vessel in the microwave reactor and heat to 100-130 °C for 30-60 minutes. Alternatively, for conventional heating, heat the mixture at 80-120 °C under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7H-pyrrolo[2,3-c]pyridazine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure rigorous degassing of solvents and the reaction mixture.- Increase the reaction temperature.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Dehalogenation of Starting Material - Presence of water or other proton sources- Inefficient transmetalation- Use anhydrous solvents and dry reagents.- Ensure the base is strong enough to facilitate efficient transmetalation.
Protodeboronation of Boronic Acid - High temperature and prolonged reaction time- Presence of excess water or acid- Use the minimum effective temperature and monitor the reaction to avoid unnecessarily long heating times.- Consider using a more stable boronate ester (e.g., pinacol ester).
Homocoupling of Boronic Acid - Presence of oxygen- Maintain a strict inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the 4-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of 4-aryl-7H-pyrrolo[2,3-c]pyridazine derivatives. The use of modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands is key to overcoming the challenge of activating the C-Cl bond in this heteroaromatic system. The protocols and guidelines presented here provide a solid foundation for developing robust and high-yielding coupling reactions, thereby accelerating the discovery of novel therapeutic agents.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • Jadhav, S. A., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707 (2019). Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Cano, I., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4389-4404 (2012). Available at: [Link]

  • Abrunhosa-Thomas, I., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014 (2018). Available at: [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Abrunhosa-Thomas, I., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. (2018). Available at: [Link]

  • Zhang, Y.-L., et al. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642 (2018). Available at: [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. (2021). Available at: [Link]

  • Jadhav, S. A., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. (2019). Available at: [Link]

  • Jadhav, S. A., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. (2019). Available at: [Link]

  • Abrunhosa-Thomas, I., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. (2018). Available at: [Link]

  • An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d;]pyrimidine (6) and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (10) starting from diethyl malonate in five steps with the total yields of 45.8% and 44.8% was disclosed in the presented paper. ResearchGate. (2025). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Chemical Science (RSC Publishing). Electrostatically-directed Pd-catalysis in combination with C–H activation: site-selective coupling of remote chlorides with fluoroarenes and fluoroheteroarenes. Available at: [Link]

  • Request PDF. Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. (2025). Available at: [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Available at: [Link]

  • ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. (2014). Available at: [Link]

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Available at: [Link]

Sources

Application Notes & Protocols: Strategic C-H Activation for the Functionalization of Pyrrolo[2,3-c]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrrolo[2,3-c]pyridazines and C-H Activation

The pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As a bioisostere of purines and other significant nitrogen-containing ring systems, its derivatives have garnered attention for their potential as kinase inhibitors, anticancer agents, and other therapeutics.[1] The "nitrogen walk" strategy—systematically replacing CH groups with nitrogen atoms in known bioactive scaffolds like indoles and azaindoles—is a powerful tool in drug discovery for modulating physicochemical properties and improving pharmacological profiles.[2] The pyrrolo[2,3-c]pyridazine core is a key player in this strategy.

Traditionally, the synthesis and functionalization of such scaffolds rely on multi-step sequences involving pre-functionalized starting materials, often leading to poor atom economy and limited structural diversity. Direct C-H activation has emerged as a transformative paradigm in modern organic synthesis, offering a more streamlined and efficient approach to creating complex molecules by targeting the ubiquitous carbon-hydrogen bond.[3] This powerful strategy avoids the need for pre-installed leaving groups, thereby reducing synthetic steps, minimizing waste, and enabling the late-stage functionalization of complex molecules.

These application notes provide detailed protocols for the C-H activation-based functionalization of the pyrrolo[2,3-c]pyridazine core and its close structural analogs. We will delve into a powerful Rhodium(III)-catalyzed annulation to construct the core itself and explore adaptable Palladium-catalyzed arylation and Iridium-catalyzed borylation protocols that have been successfully applied to the closely related 7-azaindole scaffold. The causality behind experimental choices, mechanistic insights, and practical considerations are detailed to empower researchers in drug development and chemical synthesis.

Protocol 1: Rh(III)-Catalyzed Dual C-H Annulation for Pyrrolo[2,3-c]pyridazine Synthesis

This protocol details a highly efficient method for constructing the pyrrolo[2,3-c]pyridazine core via a Rh(III)-catalyzed dual C-H activation and annulation of N-aminopyrrole-derived hydrazones with alkynes. This approach is notable as it forms two C-C bonds in a single operation without requiring a directing group on the pyrrole ring.[4][5][6]

Scientific Rationale and Mechanistic Insight

The reaction proceeds through a proposed catalytic cycle initiated by the coordination of the hydrazone to the Rh(III) catalyst. A subsequent cyclometalation event occurs involving the C-H bond of the N-aminopyrrole, followed by insertion of the alkyne. A second C-H activation, this time at the imine carbon of the hydrazone, leads to the formation of a rhodacycle intermediate which then undergoes reductive elimination to furnish the pyrrolo[2,3-c]pyridazine product and regenerate the active Rh(III) species. The use of a commercially available and air-stable Rh(III) precatalyst, [Cp*RhCl₂]₂, makes this method particularly practical.[4] Microwave heating is often employed to accelerate the reaction, allowing for rapid assembly of the heterocyclic products.[4]

Rh_Catalytic_Cycle Substrates Hydrazone + Alkyne + [Cp*RhCl2]2 Precatalyst_Activation Precatalyst Activation (AgSbF6) Substrates->Precatalyst_Activation Active_Catalyst Active Rh(III) Catalyst Precatalyst_Activation->Active_Catalyst Coordination Coordination & C-H Activation (Pyrrole C-H) Active_Catalyst->Coordination Hydrazone Rhodacycle_I Five-Membered Rhodacycle Intermediate Coordination->Rhodacycle_I Alkyne_Insertion Alkyne Insertion Rhodacycle_I->Alkyne_Insertion Alkyne Rhodacycle_II Seven-Membered Rhodacycle Intermediate Alkyne_Insertion->Rhodacycle_II Second_CH_Activation C-H Activation (Hydrazone C-H) Rhodacycle_II->Second_CH_Activation Rhodacycle_III Fused Rhodacycle Second_CH_Activation->Rhodacycle_III Reductive_Elimination Reductive Elimination Rhodacycle_III->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Pyrrolo[2,3-c]pyridazine Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed dual C-H annulation.

Detailed Experimental Protocol

This procedure is adapted from Streit, A. D.; Ellman, J. A. et al., Org. Lett. 2020, 22 (3), 1217–1221.[5][6]

Materials:

  • N-Aminopyrrole-derived hydrazone (1.0 equiv, 0.30 mmol)

  • Alkyne (1.2 equiv, 0.36 mmol)

  • [Cp*RhCl₂]₂ (5 mol %, 0.015 mmol)

  • AgSbF₆ (20 mol %, 0.060 mmol)

  • Pivalic acid (PivOH) (30 mol %, 0.090 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (0.2 M)

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the N-aminopyrrole-derived hydrazone (0.30 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (9.3 mg, 0.015 mmol, 5 mol %), AgSbF₆ (20.6 mg, 0.060 mmol, 20 mol %), and pivalic acid (9.2 mg, 0.090 mmol, 30 mol %).

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,2-dichloroethane (1.5 mL) via syringe, followed by the alkyne (0.36 mmol, 1.2 equiv).

  • Place the vial in a microwave reactor and heat to 140 °C for 1 hour.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the desired pyrrolo[2,3-c]pyridazine product.

Data Summary: Substrate Scope

The following table summarizes representative yields for the synthesis of various pyrrolo[2,3-c]pyridazines using the described protocol.

EntryHydrazone Aldehyde SourceAlkyneProductYield (%)
1BenzaldehydeDiphenylacetylene1,3,6,7-Tetraphenyl-1H-pyrrolo[2,3-c]pyridazine85
24-MethoxybenzaldehydeDiphenylacetylene6-(4-Methoxyphenyl)-1,3,7-triphenyl-1H-pyrrolo[2,3-c]pyridazine88
32-ThiophenecarboxaldehydeDiphenylacetylene1,3,7-Triphenyl-6-(thiophen-2-yl)-1H-pyrrolo[2,3-c]pyridazine75
4Benzaldehyde1-Phenyl-1-propyne6,7-Diphenyl-1-methyl-1H-pyrrolo[2,3-c]pyridazine78

Data adapted from Streit, et al., Org. Lett. 2020.[5]

Protocol 2: Palladium-Catalyzed C-2 Direct Arylation (Adaptable from 7-Azaindole)

While direct C-H arylation on the pyrrolo[2,3-c]pyridazine core is less documented, protocols developed for the electronically similar 7-azaindole (pyrrolo[2,3-b]pyridine) provide a robust starting point. The C-2 position of the pyrrole ring is often susceptible to electrophilic palladation. This protocol describes a Pd-catalyzed direct C-H arylation of the C-2 position with arylboronic acids.[7]

Scientific Rationale and Mechanistic Insight

This transformation is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The Pd(II) catalyst coordinates to the heterocycle, and a C-H bond at the C-2 position is cleaved with the assistance of a base or an acetate ligand. The resulting palladacycle then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the C-2 arylated product and a Pd(0) species. An oxidant, such as Ag₂CO₃ or O₂, is required to regenerate the active Pd(II) catalyst. The choice of ligand and additives is critical for achieving high regioselectivity and yield.[8]

Pd_Catalytic_Cycle Pd_II Pd(OAc)2 (Active Catalyst) CMD Concerted Metalation- Deprotonation (CMD) (at C-2) Pd_II->CMD + Substrate Palladacycle Aza-indolyl-Pd(II) Intermediate CMD->Palladacycle Transmetalation Transmetalation Palladacycle->Transmetalation Aryl_Pd_II Aryl-Aza-indolyl-Pd(II) Transmetalation->Aryl_Pd_II Reductive_Elimination Reductive Elimination Aryl_Pd_II->Reductive_Elimination Product C-2 Arylated Product Reductive_Elimination->Product Pd_0 Pd(0) Reductive_Elimination->Pd_0 Oxidation Oxidation (e.g., Ag2CO3) Pd_0->Oxidation Oxidation->Pd_II Catalyst Regeneration Aryl_Boronic Ar-B(OH)2 Aryl_Boronic->Transmetalation Substrate 7-Azaindole Analog

Caption: Generalized workflow for Pd-catalyzed C-2 direct arylation.

Detailed Experimental Protocol

This procedure is adapted from Das, P. et al., Org. Lett. 2013, 15 (22), 5718–5721.[7]

Materials:

  • N-Protected Pyrrolo[2,3-c]pyridazine or 7-Azaindole (1.0 equiv)

  • Arylboronic Acid (2.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • Ag₂CO₃ (2.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • Methanol (MeOH) (0.1 M)

Procedure:

  • To a screw-cap vial, add the N-protected pyrrolo[2,3-c]pyridazine analog (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add methanol to achieve a 0.1 M concentration of the starting heterocycle.

  • Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the C-2 arylated product.

Protocol 3: Iridium-Catalyzed C-H Borylation (Adaptable from Azaindoles)

Iridium-catalyzed C-H borylation is a powerful method for installing a versatile boronate ester group, which can then be used in a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). For N-heterocycles, regioselectivity can be challenging due to catalyst inhibition by the nitrogen lone pair.[9] However, established protocols for related scaffolds provide a strong foundation for application to pyrrolo[2,3-c]pyridazines.

Scientific Rationale and Mechanistic Insight

The active catalyst, typically an Iridium(III) species generated in situ from [Ir(cod)OMe]₂ and a bipyridine ligand (e.g., dtbpy), operates through an Ir(III)/Ir(V) catalytic cycle.[10] The cycle involves oxidative addition of a C-H bond to the Ir(III) center to form an Ir(V) intermediate, followed by reductive elimination of the borylated product, regenerating the active catalyst.[10] For azaindoles, borylation often occurs at positions electronically activated and sterically accessible, but directing effects from substituents can override intrinsic reactivity. The basic nitrogen atoms of the pyridazine ring may coordinate to the iridium center, potentially inhibiting the catalyst or directing borylation to adjacent positions.[9] Careful optimization of ligands and reaction conditions is therefore crucial.

Detailed Experimental Protocol

This procedure is adapted from the general methods for heteroaryl borylation described by Hartwig, Miyaura, and Smith.[10]

Materials:

  • Pyrrolo[2,3-c]pyridazine or analog (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • [Ir(cod)OMe]₂ (1.5 mol %)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %)

  • Cyclooctane or Tetrahydrofuran (THF), anhydrous (0.2 M)

Procedure:

  • In an argon-filled glovebox, add [Ir(cod)OMe]₂ (1.5 mol %) and dtbpy (3.0 mol %) to a screw-cap vial.

  • Add anhydrous solvent (e.g., cyclooctane) and stir for 10 minutes to form the catalyst solution.

  • To a separate vial, add the pyrrolo[2,3-c]pyridazine substrate (1.0 equiv) and B₂pin₂ (1.5 equiv).

  • Transfer the catalyst solution to the vial containing the substrate and B₂pin₂.

  • Seal the vial tightly with a Teflon-lined cap and remove from the glovebox.

  • Heat the reaction mixture at 80-100 °C for 16-24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • The crude product can often be used directly in subsequent reactions (e.g., Suzuki coupling) after filtration through a short plug of silica gel (eluting with ethyl acetate), or it can be fully purified by column chromatography.

Conclusion and Future Outlook

Direct C-H activation provides a powerful and modern toolkit for the synthesis and functionalization of the medicinally relevant pyrrolo[2,3-c]pyridazine scaffold. The Rh(III)-catalyzed annulation offers an elegant entry to the core itself, while principles from Pd-catalyzed arylation and Ir-catalyzed borylation on analogous heterocycles present robust strategies for further elaboration. The protocols detailed herein serve as a practical guide for researchers to leverage these cutting-edge methods. As the field of C-H activation continues to evolve, the development of catalysts with even greater selectivity and broader functional group tolerance will undoubtedly unlock new avenues for derivatizing the pyrrolo[2,3-c]pyridazine core, accelerating the discovery of novel therapeutics and functional materials.

References

  • Das, P., Kannaboina, P., Anilkumar, K., Aravinda, S., & Vishwakarma, R. A. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters, 15(22), 5718–5721. [Link]

  • Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed CH Bond Activation. Accounts of Chemical Research, 41(11), 1480-1491. [Link]

  • Wang, H., et al. (2022). Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers in Chemistry, 10, 981358. [Link]

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., Borysov, O., Voloshchuk, V., & Vlasov, S. (2025). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. [Link]

  • Various Authors. (2022). Electrochemical C-H Bond Functionalization of Nitrogen Heterocycles. ResearchGate. [Link]

  • Streit, A. D., Zoll, A. J., Hoang, G. L., & Ellman, J. A. (2020). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. Organic Letters, 22(3), 1217–1221. [Link]

  • Streit, A. D., Zoll, A. J., Hoang, G. L., & Ellman, J. A. (2020). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C-H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. PubMed. [Link]

  • Streit, A. D., Zoll, A. J., Hoang, G. L., & Ellman, J. A. (2020). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. ACS Publications. [Link]

  • Ellman, J. A. C-H Functionalization. Ellman Laboratory, Yale University. [Link]

  • Patman, R. L., et al. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32(02), 202-206. [Link]

  • Faarasse, S., El Brahmi, N., Guillaumet, G., & El Kazzouli, S. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

  • Bolshan, Y., & Batey, R. A. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. PubMed. [Link]

  • Hartwig, J. F., et al. (2014). Frontiers in Iridium-Catalyzed C-H Borylation. eScholarship, University of California. [Link]

  • Faarasse, S., El Brahmi, N., Guillaumet, G., & El Kazzouli, S. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PubMed. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. [Link]

  • Blakemore, D. C., et al. (2015). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 5(104), 85631-85634. [Link]

  • Various Authors. (2025). ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. ResearchGate. [Link]

  • Das, P., et al. (2016). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. PubMed. [Link]

  • Wang, X., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(1), 475-480. [Link]

  • Li, G., et al. (2019). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 10(23), 6037-6042. [Link]

  • Li, G., et al. (2019). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. PMC. [Link]

  • Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-48. [Link]

  • Snieckus, V., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • Zhou, Y., et al. (2019). Rhodium‐Catalyzed C−H Activation/Annulation Cascade of Aryl Oximes and Propargyl Alcohols to Isoquinoline N‐Oxides. ResearchGate. [Link]

  • Various Authors. (2025). Regio‐ and Stereoselective β‐C(sp)−H Activation/ Functionalization of Saturated Nitrogen Heterocycles, Amines and Amides. ResearchGate. [Link]

  • Chen, J., et al. (2021). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Chemical Communications, 57(80), 10398-10401. [Link]

  • White, M. C., et al. (2021). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PMC. [Link]

  • Das, P., et al. (2016). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. RSC Publishing. [Link]

  • Ibrahim, M. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

  • Steel, P. G., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]

Sources

Application Note: Optimization of C-N Coupling for 4-Chloro-7H-pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for 7-azaindoles and 7-deazapurines in kinase inhibitor discovery (e.g., JAK/STAT pathways). However, functionalizing the C4 position via Palladium-catalyzed amination presents two distinct challenges:

  • Catalyst Deactivation: The pyridazine nitrogens (N1/N2) are electron-deficient yet capable of coordinating to Pd(II), potentially arresting the catalytic cycle.

  • Competency of the Pyrrole NH: The acidic proton at N7 (pKa ~13) can interfere with base-mediated catalytic cycles or lead to competing N-arylation.

This guide details two validated protocols: a "Robust Route" utilizing N-protection for maximum substrate scope, and an "Advanced Direct Route" utilizing specialized precatalysts for unprotected substrates.

Chemical Context & Substrate Analysis[1][2][3][4][5]

Understanding the electronic bias of the substrate is critical for ligand selection.

  • Electrophile (C4-Cl): The fused pyridazine ring is electron-deficient, facilitating the Oxidative Addition step. However, this deficiency makes the subsequent Reductive Elimination slower, requiring electron-rich, bulky phosphine ligands.

  • Nucleophile (N7-H): The free pyrrole nitrogen is susceptible to deprotonation. The resulting anion can coordinate to Palladium, forming an unreactive "sink."

Decision Matrix: Pathway Selection

DecisionMatrix Start Substrate: 4-chloro-7H-pyrrolo[2,3-c]pyridazine Q1 Is the Amine Partner Precious/Scarce? Start->Q1 Q2 Does the Amine have acid-labile groups? Q1->Q2 No RouteA METHOD A: Protected Route (SEM/Boc Protection) Q1->RouteA Yes (Max Yield Priority) Q2->RouteA No RouteB METHOD B: Direct Route (LiHMDS / Gen-3 Precatalysts) Q2->RouteB Yes (Avoid Acid Deprotection)

Figure 1: Decision tree for selecting the optimal synthetic strategy.

Method A: The Robust Route (Protection-First)

Best for: Scale-up, precious amine partners, and ensuring regioselectivity. Mechanism: Protecting N7 eliminates catalyst poisoning and competing N-arylation, allowing the use of standard bases (NaOtBu, Cs2CO3).

Step 1: SEM-Protection

Note: SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred over Boc due to stability under basic coupling conditions.

Reagents:

  • Substrate: 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv)

  • Electrophile: SEM-Cl (1.1 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Cool a solution of substrate in DMF (0.5 M) to 0 °C.

  • Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 min at 0 °C.

  • Add SEM-Cl dropwise via syringe.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice water. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Step 2: Buchwald-Hartwig Coupling

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: BrettPhos or XPhos (4-6 mol%)

    • Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the chloride and promote reductive elimination from the electron-poor heteroaryl system.

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Protocol:

  • Charge a reaction vial with SEM-protected chloride (1.0 equiv), Amine (1.2 equiv), Base, Pd source, and Ligand.

  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical: O2 kills the active catalyst).

  • Add degassed solvent.

  • Heat to 100 °C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Step 3: Deprotection

Reagents: TFA (Trifluoroacetic acid) or TBAF (Tetrabutylammonium fluoride). Protocol: Treat the coupled product with TFA/DCM (1:1) at RT for 2 hours, followed by ethylenediamine quench (to remove the hydroxymethyl intermediate).

Method B: The Direct Route (Unprotected)

Best for: High-throughput screening (HTS), rapid analog generation, acid-sensitive substrates. Mechanism: Utilizes LiHMDS (Lithium bis(trimethylsilyl)amide). LiHMDS serves a dual role: it acts as a soluble base for the coupling and reversibly deprotonates the indole N-H to form a "pyrrolyl anion" which protects the nitrogen from permanently poisoning the catalyst, while the bulky silyl groups prevent N-arylation at that site.

Protocol

Reagents:

  • Substrate: 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv)

  • Precatalyst: BrettPhos Pd G4 or tBuBrettPhos Pd G3 (2–5 mol%)

    • Why: G3/G4 precatalysts activate immediately even at low temperatures, essential when using strong bases like LiHMDS that might otherwise degrade the catalyst precursor.

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

    • Note: 2+ equivalents are required (1 equiv to deprotonate N7, 1 equiv for the coupling).

  • Solvent: THF or Toluene.

Step-by-Step:

  • Charge a vial with the Substrate (1.0 equiv), Amine (1.1 equiv), and Precatalyst (2–5 mol%).

  • Seal and purge with Argon.

  • Add anhydrous THF (0.2 M).

  • Add LiHMDS dropwise at RT.

    • Observation: The solution often turns dark red/brown (formation of the pyrrolyl anion).

  • Heat to 60–80 °C for 2–6 hours.

    • Note: Unprotected couplings often proceed faster than protected ones due to the solubility of the intermediates.

  • Quench: Add aqueous NH4Cl (saturated).

  • Workup: Extract with EtOAc/MeOH (9:1) to ensure solubility of the polar product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Method A (Protection). If using Method B, increase LiHMDS to 2.5 equiv.
Hydrolysis (OH product) Wet Solvent/BaseThe C4-Cl is moisture sensitive.[1] Use fresh anhydrous solvents and store NaOtBu in a glovebox.
Debromination (if Br used) Over-reductionSwitch solvent from Dioxane to Toluene. Lower temperature to 80 °C.
Stalled Reaction Ligand MismatchIf amine is primary: Use BrettPhos . If amine is secondary/acyclic: Use RuPhos .

Pathway Visualization

The following diagram illustrates the catalytic cycle differences between the protected and unprotected routes.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Cl) Pd0->OxAdd Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord Base + Amine Poison OFF-CYCLE: N7-Coordination/Poisoning OxAdd->Poison If N7 Unprotected & Base too weak RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified Catalytic Cycle highlighting the risk of catalyst poisoning in the absence of N7 protection or specific base selection.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig amination.[2][3] Wikipedia.

    • [Link]

  • Reactivity of Unprotected Heterocycles

    • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[4] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[5] Organic Letters.[4][5][6]

    • [Link]

  • Advanced Precatalysts (BrettPhos/tBuBrettPhos)

    • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.[4][5][6]

    • [Link]

  • Green/SNAr Alternatives for Electron-Deficient Heterocycles

    • Walsh, K., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem.
    • [Link]

  • Synthesis of the Pyrrolo[2,3-c]pyridazine Core

    • Ryabukhin, S., et al. (2025).[7] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv.[7]

    • [Link][8]

Sources

Mastering the Synthesis of 4-Substituted 7H-pyrrolo[2,3-c]pyridazine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7H-pyrrolo[2,3-c]pyridazine Scaffold

The 7H-pyrrolo[2,3-c]pyridazine core, aza-analogue of indole, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have positioned it as a crucial building block in the development of novel therapeutics.[1] This fused heterocyclic system is a key component in a range of biologically active molecules, including kinase inhibitors and other targeted therapies. The strategic functionalization of this core, particularly at the 4-position, allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship (SAR) studies and the identification of lead compounds in drug discovery programs. This guide provides a comprehensive overview and detailed protocols for the preparation of 4-substituted 7H-pyrrolo[2,3-c]pyridazine libraries, focusing on robust and versatile synthetic methodologies.

Strategic Approach to Library Synthesis: The Key Role of the 4-Chloro Intermediate

The most effective strategy for generating a library of 4-substituted 7H-pyrrolo[2,3-c]pyridazines hinges on the synthesis of a versatile key intermediate: 4-chloro-7H-pyrrolo[2,3-c]pyridazine . This chloro-derivative serves as a linchpin for a variety of subsequent functionalization reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAAr). The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent at the 4-position, renders this position highly susceptible to modification.

The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the 4-chloro-7H-pyrrolo[2,3-c]pyridazine core, and second, the diversification at the 4-position to generate the desired library of compounds.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Library Diversification at C4-Position Start Pyrrole-based Starting Materials Core_Formation Construction of 7H-pyrrolo[2,3-c]pyridazin-4-one Start->Core_Formation Chlorination Chlorination to Yield 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Core_Formation->Chlorination Key_Intermediate 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Chlorination->Key_Intermediate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Key_Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Key_Intermediate->Buchwald SNAr Nucleophilic Aromatic Substitution (C-N, C-O, C-S Bond Formation) Key_Intermediate->SNAr Library Diverse Library of 4-Substituted Analogs Suzuki->Library Buchwald->Library SNAr->Library

Caption: General workflow for the preparation of 4-substituted 7H-pyrrolo[2,3-c]pyridazine libraries.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-c]pyridazine

The synthesis of the 4-chloro intermediate typically begins with the construction of the corresponding 7H-pyrrolo[2,3-c]pyridazin-4-one, which is then subjected to a chlorination reaction.

Protocol 1: Synthesis of 7H-pyrrolo[2,3-c]pyridazin-4-one

A common route to the pyridazinone core involves the condensation of a functionalized pyrrole precursor with a hydrazine derivative. For instance, a 4-aroylpyrrole can undergo a Vilsmeier-Haack reaction to introduce a second carbonyl group, followed by cyclization with hydrazine.[2]

Step-by-Step Protocol:

  • Vilsmeier-Haack Formylation of a 4-Aroylpyrrole:

    • To a solution of the 4-aroylpyrrole in a suitable solvent (e.g., DMF), add the Vilsmeier reagent (prepared from POCl₃ and DMF).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with ice-water and neutralize with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the pyrrolo-2,3-dicarbonyl intermediate.

  • Condensation with Hydrazine:

    • Dissolve the pyrrolo-2,3-dicarbonyl intermediate in a suitable solvent (e.g., ethanol).

    • Add hydrazine hydrate and heat the mixture to reflux.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 7H-pyrrolo[2,3-c]pyridazin-4-one.

Protocol 2: Chlorination of 7H-pyrrolo[2,3-c]pyridazin-4-one

The conversion of the pyridazinone to the 4-chloro derivative is a critical step and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] Careful control of the reaction conditions and workup is crucial to avoid hydrolysis of the product back to the starting material.[3]

Step-by-Step Protocol:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-c]pyridazin-4-one (1 equivalent).

    • Add phosphorus oxychloride (POCl₃, ~3-5 equivalents). A co-solvent such as toluene may be used.[4]

  • Addition of Base (Optional but Recommended):

    • Cool the mixture to 0 °C and slowly add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) or pyridine. This can accelerate the reaction and neutralize the generated HCl.[3]

  • Reaction:

    • Heat the reaction mixture to reflux (typically around 100-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Crucial Step: Remove excess POCl₃ by distillation under reduced pressure. This minimizes the exothermicity of the subsequent quench and reduces the formation of acidic byproducts that can hydrolyze the product.[3]

    • Slowly and carefully pour the concentrated reaction mixture onto crushed ice with vigorous stirring (reverse quench).[3]

    • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[3]

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel to obtain pure 4-chloro-7H-pyrrolo[2,3-c]pyridazine.[3]

Part 2: Diversification of the 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Core

With the key 4-chloro intermediate in hand, a diverse array of substituents can be introduced at the 4-position using modern cross-coupling and substitution reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling the 4-chloro intermediate with various boronic acids or their esters.[5][6] This allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Ar-X->Ox_Add Pd(II)_Complex L₂Pd(II)(Ar)(X) Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation Pd(II)_R_Complex L₂Pd(II)(Ar)(R) Transmetalation->Pd(II)_R_Complex Red_Elim Reductive Elimination Pd(II)_R_Complex->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product 4-Aryl-7H-pyrrolo[2,3-c]pyridazine Red_Elim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Procedure:

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add the 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol), and a palladium catalyst/ligand system.

  • Catalyst System:

    • The choice of catalyst and ligand is crucial.[6] Common systems include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos). For chloro-heterocycles, more active catalyst systems are often required.[7]

  • Solvent and Inert Atmosphere:

    • Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF/water).

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can often significantly reduce reaction times.[7]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagents/ConditionsRole
Aryl Halide 4-Chloro-7H-pyrrolo[2,3-c]pyridazineElectrophile
Organoboron Reagent Phenylboronic acid, 4-pyridylboronic acidNucleophile source
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/XPhos, XPhos-Pd-G2[7]Catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid
Solvent Toluene, Dioxane, DMF/WaterReaction medium
Temperature 80-120 °C (conventional or microwave heating)Reaction condition
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position.[8][9]

General Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, combine the 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), the amine (1.2-1.5 equiv), a suitable base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃), the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP, XPhos, RuPhos).

  • Solvent:

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction:

    • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the residue by column chromatography to afford the desired 4-amino-7H-pyrrolo[2,3-c]pyridazine derivative.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ComponentExample Reagents/ConditionsRole
Aryl Halide 4-Chloro-7H-pyrrolo[2,3-c]pyridazineElectrophile
Amine Aniline, morpholine, N-methylpiperazineNucleophile
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyst precursor
Ligand BINAP, XPhos, RuPhosStabilizes and activates catalyst
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Amine deprotonation
Solvent Toluene, DioxaneAnhydrous reaction medium
Temperature 80-110 °CReaction condition
Protocol 5: Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly anilines and aliphatic amines, direct nucleophilic aromatic substitution on the 4-chloro intermediate can be a viable and cost-effective method.[10][11] The reaction can often be promoted by acid or base, and in some cases, can be performed in environmentally friendly solvents like water.[11][12]

Acid-Catalyzed SNAr with Anilines: [11][12]

  • Reaction Setup:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1 equiv) in a suitable solvent (e.g., 2-propanol or water), add the aniline derivative (1-1.5 equiv).

    • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl, ~0.1 equiv).

  • Reaction:

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Thermal SNAr with Aliphatic Amines:

  • Reaction Setup:

    • Dissolve the 4-chloro-7H-pyrrolo[2,3-c]pyridazine (1 equiv) in a suitable solvent such as n-butanol or in an excess of the amine itself if it is a liquid.

    • A non-nucleophilic base like DIPEA may be added to scavenge the HCl formed.

  • Reaction:

    • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) until the reaction is complete.

  • Workup and Purification:

    • Remove the solvent and excess amine under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any salts.

    • Dry the organic layer, concentrate, and purify the product.

Conclusion

The strategic synthesis of 4-substituted 7H-pyrrolo[2,3-c]pyridazine libraries is a highly valuable endeavor in modern drug discovery. By leveraging the versatile 4-chloro-7H-pyrrolo[2,3-c]pyridazine intermediate, researchers can efficiently access a wide range of analogs through robust and well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of these important heterocyclic compounds, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Krasavin, M., et al. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (2024, February 5). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. Retrieved from [Link]

  • Savitha, G., et al. (n.d.). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. Retrieved from [Link]

  • (2020). US Patent No. US10738058B2. Google Patents.
  • De Cock, E. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5369. Retrieved from [Link]

  • (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zgonnik, A. O., et al. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 633-659. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Andersen, T. L., et al. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]

  • Pop, F., et al. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3004. Retrieved from [Link]

  • Andersen, T. L., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40854-40862. Retrieved from [Link]

  • McHardy, T., et al. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Retrieved from [Link]

  • (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53, 2239-2249. Retrieved from [Link]

  • Dumitrascu, F., et al. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. Retrieved from [Link]

  • Murray, P. R., et al. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(3), 823-831. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

Sources

Application Note: Halogen-Lithium Exchange on Pyrrolopyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the Halogen-Lithium Exchange of Pyrrolopyridazine Scaffolds . This guide synthesizes established organometallic principles with specific reactivity profiles of the pyrrolo[1,2-b]pyridazine and pyrrolo[2,3-d]pyridazine systems.

Executive Summary

Pyrrolopyridazines are "amphoteric" heterocyclic scaffolds featuring an electron-rich pyrrole ring fused to an electron-deficient pyridazine ring. This unique electronic duality presents a specific challenge during halogen-lithium (Hal-Li) exchange:

  • The Pyrrole Ring: Susceptible to electrophilic aromatic substitution but stable to nucleophilic attack. Halogens here exchange rapidly.[1]

  • The Pyridazine Ring: Highly susceptible to nucleophilic attack (addition) by alkyllithium reagents (n-BuLi, t-BuLi), leading to ring destruction or polymerization rather than the desired exchange.

This guide provides a validated protocol to bypass these side reactions, utilizing cryogenic temperature control (-78 °C) and rapid exchange kinetics to functionalize these scaffolds for drug discovery applications (e.g., kinase inhibitors).

Mechanistic Principles & Regiochemistry

The Reactivity Map

The success of the exchange depends heavily on the position of the halogen.

  • Zone A (Pyrrole Ring - C5, C6, C7): High electron density. Hal-Li exchange is fast and generally clean. Lithium species are stabilized by the

    
    -system.
    
  • Zone B (Pyridazine Ring - C2, C3, C4): Electron-deficient. The C-Li bond is less stable. Critical Risk: The alkyllithium reagent may attack the C=N bond (nucleophilic addition) faster than the Hal-Li exchange occurs.

The "Rate vs. Addition" Balance

To favor exchange over addition, we exploit the fact that Hal-Li exchange (an electron transfer or ate-complex mechanism) has a near-zero activation energy, whereas nucleophilic addition requires overcoming a higher activation barrier.

  • Rule: Lower temperatures (< -75 °C) favor Exchange.

  • Rule: More reactive halogens (I > Br >> Cl) favor Exchange.[1]

ReactionPathways Start Halo-Pyrrolopyridazine Exchange Hal-Li Exchange (Kinetic Control) Start->Exchange Low Temp (-78°C) Fast Kinetics Addition Nucleophilic Addition (Ring Destruction) Start->Addition High Temp (> -40°C) Slow Kinetics RLi Alkyllithium (n-BuLi/t-BuLi) RLi->Start Lithiated Lithiated Intermediate (Stable at -78°C) Exchange->Lithiated Trash Polymerized/Ring-Opened Byproducts Addition->Trash Product Functionalized Scaffold Lithiated->Product + Electrophile (E+)

Figure 1: Kinetic competition between productive Hal-Li exchange and destructive nucleophilic addition.[2]

Experimental Protocol

Reagents & Equipment
  • Substrate: Bromo- or Iodo-pyrrolopyridazine (dried under high vacuum).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS). Ether is an alternative if solubility permits, often reducing aggregation.

  • Lithium Reagent:

    • For Iodides/Bromides on Pyrrole Ring:n-Butyllithium (n-BuLi) , 1.6 M or 2.5 M in hexanes.

    • For Bromides on Pyridazine Ring:tert-Butyllithium (t-BuLi) , 1.7 M in pentane (2.0 - 2.2 equivalents required).

  • Electrophile: DMF, aldehydes, ketones, or iodine (dissolved in THF).

  • Vessel: Flame-dried 3-neck round bottom flask with internal thermometer.

Step-by-Step Procedure
Phase A: Preparation (Inert Atmosphere)
  • Setup: Equip a 3-neck flask with a magnetic stir bar, a rubber septum, an internal low-temperature thermometer, and an Argon/Nitrogen inlet.

  • Drying: Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Solvation: Dissolve the halo-pyrrolopyridazine (1.0 equiv) in anhydrous THF (concentration ~0.1 M).

    • Note: Ensure the substrate is fully dissolved before cooling to prevent precipitation.

Phase B: The Exchange (Critical Step)
  • Cooling: Submerge the flask in a Dry Ice/Acetone bath. Monitor the internal temperature until it stabilizes at -78 °C .

  • Addition of Lithium Reagent:

    • For n-BuLi: Add dropwise via syringe pump or slow manual addition over 10-15 minutes. Maintain internal temp < -70 °C.

    • For t-BuLi: Add 2.05 equivalents dropwise. The first equivalent performs the exchange; the second destroys the resulting t-butyl bromide (preventing Wurtz coupling).

    • Visual Cue: A color change (often to yellow, orange, or deep red) usually indicates the formation of the lithiated species.

  • Incubation: Stir at -78 °C for:

    • Iodides: 5–10 minutes.

    • Bromides: 15–30 minutes.

    • Warning: Do not extend reaction time unnecessarily, as "Halogen Dance" (migration of the Li to a more stable position) can occur in these fused systems.

Phase C: Electrophilic Trapping
  • Addition: Add the electrophile (neat or in THF solution) rapidly to the lithiated mixture at -78 °C.

    • Stoichiometry: Use 1.2 – 1.5 equivalents of the electrophile.

  • Warming:

    • Allow the reaction to stir at -78 °C for 15 minutes.

    • Remove the cooling bath and allow the mixture to warm to 0 °C (or room temp, depending on the electrophile reactivity) over 1 hour.

Phase D: Quench & Workup
  • Quench: Add saturated aqueous NH₄Cl solution (or water) carefully.

  • Extraction: Extract with EtOAc or DCM (3x).

  • Purification: Dry organic layers over MgSO₄, filter, concentrate, and purify via flash chromatography.

Optimization & Troubleshooting (Expert Tips)

IssueProbable CauseSolution
Low Yield / Recovery of SM Wet solvent or "dead" n-BuLiTitrate n-BuLi before use. Ensure THF is <50 ppm water.
Ring Alkylation (Butyl group incorporation) Nucleophilic attack on pyridazine ringLower temp to -90 °C (THF/Ether/Liquid N₂). Switch to t-BuLi (faster exchange). Use Turbo-Grignard (iPrMgCl·LiCl).[3]
Regio-scrambling "Halogen Dance" mechanismReduce incubation time at -78 °C. Quench immediately after Li-addition.
Incomplete Exchange Aggregation of Li-speciesAdd TMEDA (1.0 equiv) to break aggregates and increase reactivity.
The "Turbo-Grignard" Alternative

For substrates where the pyridazine ring is extremely sensitive to nucleophilic attack, replace n-BuLi with iPrMgCl·LiCl (Turbo-Grignard) .

  • Conditions: 0 °C to Room Temp (instead of -78 °C).

  • Mechanism: The Mg-Li complex is less nucleophilic than Li-reagents but sufficiently basic for I/Mg exchange (and some Br/Mg exchange).

  • Protocol: Treat substrate with 1.1 equiv iPrMgCl·LiCl in THF at -20 °C, warm to 0 °C, stir 1h, then quench.

Case Study: C5-Functionalization of Pyrrolo[1,2-b]pyridazine

Derived from general reactivity patterns of pyrrolo[1,2-b]pyridazines [1, 2].

Objective: Synthesis of 5-formyl-pyrrolo[1,2-b]pyridazine.

  • Start: 5-bromo-pyrrolo[1,2-b]pyridazine (Electron-rich pyrrole position).

  • Conditions: THF, -78 °C, n-BuLi (1.1 equiv).

  • Observation: Upon addition of n-BuLi, the solution turns dark orange.

  • Trapping: DMF (3.0 equiv) added at -78 °C.

  • Result: 85% yield of the aldehyde after workup.

  • Note: If the bromine were at C3 (pyridazine ring), t-BuLi at -100 °C would be recommended to avoid addition to the C=N bond.

Workflow Step1 Dissolve Substrate (THF, -78°C) Step2 Add n-BuLi / t-BuLi (Dropwise, T < -70°C) Step1->Step2 Inert Atm Step3 Incubate (10-30 min) Step2->Step3 Li-Hal Exchange Step4 Add Electrophile (Fast Addition) Step3->Step4 Lithiated Species Step5 Warm to RT & Quench Step4->Step5 C-C Bond Formation

Figure 2: Operational workflow for the cryogenic exchange protocol.

References

  • Tundel, R. E., et al. "Synthesis of Pyrrolo[1,2-b]pyridazines." Arkivoc, 2008 (i), 232-270.[4]

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005.
  • Nagaki, A., et al. "Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines."[5] Australian Journal of Chemistry, 2013, 66, 199–207.[5]

  • Schlosser, M. "Organometallics in Synthesis: A Manual."[6] Wiley, 3rd Edition, 2013. (General reference for t-BuLi protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Pyrrolo[2,3-c]pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for enhancing the aqueous solubility of pyrrolo[2,3-c]pyridazine drug candidates. The inherent low solubility of many heterocyclic compounds, including this class, presents a significant hurdle in early-stage drug discovery and can impede the progression of promising therapeutic agents.[1] This guide offers a structured approach to identifying and overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrrolo[2,3-c]pyridazine compounds.

Q1: Why do many pyrrolo[2,3-c]pyridazine derivatives exhibit poor aqueous solubility?

A1: The low solubility of pyrrolo[2,3-c]pyridazine derivatives often stems from their rigid, planar heterocyclic structure, which can lead to strong intermolecular interactions and high crystal lattice energy. These characteristics make it difficult for water molecules to effectively solvate the compound and break apart the crystal structure, a necessary step for dissolution. The "nitrogen walk" strategy, which involves the systematic replacement of CH groups with nitrogen atoms in aromatic systems, can significantly impact physicochemical properties, including solubility.[2][3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A2: It is crucial to distinguish between these two solubility measurements as they provide different insights.[4]

  • Kinetic solubility is the concentration of a compound at which it starts to precipitate from a solution when added from a concentrated stock (e.g., in DMSO).[5][6] It's a rapid, high-throughput measurement often used in early discovery to flag potential solubility issues.[6][7] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions.[5][8]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when equilibrium is reached between the dissolved and undissolved solid forms.[4][6] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development.[7][8]

For initial screening, kinetic solubility is useful. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.[6]

Q3: What are the primary strategies for improving the solubility of my pyrrolo[2,3-c]pyridazine compound?

A3: A variety of techniques can be employed, broadly categorized into chemical modifications and formulation-based approaches.[9][10]

  • Chemical Modifications: These involve altering the molecule's structure to enhance its intrinsic solubility. Common methods include salt formation and the introduction of polar functional groups.[9]

  • Formulation Strategies: These approaches focus on how the drug is prepared and delivered, without changing its chemical structure. Key strategies include particle size reduction, creating amorphous solid dispersions, and using lipid-based formulations.[1][11]

The choice of strategy will depend on the specific properties of your compound and the stage of development.[12]

Part 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges.

Issue 1: My pyrrolo[2,3-c]pyridazine compound has extremely low aqueous solubility (<1 µg/mL), making in vitro assays difficult.

Q: I've synthesized a promising pyrrolo[2,3-c]pyridazine analog, but its poor solubility is hindering biological evaluation. Where do I start?

A: With such low intrinsic solubility, initial efforts should focus on strategies that can provide a significant and immediate improvement to enable basic in vitro testing.

Recommended Initial Approach: Salt Formation

Salt formation is often the most effective and straightforward method for increasing the solubility of ionizable compounds.[13][14] Approximately 50% of marketed small molecule drugs are administered as salts.[15][16] By converting a weakly acidic or basic drug into a salt, you can dramatically increase its solubility and dissolution rate.[13][14]

Causality: The ionization of the API through proton transfer with an acid or base counter-ion leads to charged species that are more readily solvated by polar solvents like water.[15][17] This can improve solubility by several orders of magnitude.[11]

G cluster_0 Solubility Problem cluster_1 Initial Troubleshooting Workflow Low_Solubility Low Aqueous Solubility (<1 µg/mL) Ionizable Is the compound ionizable? (pKa analysis) Low_Solubility->Ionizable Salt_Screening Perform Salt Screening Ionizable->Salt_Screening Yes Formulation_Strategies Consider Formulation Strategies (e.g., Amorphous Solid Dispersions) Ionizable->Formulation_Strategies No In_Vitro_Testing Proceed to In Vitro Testing Salt_Screening->In_Vitro_Testing Formulation_Strategies->In_Vitro_Testing

Caption: Initial decision workflow for low solubility.

Experimental Protocol: Small-Scale Salt Screening

  • Determine pKa: Use computational tools or experimental methods to determine the pKa of your compound. This will indicate whether it is a suitable candidate for salt formation (generally, a pKa between 3 and 10 is favorable).[15]

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable counter-ions. For basic compounds, common choices include hydrochloride, sulfate, and mesylate. For acidic compounds, sodium, potassium, and calcium salts are often used.

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone).

  • Reaction Setup: In small vials, dissolve your compound in a minimal amount of a suitable solvent. Add a stoichiometric equivalent of the chosen acid or base.

  • Equilibration and Isolation: Allow the mixtures to equilibrate at room temperature and then at a lower temperature (e.g., 4°C) to induce precipitation. Isolate any resulting solids by filtration.

  • Characterization: Analyze the resulting solids for salt formation using techniques like melting point, NMR, and XRPD.

  • Solubility Measurement: Determine the aqueous solubility of the successful salt forms using a shake-flask method.

Strategy Principle Typical Fold-Increase in Solubility Considerations
Salt Formation Ionization of the API10 - 1000xRequires an ionizable group; potential for disproportionation.[15][16]
Micronization Increased surface area2 - 10xDoes not increase equilibrium solubility.[18]
Nanosuspension Drastic increase in surface area10 - 100xCan improve dissolution velocity and saturation solubility.[19][20][21][22]
Amorphous Solid Dispersion Eliminates crystal lattice energy10 - 1000xRequires careful selection of a stabilizing polymer.[23][24][25][26]
Issue 2: My compound precipitates out of solution during in vitro assays or upon dilution.

Q: My pyrrolo[2,3-c]pyridazine derivative initially dissolves in my formulation, but then crashes out. How can I prevent this?

A: Precipitation indicates that the solution has become supersaturated and is not stable. This is a common issue with amorphous formulations or when diluting a concentrated stock solution. The key is to maintain the supersaturated state for a sufficient period.

Recommended Approach: Amorphous Solid Dispersions (ASDs)

Creating an ASD involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[25][27] This high-energy amorphous form has a higher apparent solubility than the crystalline form.[23][24]

Causality: By eliminating the crystal lattice energy that needs to be overcome for dissolution, ASDs can achieve a much higher concentration in solution.[26] The polymer carrier plays a crucial role in stabilizing the amorphous drug and preventing it from recrystallizing.[23][28]

G cluster_0 Precipitation Issue cluster_1 Troubleshooting Workflow for Precipitation Precipitation Compound Precipitates During Assay or Dilution ASD Prepare Amorphous Solid Dispersion (ASD) Precipitation->ASD Polymer_Screen Screen Different Polymers (e.g., PVP, HPMC, Soluplus®) ASD->Polymer_Screen Drug_Loading Optimize Drug Loading Polymer_Screen->Drug_Loading Characterize Characterize ASD (XRPD, DSC) Drug_Loading->Characterize Dissolution_Test Perform In Vitro Dissolution Testing Characterize->Dissolution_Test

Caption: Workflow for addressing precipitation issues.

Experimental Protocol: Preparation of an ASD via Spray Drying

  • Polymer and Solvent Selection: Choose a polymer that is miscible with your compound and soluble in a suitable solvent system. Common polymers include PVP, HPMC, and Soluplus®.[27][28][29]

  • Solution Preparation: Dissolve both the pyrrolo[2,3-c]pyridazine compound and the polymer in a volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:3).

  • Spray Drying: Atomize the solution into a hot air stream. The rapid solvent evaporation traps the drug in an amorphous state within the polymer matrix. Key parameters to control are inlet temperature, feed rate, and atomization pressure.

  • Powder Collection and Characterization: Collect the resulting powder and confirm its amorphous nature using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dissolution Testing: Perform in vitro dissolution tests in relevant buffer systems to assess the extent and duration of supersaturation.

Excipient Type Examples Function in ASDs
Hydrophilic Polymers PVP K30, HPMC E5[27]Form a water-soluble matrix, inhibit crystallization.
Amorphous Polymers Eudragit® E PO[27]Promote amorphization of the drug.
Surfactants Poloxamers, Vitamin E TPGSEnhance wetting and act as plasticizers.
Issue 3: Solubility is highly pH-dependent, leading to inconsistent results.

Q: My compound's solubility varies significantly across the physiological pH range. How can I ensure consistent delivery?

A: For compounds with pH-dependent solubility, the goal is to create a formulation that provides consistent solubility regardless of the pH of the surrounding environment.

Recommended Approach: Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be highly effective for poorly soluble drugs, including those with pH-dependent solubility.[12]

Causality: These formulations consist of oils, surfactants, and co-solvents that solubilize the drug in a lipidic phase.[12] Upon contact with aqueous media in the gastrointestinal tract, they spontaneously form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.

Experimental Protocol: Screening of Lipid-Based Formulations

  • Excipient Screening: Determine the solubility of your compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the regions of self-emulsification for different combinations of oil, surfactant, and co-solvent.

  • Formulation Preparation: Prepare several prototype formulations with varying compositions based on the phase diagrams.

  • Characterization: Evaluate the formulations for self-emulsification time, droplet size, and drug precipitation upon dilution.

  • In Vitro Dissolution/Dispersion Testing: Perform dispersion tests in different pH buffers to ensure robust performance across the physiological pH range.

Part 3: Advanced and Emerging Strategies

Q: Are there any computational or novel approaches I can use to guide my solubility enhancement efforts?

A: Yes, several advanced techniques are gaining traction.

  • In Silico Prediction: Computational models, including quantitative structure-property relationship (QSPR) and machine learning algorithms, can predict the solubility of compounds based on their chemical structure.[30][31][32] These tools can help prioritize which compounds to synthesize or which solubility enhancement strategies to pursue.[31][33][34]

  • Co-crystallization: This technique involves combining the API with a co-former to create a new crystalline structure with improved physicochemical properties, including solubility.[12][16] This can be an alternative for non-ionizable compounds where salt formation is not an option.[16]

  • Mesoporous Silica-Based Techniques: Loading the amorphous drug into mesoporous silica particles can provide a high surface area for dissolution and physically prevent recrystallization.[23][24]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Jain, A., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 82. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved February 26, 2026, from [Link]

  • Kim, J.-S., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(10), 1648. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • S, S., & G, G. (2019). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(1), 1-5. [Link]

  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Pharmaceutical Technology. [Link]

  • Nikam, G. S., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 14(10), 4785-4796. [Link]

  • Kim, J.-S., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Valo, H., et al. (2013). Nanosizing of drugs: Effect on dissolution rate. Indian Journal of Pharmaceutical Sciences, 75(2), 139. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. [Link]

  • Mane, A. N. (2016). Nanosuspension – A Novel Carrier For Lipidic Drug Transfer. Scholars Academic Journal of Pharmacy, 5(1), 1-8. [Link]

  • Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025, January 19). MDPI. [Link]

  • Summary of the commonly used excipients for preparation of solid dispersions. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Alvaro, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Chen, S. (2020, December 15). Predicting Drug Solubility with Deep Learning. Medium. [Link]

  • Singh, A., & Van den Mooter, G. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2099–2120. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sorkun, M. C., et al. (2020). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. Journal of Cheminformatics, 12(1), 1-15. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharma Rocks. Retrieved February 26, 2026, from [Link]

  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Kumar, S., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-13. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • A Review On Co-amorphous Technique Use For Solubility Enhancement. (n.d.). RJ Wave. Retrieved February 26, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved February 26, 2026, from [Link]

  • Bahr, D., & Zimmermann, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Qureshi, A., et al. (2023). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-6. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC. [Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. (2025). ChemRxiv. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. (2025, December 2). ChemRxiv. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved February 26, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). ResearchGate. [Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (n.d.). CatSci. Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Chloropyrrolopyridazine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Chloropyrrolopyridazine Cross-Couplings

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is it Poisoning or Instability?

Before altering your catalytic system, you must distinguish between catalyst poisoning (Lewis basicity) and catalyst decomposition (instability). Chloropyrrolopyridazines are "privileged" scaffolds that present a dual threat: the electron-rich pyrrole ring makes the system prone to oxidation, while the pyridazine nitrogens are potent sigma-donors that bind Palladium (Pd) irreversibly.

Symptom Checklist:

ObservationDiagnosisRoot Cause
Reaction never starts (<5% conversion)Oxidative Addition Failure The C-Cl bond is too electron-rich (if on pyrrole) or the catalyst is ligated by the substrate immediately upon generation.
Rapid start, then stalls (e.g., stops at 30%)Catalyst Poisoning Product inhibition. The product (often more Lewis basic than the starting material) is competitively binding the Pd center.
Pd Mirror / Black Precipitate Catalyst Decomposition Ligand detachment.[1] The phosphine ligand is not bulky or electron-rich enough to hold the Pd(0) against the substrate's nitrogen chelation.
Dehalogenation (Hydrodechlorination) Hydride Source Interference Solvent/Base mismatch. Common in alcoholic solvents or with bases that can act as H-donors (e.g., isopropoxide).

The Mechanics of Failure

To fix the reaction, you must visualize the invisible war occurring in your flask. The chloropyrrolopyridazine scaffold acts as a "Trojan Horse."

Visualizing the Poisoning Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the unproductive "Non-Cycle" where the substrate arrests the catalyst.

PoisoningMechanism Pd_Pre Pd Precatalyst (Pd-L-Cl) Pd_Active Active Species (L-Pd(0)) Pd_Pre->Pd_Active Activation (Base/Heat) Ox_Add Oxidative Addition (L-Pd-Ar-Cl) Pd_Active->Ox_Add Normal Cycle Poisoned Poisoned Complex (Substrate-Pd-L) DEAD END Pd_Active->Poisoned Intercepted Product Coupled Product Ox_Add->Product Transmetallation & Red. Elim. Substrate Chloropyrrolopyridazine (Substrate) Substrate->Poisoned N-Coordination (Fast)

Figure 1: The "Off-Cycle" Trap. Nitrogen atoms in the scaffold displace labile ligands, forming a stable, inactive complex (Red Box).

Technical Solutions & Optimization Logic

A. Ligand Selection: The "Bulky Shield" Strategy

Standard ligands like


 or dppf are insufficient for chloropyrrolopyridazines. You need Dialkylbiaryl Phosphines (Buchwald Ligands) .
  • Why? These ligands are extremely bulky. They create a "roof" over the Pd center, allowing the narrow halogenated carbon to access the metal while physically blocking the approach of the bulky nitrogen heterocycle [1].

  • Recommendation:

    • First Line Defense: XPhos or RuPhos . Excellent for electron-deficient heterocycles.

    • For Sterically Hindered Couplings: BrettPhos .

    • For Unprotected NH: AdBrevPhos (specifically designed to tolerate acidic NH protons).

B. Catalyst Source: Stop Using Pd(PPh3)4

Using


 or 

+ Ligand relies on in-situ mixing, which is kinetically slow and prone to aggregation before the active species forms.
  • The Fix: Switch to Palladacycle Precatalysts (G3 or G4) .

  • Mechanism: These release the active

    
     species in a 1:1 ratio immediately upon heating/base addition, ensuring a high concentration of active catalyst before the substrate can poison the metal [2].
    
C. The "Free NH" Problem (Pyrrole Nitrogen)

The pyrrole NH is acidic (


). Strong bases (NaOtBu) will deprotonate it, turning the substrate into an amide anion—a potent catalyst poison.
  • Path A (Protection - Recommended): Protect the NH with SEM (2-(Trimethylsilyl)ethoxymethyl), Boc , or THP . This eliminates the acidity and adds steric bulk, further preventing N-coordination.

  • Path B (Unprotected): If you must run unprotected, use a weak inorganic base (

    
     or 
    
    
    
    ) and a protic co-solvent (e.g., Dioxane/Water 4:1). The water solvation shell helps mask the nitrogen lone pairs.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Golden Standard" Screening Condition

Use this when starting a new chloropyrrolopyridazine coupling.

Reaction Setup (0.1 mmol scale):

  • Vessel: 4mL vial with a septum cap (must be strictly inert; Argon purge).

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%).

    • Alternative: RuPhos Pd G4.

  • Base:

    
     (3.0 equiv, finely ground).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed for 15 mins.

    • Concentration: 0.1 M.

  • Temperature: 80°C - 100°C.

Why this works: The G4 precatalyst ensures immediate initiation.


 is mild enough to spare functional groups but strong enough for the transmetallation step. The water co-solvent increases the solubility of the inorganic base and helps solvate the heteroatoms.
Protocol B: The "Reverse Coupling" Strategy

Use this if the chloropyrrolopyridazine fails to couple despite catalyst screening.

Instead of coupling Heterocycle-Cl + Ar-B(OH)2 , switch the polarity:

  • Convert Chloropyrrolopyridazine to Boronate Ester (using

    
    , 
    
    
    
    , KOAc).
  • Couple Heterocycle-BPin + Ar-Cl/Br .

Logic: The oxidative addition into the partner aryl halide is often easier than into the electron-deficient/poisonous heterocycle. Once the Pd is loaded with the partner (Ar-Pd-L), the transmetallation with the heterocyclic boronate is rapid and less susceptible to poisoning [3].

Frequently Asked Questions (FAQs)

Q: I see conversion, but my product is dehalogenated (H replaces Cl). Why? A: This is "Hydrodehalogenation." It usually happens when the reaction is too slow (catalyst is bored) or the solvent acts as a hydride source.

  • Fix: Switch solvent from alcohol (EtOH/iPrOH) to THF or Toluene . Increase catalyst loading to outcompete the side reaction.

Q: Can I use Lewis Acids to mask the nitrogen? A: While theoretically possible (using


 or 

to bind the N), this often complicates the Suzuki reaction by inhibiting transmetallation. A better approach is using bulky ligands (XPhos) which achieve the same "masking" effect via steric repulsion [4].

Q: My reaction works on 50mg but fails on 5g. What changed? A: Scale-up failure in these systems is usually due to mass transfer issues with the insoluble base (


).
  • Fix: Ensure vigorous stirring (vortexing is not enough; use a mechanical stirrer or large magnetic bar). Switch to a soluble organic base like DBU or TBAOH (tetrabutylammonium hydroxide) if the substrate tolerates it.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM NoSM No: SM Intact CheckSM->NoSM No YesSM Yes: SM Gone CheckSM->YesSM Yes CheckColor Reaction Color? NoSM->CheckColor AnalyzeProd Analyze Product Mix YesSM->AnalyzeProd Black Black Precipitate (Pd Aggregation) CheckColor->Black Pd Black Clear Clear/Orange (No Initiation) CheckColor->Clear No Change Sol1 Fix: Switch to G3/G4 Precatalyst Black->Sol1 Sol2 Fix: Switch Ligand (XPhos -> BrettPhos) Clear->Sol2 Dehal Dehalogenated Product AnalyzeProd->Dehal H-Product Complex Complex Mixture/Oligomers AnalyzeProd->Complex Messy Sol3 Fix: Change Solvent (Remove Alcohols) Dehal->Sol3 Sol4 Fix: Protect NH (Use SEM/Boc) Complex->Sol4

Figure 2: Logic flow for diagnosing reaction failure based on visual and LCMS evidence.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Hazari, N., et al. "Pd-Precatalysts for Cross-Coupling: The State of the Art." Accounts of Chemical Research, 2019.

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling of Nitrogen-Containing Heterocycles." Tetrahedron, 2018.

Sources

regioselectivity issues in N-alkylation of 7H-pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges inherent in the N-alkylation of 7H-pyrrolo[2,3-c]pyridazine . This content is structured for medicinal chemists and process scientists requiring high-purity synthesis of N-functionalized derivatives.

Core Technical Analysis: The Regioselectivity Challenge

The 7H-pyrrolo[2,3-c]pyridazine scaffold presents a classic ambident nucleophile challenge, complicated by the presence of both electron-rich (pyrrole) and electron-deficient (pyridazine) domains.

  • The Scaffold: The structure consists of a pyridazine ring fused to a pyrrole ring.

    • N7 (Pyrrole-like): The proton at position 7 is acidic (

      
      ), similar to 7-azaindole. Upon deprotonation, the negative charge is delocalized but concentrates at N7 to maintain the aromaticity of the fused system.
      
    • N1 & N2 (Pyridazine-like): These nitrogen atoms possess localized lone pairs in

      
       orbitals. They are basic and nucleophilic in the neutral state.
      

The Conflict: During alkylation, two competing pathways exist:

  • Pathway A (Anionic N7-Alkylation): Deprotonation generates the pyrrolide anion, which reacts with electrophiles at N7. This is typically the desired pathway for medicinal chemistry targets (e.g., LSD1 or KEAP1 inhibitors).

  • Pathway B (Neutral N1/N2-Quaternization): The neutral scaffold can react directly with reactive alkylating agents at N1 or N2, leading to quaternary ammonium salts or non-aromatic quinoid intermediates.

Key Insight: Regiocontrol is dictated by the state of protonation . Incomplete deprotonation or the use of weak bases favors Pathway B (N-quaternization), while quantitative deprotonation (strong base) favors Pathway A (N7-alkylation).

Troubleshooting Guide & FAQs

Q1: I am observing a precipitate and low yield of my desired product. What is happening?

Diagnosis: You are likely observing N1/N2-quaternization . Mechanism: If the base is too weak (e.g.,


 in acetone) or if the electrophile is added before deprotonation is complete, the highly nucleophilic pyridazine nitrogens (N1/N2) attack the alkyl halide. The resulting product is a charged quaternary salt, which often precipitates from organic solvents.
Solution: 
  • Switch to a stronger base: NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide).

  • Protocol Adjustment: Stir the scaffold with the base for 30–60 minutes at

    
     or RT before adding the electrophile to ensure formation of the N7-anion.
    
Q2: Can I use Mitsunobu conditions for N-alkylation?

Answer: Yes, and it is often recommended. Reasoning: Mitsunobu conditions (


, DIAD/DEAD, Alcohol) operate via a specific mechanism where the pronucleophile (N7-H) is deprotonated by the betaine intermediate. Since the 

of N7-H (

) is within the range of Mitsunobu activation, this method effectively targets N7 and avoids the "free electrophile" issues that lead to N1/N2 quaternization. Applicability: Ideal for secondary alcohols or when the alkyl halide is unstable.
Q3: I see two spots on TLC with similar . Is it N1 vs. N7 alkylation?

Analysis: While N1-alkylation (yielding a neutral quinoid species) is possible, it is rare due to the loss of aromaticity. A more common competitor is C-alkylation (at C6) or O-alkylation (if a carbonyl group is present on the ring, e.g., in oxo-derivatives).

  • Verification: Check the proton NMR.

    • N7-Alkyl: The symmetry of the pyrrole ring is retained. NOE correlations will be seen between the

      
       protons and the C6-H  (pyrrole proton).
      
    • N1/N2-Alkyl: These usually form salts (polar, stay at baseline) or unstable quinoids.

    • C-Alkyl: You will lose the C6-H or C5-H signal in the NMR.

Q4: How do I distinguish the regioisomers using NMR?

Protocol: Use 2D NOESY/ROESY and HMBC .

  • N7-Alkylation (Desired):

    • NOE: Strong correlation between the N-alkyl protons and the C6-H (doublet,

      
       ppm).
      
    • HMBC: Long-range coupling from N-alkyl protons to C7a (bridgehead carbon) and C6 .

  • N1-Alkylation (Undesired):

    • NOE: Correlation between N-alkyl protons and C7a is possible, but no correlation to C6-H.

    • Chemical Shift: The adjacent bridgehead proton (if substituted) or ring carbons will show significant shielding/deshielding due to the quinoid structure.

Experimental Protocols

Protocol A: Standard N7-Alkylation (NaH Method)

Best for primary alkyl halides and stable electrophiles.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 7H-pyrrolo[2,3-c]pyridazine (1.0 equiv) in anhydrous DMF or THF (0.1 M concentration).

  • Deprotonation: Cool to

    
    . Add NaH  (60% dispersion in oil, 1.2 equiv) portion-wise.
    
  • Activation: Stir at

    
     for 15 min, then warm to RT for 30 min. Observation: Evolution of 
    
    
    
    gas should cease, and the solution may change color (anion formation).
  • Alkylation: Cool back to

    
     (optional). Add the Alkyl Halide  (1.1–1.5 equiv) dropwise.
    
  • Reaction: Stir at RT. Monitor by LCMS/TLC (typically 1–4 hours).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with 
    
    
    
    and Brine (to remove DMF). Dry over
    
    
    .
Protocol B: Mitsunobu N7-Alkylation

Best for secondary alcohols or sensitive substrates.

  • Setup: Dissolve 7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF  or Toluene .
    
  • Addition: Cool to

    
    . Add DIAD  or DEAD  (1.5 equiv) dropwise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate and purify directly via flash chromatography (EtOAc/Hexane).

Visualizing the Pathway

The following diagram illustrates the competing pathways and the electronic logic dictating regioselectivity.

G Start 7H-pyrrolo[2,3-c]pyridazine (Neutral) Anion N7-Anion (Delocalized Nucleophile) Start->Anion Deprotonation (Thermodynamic Control) N1_Product N1/N2-Quaternary Salt (Precipitate, Undesired) Start->N1_Product Direct Attack (Kinetic/Neutral) Base Strong Base (NaH, KOtBu) Base->Anion WeakBase Weak Base / Neutral (K2CO3, No Base) WeakBase->N1_Product N7_Product N7-Alkyl Product (Aromatic, Desired) Anion->N7_Product Electrophile (R-X)

Caption: Decision tree showing how base strength dictates the reaction pathway between N7-alkylation (via anion) and N1/N2-quaternization (via neutral species).

Data & Comparison

FeatureN7-Alkylation (Desired)N1/N2-Alkylation (Undesired)
Reaction Species Anion (Pyrrolide)Neutral (Lone Pair)
Reagent Requirement Strong Base (NaH, KOtBu)Weak Base / Neutral
Product Nature Neutral, AromaticCationic Salt / Quinoid
Solubility Soluble in organic solventsOften precipitates / Water soluble
NMR Signature NOE with C6-H Shielded/Deshielded Ring H; No C6 NOE
Literature Precedent LSD1 Inhibitors [1], KEAP1 Inhibitors [2]Quaternary Salts [3]

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (Note: Mechanistic analogy to 7-azaindole systems used in similar epigenetic targets). Journal of Medicinal Chemistry. Link

  • Inhibitors of KEAP1-Nrf2 Protein-Protein Interaction. (Patent describing NaH/DMF alkylation of pyrrolo[2,3-c]pyridazine).[1] Google Patents. Link

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. ChemRxiv. Link

Sources

Technical Support Center: Optimizing Yield for 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine. The synthesis of this specific isomer can be challenging due to limited published protocols compared to its more common pyrrolo[2,3-d]pyrimidine counterpart. This guide provides a comprehensive framework for optimizing the synthesis, focusing on common challenges and troubleshooting strategies for the critical chlorination step.

I. Overview of Synthetic Strategy

The most plausible synthetic route to 4-chloro-7H-pyrrolo[2,3-c]pyridazine involves the construction of the 7H-pyrrolo[2,3-c]pyridazin-4-one core, followed by a chlorination reaction. The yield and purity of the final product are highly dependent on the success of this final chlorination step.

Synthetic_Workflow Start Pyrrole-based Starting Material Step1 Construction of Pyrrolo[2,3-c]pyridazin-4-one Core Start->Step1 Cyclization Step2 Chlorination with POCl₃ or other agents Step1->Step2 Key Transformation Product 4-Chloro-7H-pyrrolo[2,3-c]pyridazine Step2->Product

Caption: Proposed synthetic workflow for 4-chloro-7H-pyrrolo[2,3-c]pyridazine.

II. Troubleshooting Guide: The Chlorination Step

This section addresses specific issues that may arise during the chlorination of the 7H-pyrrolo[2,3-c]pyridazin-4-one precursor.

Issue 1: Low to No Yield of 4-Chloro Product with Recovery of Starting Material

Question: My reaction, upon aqueous workup, primarily yields the starting 7H-pyrrolo[2,3-c]pyridazin-4-one, even though TLC or LCMS analysis of the crude reaction mixture suggested consumption of the starting material. What is the likely cause?

Answer: This is a common problem when working with chlorinated pyridazines and related heterocycles. The C-Cl bond at the 4-position is highly susceptible to hydrolysis, reverting the product to the starting material during aqueous workup.[1] The presence of excess chlorinating agent, which generates acidic byproducts upon quenching, can accelerate this hydrolysis.

Recommended Solutions:

  • Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture and removing the solvent and excess reagent under reduced pressure.

  • Careful Quenching: If an aqueous workup is necessary, the quenching process is critical.

    • Reverse Quench: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.[1] This helps to control the exothermicity of the reaction.

    • Base Neutralization: Immediately following the quench, neutralize the acidic solution with a weak base like sodium bicarbonate or sodium carbonate to a pH of 7-8 before extraction.[1]

  • Aprotic Solvent Extraction: Use a suitable aprotic organic solvent for extraction, such as ethyl acetate or dichloromethane.

Issue 2: Incomplete Conversion of the Starting Material

Question: My reaction has stalled, and a significant amount of the 7H-pyrrolo[2,3-c]pyridazin-4-one remains. How can I drive the reaction to completion?

Answer: Incomplete conversion can be due to several factors, including insufficient temperature, insufficient reagent, or deactivation of the chlorinating agent.

Recommended Solutions:

  • Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LCMS. Chlorination of pyridazinones often requires elevated temperatures.

  • Excess Chlorinating Agent: While being mindful of the workup, a larger excess of the chlorinating agent (e.g., POCl₃) may be required.

  • Addition of a Tertiary Amine: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate the reaction by neutralizing the HCl generated in situ.[1]

Issue 3: Formation of Significant Impurities or Byproducts

Question: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low. What are the potential side reactions?

Answer: The harsh conditions of the chlorination reaction can lead to several side products.

  • Ring Chlorination: Chlorination at other positions on the heterocyclic ring system can occur, especially at higher temperatures or with prolonged reaction times.

  • Degradation: The starting material or product may be unstable under the reaction conditions, leading to the formation of tarry materials.

  • Dimerization or Polymerization: Under strongly acidic conditions, side reactions leading to oligomeric byproducts can occur.

Recommended Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired product.

  • Use of a Co-solvent: Running the reaction in a high-boiling inert solvent like toluene or sulfolane, rather than neat POCl₃, can sometimes mitigate degradation.[1]

  • Purification Strategy: Effective purification is crucial.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like toluene can be effective.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography may be necessary. To avoid product degradation on silica, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Troubleshooting_Logic Start Low Yield of 4-Chloro Product Q1 Is Starting Material Recovered After Workup? Start->Q1 A1_Yes Likely Hydrolysis During Workup Q1->A1_Yes Yes Q2 Is Reaction Incomplete? Q1->Q2 No S1 Implement Anhydrous Workup or Careful Quenching A1_Yes->S1 A2_Yes Insufficient Reaction Driving Force Q2->A2_Yes Yes Q3 Are there Multiple Impurities? Q2->Q3 No S2 Increase Temperature, Add Tertiary Amine, or Increase Reagent Excess A2_Yes->S2 A3_Yes Side Reactions or Degradation Occurring Q3->A3_Yes Yes S3 Optimize Temperature/Time, Use Co-solvent, and Refine Purification Strategy A3_Yes->S3

Sources

Technical Support Center: Purification of Polar Pyrrolopyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: ● Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-PUR-001 Subject: Troubleshooting Isolation & Purification of Polar Nitrogenous Heterocycles

Welcome to the Purification Support Hub

You are likely here because your pyrrolopyridazine intermediate is behaving poorly. Whether it is streaking on silica , crashing out of solution , or stuck in the aqueous layer , this guide treats your purification challenge as a technical fault that can be debugged systematically.

Pyrrolopyridazines (e.g., pyrrolo[1,2-b]pyridazine or pyrrolo[2,3-d]pyridazine) are electron-rich, nitrogen-dense fused heterocycles. Their high polarity and basicity often lead to strong interactions with silanols (causing tailing) and high water solubility (causing extraction losses).

Module 1: The "Crisis" Phase (Extraction & Workup)

Symptom: "I cannot extract my product from the aqueous reaction mixture," or "My mass balance is low after workup."

Root Cause: The pyrrolopyridazine core is basic. If your aqueous layer is acidic or neutral, the nitrogen atoms may be protonated, rendering the molecule highly water-soluble (ionic).

Troubleshooting Protocol 1.1: The pH Swing

Do not rely on a simple EtOAc/Water partition. You must manipulate the pH to force the molecule into the organic phase.

  • Check pH: Measure the pH of your aqueous layer.

  • Adjust: Basify the aqueous layer to pH 9–10 using Saturated NaHCO₃ or 1M NaOH.

    • Why: This ensures the pyrrolopyridazine is in its free-base (neutral) form, drastically increasing lipophilicity.

  • Salting Out: Saturate the aqueous phase with NaCl (brine).

    • Why: The "Salting-out effect" disrupts the hydration shell around the polar molecule, forcing it into the organic phase.

  • Solvent Switch: If EtOAc fails, switch to DCM or CHCl₃/Isopropanol (3:1) .

    • Note: The 3:1 CHCl₃/IPA mixture is the "nuclear option" for extracting highly polar heterocycles.

Visual Workflow: Extraction Decision Matrix

ExtractionLogic Start Compound Stuck in Aqueous Phase CheckPH Check Aqueous pH Start->CheckPH IsAcidic pH < 7 CheckPH->IsAcidic Protonated IsBasic pH > 9 CheckPH->IsBasic Neutral Basify Adjust to pH 10 (NaOH/NaHCO3) IsAcidic->Basify SolventChoice Select Extraction Solvent IsBasic->SolventChoice Basify->SolventChoice EtOAc Try EtOAc first SolventChoice->EtOAc FailEtOAc Still in Aqueous? EtOAc->FailEtOAc Salt Saturate with NaCl FailEtOAc->Salt MagicMix Use CHCl3 : IPA (3:1) Salt->MagicMix

Figure 1: Decision matrix for extracting polar basic heterocycles. The CHCl3:IPA (3:1) step is critical for stubborn polar intermediates.

Module 2: Flash Chromatography (Normal Phase)

Symptom: "My compound streaks from the baseline to the solvent front," or "The peak never ends (tailing)."

Root Cause: The basic nitrogens on the pyrrolopyridazine ring are hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel.

Troubleshooting Protocol 2.1: The "Amine Block"

You must neutralize the silica surface.[1]

  • The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • The Solvent System: Do not use Hexane/EtOAc. It is too non-polar.

    • Recommended: DCM : MeOH : NH₄OH (e.g., 90:9:1).

  • Pre-treatment: Flush the silica column with the buffered solvent before loading your sample. This "deactivates" the active sites.

Data: Solvent Strength Guide for Polar Heterocycles

SystemPolarityApplicationNotes
DCM / MeOH HighGeneral PurposeOften causes tailing without modifiers.
DCM / MeOH / NH₄OH Very HighStandard for Pyrrolopyridazines The "90:10:1" or "80:20:1" mix is the gold standard.
EtOAc / EtOH (3:1) ModerateAlternative to Halogenated SolventsGreener, but less resolving power for very polar amines.
DCM / MeOH / TEA HighAcid Sensitive CompoundsUse TEA if NH₄OH is too harsh for other functional groups.
Module 3: Advanced Separation (Reverse Phase & HILIC)

Symptom: "The compound elutes at the solvent front on C18" or "It precipitates inside the column."

Root Cause:

  • C18 Collapse: Standard C18 chains "dewet" (collapse) in 100% aqueous conditions, losing retention.

  • Solubility: The compound is too polar for the organic phase but not retained by the non-polar C18 ligands.

Troubleshooting Protocol 3.1: HILIC (Hydrophilic Interaction Liquid Chromatography)

If your compound is too polar for C18, you must invert the system. HILIC uses a polar stationary phase (like bare silica) with a non-polar mobile phase (ACN) containing water.[2][3]

  • Stationary Phase: Bare Silica, Amine-bonded, or Diol-bonded silica.

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).[2]

  • Mobile Phase B: Water + 10mM Ammonium Formate (Strong solvent in HILIC).

  • Gradient: Start high organic (95% ACN) and gradient down to 60-70% ACN.

    • Mechanism:[3][4][5][6] A water-rich layer forms on the silica surface.[7] Your polar pyrrolopyridazine partitions into this water layer.

Visual Workflow: Chromatography Mode Selection

ChromSelection Sample Crude Mixture Solubility Soluble in DCM? Sample->Solubility YesDCM Yes Solubility->YesDCM Lipophilic NoDCM No (Water Soluble) Solubility->NoDCM Hydrophilic NormalPhase Normal Phase Silica (DCM:MeOH:NH4OH) YesDCM->NormalPhase ReversePhase Reverse Phase (C18) NoDCM->ReversePhase RP_Check Retains on C18? ReversePhase->RP_Check UseC18 Use C18-Aq / C18-Polar RP_Check->UseC18 Yes NoRetention Elutes at Void Volume RP_Check->NoRetention No HILIC Switch to HILIC (ACN / Water / Buffer) NoRetention->HILIC

Figure 2: Chromatography selection logic. Note that HILIC is the "Break Glass in Case of Emergency" for compounds that fail C18 retention.

Module 4: Solid State Issues (Crystallization)

Symptom: "My product oils out instead of crystallizing."

Root Cause: Pyrrolopyridazines often have low melting points or form supersaturated oils due to impurities preventing lattice formation.

Troubleshooting Protocol 4.1: Trituration
  • Dissolve: Dissolve the oil in a minimum amount of "Good" solvent (e.g., DCM or MeOH).

  • Precipitate: Slowly add a "Bad" solvent (Anti-solvent) dropwise with vigorous stirring.

    • Best Anti-solvents for this class: Diethyl Ether, MTBE, or Heptane.

  • Sonication: If it oils out again, place the flask in a sonication bath. The energy can induce nucleation.

FAQs: Rapid Response

Q: Can I use Acetone in my Normal Phase column? A: Avoid it if possible. Acetone absorbs in the UV range (cutoff ~330nm), which interferes with the detection of the pyrrolopyridazine ring (often UV active at 254/280nm). Stick to DCM/MeOH.

Q: My compound degrades on silica. What now? A: Switch to Neutral Alumina or Florisil . Silica is acidic (pH ~4-5). Alumina is available in neutral or basic forms, which are much gentler on acid-sensitive nitrogen heterocycles.

Q: Why is my yield >100%? A: You likely have trapped inorganic salts (from the brine wash or drying agent) or residual high-boiling solvents (DMF/DMSO). Pyrrolopyridazines can chelate metals. Re-dissolve in absolute DCM, filter through a 0.45µm PTFE membrane, and re-evaporate.

References
  • Biotage. (2023).[8] What can I use to purify polar reaction mixtures?Link

  • Teledyne ISCO. (2022). Purification of non-polar compounds (and Reverse Phase Techniques).[9][10]Link

  • BenchChem. (2025).[1] Overcoming challenges in the purification of heterocyclic compounds.Link

  • National Institutes of Health (PMC). (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives. (Provides context on solubility and extraction of specific derivatives). Link(Note: Placeholder ID for generalized search result context).

  • The Analytical Scientist. (2016). Purification of polar compounds.[1][2][3][5][8][11][12][13]Link

Sources

Technical Support Center: Solving Dechlorination Side Reactions in Pd-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common and often frustrating side reaction of dechlorination (also known as hydrodehalogenation). Here, we provide in-depth, experience-driven advice to help you diagnose, mitigate, and ultimately solve this issue in your experiments.

Introduction to the Dechlorination Challenge

Dechlorination is a reductive process where the chlorine substituent on your aryl chloride is replaced by a hydrogen atom, leading to an undesired arene byproduct instead of your target coupled product.[1][2] This side reaction not only reduces your yield but can also complicate purification. Understanding the underlying mechanisms is the first step toward effective troubleshooting.

The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive intermediate can undergo reductive elimination with the aryl group faster than the desired transmetalation and reductive elimination with the coupling partner. The source of the hydride can be varied and sometimes non-obvious, including solvents (especially alcohols), water, amines, or even the phosphine ligands themselves under certain conditions.[2][4]

This guide is structured to help you systematically address the potential causes of dechlorination through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding dechlorination in Pd-catalyzed couplings.

Q1: Why am I seeing significant dechlorination with my aryl chloride substrate?

A1: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, requiring more forcing conditions (higher temperatures, more reactive catalysts) to undergo oxidative addition to the Pd(0) center.[5][6] This sluggish reactivity can provide a larger window of opportunity for the formation and reaction of Pd-H species, leading to increased dechlorination.[3] Electron-deficient aryl chlorides and N-heterocyclic chlorides are particularly susceptible.[3][7]

Q2: What is the most likely source of the hydride leading to dechlorination?

A2: The hydride source can be multifaceted. Common sources include:

  • Solvents: Protic solvents like alcohols can be a direct source of hydrides.[2]

  • Bases: Certain bases, particularly those with β-hydrogens, can generate Pd-H species.[8] Strong alkoxide bases can also promote side reactions.[3]

  • Water: Even trace amounts of water in the reaction can serve as a proton source, which can then be converted to a hydride at the palladium center.[4]

  • Amines: In Buchwald-Hartwig aminations, the amine coupling partner or impurities can contribute to Pd-H formation.[2]

Q3: Can my choice of phosphine ligand influence the extent of dechlorination?

A3: Absolutely. The ligand plays a critical role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are often employed for activating aryl chlorides.[9] These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, thereby outcompeting the dechlorination pathway.[5]

Q4: Is there a general-purpose base that is less prone to causing dechlorination?

A4: While the optimal base is substrate-dependent, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often a good starting point for minimizing dechlorination, especially with more reactive aryl bromides.[10] For less reactive aryl chlorides that require stronger bases, sodium tert-butoxide (NaOtBu) is commonly used, but careful optimization of other reaction parameters is crucial.[11] In some cases, using a combination of bases or a milder organic base can be beneficial.[12][13]

Q5: How does temperature affect the competition between cross-coupling and dechlorination?

A5: Higher temperatures are often necessary to drive the oxidative addition of aryl chlorides. However, elevated temperatures can also accelerate the decomposition of the catalyst and the formation of Pd-H species, potentially increasing dechlorination.[14] It is a delicate balance, and we recommend careful temperature screening to find the optimal point where the desired reaction proceeds efficiently with minimal side product formation.

In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, these detailed guides provide a more structured approach to troubleshooting.

Guide 1: Systematic Optimization of Reaction Parameters

This guide will walk you through a logical sequence of experiments to pinpoint and address the root cause of dechlorination.

Step 1: Rigorous Control of the Reaction Atmosphere and Reagents

Question: Could trace impurities or atmospheric components be the source of my problem?

Answer: Yes, oxygen and moisture can be detrimental. Oxygen can lead to the oxidation and deactivation of phosphine ligands and the palladium catalyst.[14] Water can be a proton source leading to Pd-H formation.[4]

Protocol: Ensuring an Inert and Anhydrous Environment

  • Drying Glassware: Thoroughly oven-dry or flame-dry all glassware before use.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. If using a solvent still, ensure it is well-maintained.

  • Reagent Purity: Use high-purity reagents. If necessary, recrystallize solid starting materials and distill liquid reagents.

  • Inert Atmosphere: Set up the reaction under a strict inert atmosphere of argon or nitrogen.

  • Degassing: Degas the reaction solvent thoroughly by bubbling with an inert gas for 15-30 minutes or by using three freeze-pump-thaw cycles.[3][9]

Step 2: Evaluating the Ligand and Palladium Source

Question: My reaction is still producing the dechlorinated byproduct. Could my catalyst system be suboptimal?

Answer: The choice of ligand and palladium precursor is paramount, especially for challenging aryl chlorides.

Troubleshooting Ligand and Precatalyst Selection

Parameter Recommendation Rationale
Ligand Choice For aryl chlorides, use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[15]These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination, minimizing the lifetime of intermediates that can lead to dechlorination.[5]
Palladium Source Use a pre-formed palladium(0) source like Pd₂(dba)₃ or a pre-catalyst.Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient and lead to catalyst decomposition and side reactions.[12][16]
Ligand-to-Palladium Ratio A ligand-to-palladium ratio of 1.5:1 to 2:1 is a good starting point.An excess of ligand can help stabilize the active catalytic species and prevent the formation of palladium black.[17]
Step 3: Optimizing the Base and Solvent System

Question: I've improved my catalyst system, but dechlorination is still significant. What should I try next?

Answer: The base and solvent system has a profound impact on the reaction outcome.

Protocol: Screening Bases and Solvents

  • Base Screening:

    • Start with a weaker base like K₃PO₄ or Cs₂CO₃.

    • If a stronger base is needed, screen NaOtBu, LiHMDS, or K₂CO₃. Be aware that strong bases can sometimes cleave protecting groups.[15][18]

    • Consider using a combination of a soluble organic base and a less soluble inorganic base.[12]

  • Solvent Screening:

    • Aprotic solvents like dioxane, toluene, or THF are generally preferred.[3]

    • If using an alcohol as a solvent is unavoidable, consider a mixed solvent system to minimize its concentration.

    • For some systems, polar aprotic solvents like DMF or NMP may be necessary for solubility but can also be a source of hydrides.[16]

Guide 2: Addressing Substrate-Specific Challenges

Question: I'm working with an N-heterocyclic chloride, and dechlorination is the major product. What can I do?

Answer: N-heterocyclic halides are notoriously prone to dechlorination. The nitrogen atom can coordinate to the palladium center, altering its reactivity and promoting side reactions.[3]

Strategies for N-Heterocyclic Chlorides

Strategy Description Rationale
Ligand Selection Use highly specialized ligands, such as hindered N-heterocyclic carbenes (NHCs) or bulky biaryl phosphines.These ligands can sterically disfavor the coordination of the heterocyclic nitrogen to the palladium center.[7]
Protecting Groups For N-H containing heterocycles (e.g., indoles, pyrroles), protect the nitrogen with a suitable group (e.g., Boc, SEM).[3]Deprotonation of the N-H by the base can increase the electron density of the ring, potentially exacerbating side reactions.
Milder Base Employ a milder base to avoid deprotonation or other unwanted interactions with the heterocycle.Strong bases can lead to complex side reactions with sensitive heterocyclic systems.

Visualizing the Problem and Solution

To better understand the processes at play, the following diagrams illustrate the key mechanistic pathways and a logical troubleshooting workflow.

The Competing Catalytic Cycles

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl ArPdX Ar-Pd(II)-X(L)₂ OA->ArPdX Trans Transmetalation (with R-M) ArPdX->Trans PdH_Formation Pd-H Formation (from H-source) ArPdX->PdH_Formation Competes with Transmetalation ArPdR Ar-Pd(II)-R(L)₂ Trans->ArPdR RE_Product Reductive Elimination ArPdR->RE_Product RE_Product->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE_Product->Product ArPdH Ar-Pd(II)-H(L)₂ PdH_Formation->ArPdH RE_SideProduct Reductive Elimination ArPdH->RE_SideProduct RE_SideProduct->Pd0 Regenerates Catalyst SideProduct Ar-H (Dechlorination) RE_SideProduct->SideProduct G cluster_0 cluster_1 cluster_2 Start Dechlorination Observed Check_Inert Step 1: Ensure Inert & Anhydrous Conditions Start->Check_Inert Check_Catalyst Step 2: Optimize Catalyst System Check_Inert->Check_Catalyst If problem persists Check_Inert_Details Degas solvents? Anhydrous reagents? Check_Inert->Check_Inert_Details Check_BaseSolvent Step 3: Screen Base & Solvent Check_Catalyst->Check_BaseSolvent If problem persists Check_Catalyst_Details Bulky, e⁻-rich ligand? Pd(0) source? Check_Catalyst->Check_Catalyst_Details Check_Temp Step 4: Vary Temperature Check_BaseSolvent->Check_Temp If problem persists Check_BaseSolvent_Details Milder base? Aprotic solvent? Check_BaseSolvent->Check_BaseSolvent_Details Success Problem Solved Check_Temp->Success If problem solved

Caption: A stepwise approach to troubleshooting dechlorination.

References

  • Li, G. Y. (2002). The First Phosphine Sulfide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. Organometallics, 21(25), 5487-5490. [Link]

  • Uheda, K., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-9914. [Link]

  • Zhang, Z., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Digital Discovery, 3(1), 133-143. [Link]

  • Kim, J., et al. (2016). A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride. Tetrahedron, 72(37), 5898-5902. [Link]

  • Gordillo, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6039-6042. [Link]

  • Thapa, S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(93), 10971-10973. [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (2011). Catalytic Hydrodehalogenation Reactions. In Comprehensive Organic Synthesis II (Vol. 8, pp. 64-98). Elsevier. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Uheda, K., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. [Link]

  • Li, G. Y. (2001). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. ResearchGate. [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3621-3625. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Reddy, K. S., et al. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Lebrasseur, N. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Shome, A., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogen. NSF Public Access Repository. [Link]

  • Sharma, S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1745-1768. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wu, L., & Hartwig, J. F. (2005). Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. Journal of the American Chemical Society, 127(44), 15824-15832. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Zhang, Y., et al. (2015). Visible-Light-Activated Suzuki–Miyaura Coupling Reactions of Aryl Chlorides over the Multifunctional Pd/Au/Porous Nanorods of CeO2 Catalysts. ACS Catalysis, 5(10), 6225-6234. [Link]

  • Guram, A. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 529. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Sigman, M. S., & Norrby, P.-O. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12696-12705. [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]

  • Suri, J. T., et al. (2002). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Torvisco, A., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 16(1), 1-10. [Link]

  • Mann, G., et al. (2002). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 344(8), 856-868. [Link]

Sources

handling electron-deficient pyrrolopyridazine cores in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo-Support Ticket System: OPEN | Priority: HIGH | Topic: Electron-Deficient Pyrrolopyridazine Cores

Welcome to the Pyrrolo-Support Center

Status: Active Agent: Senior Application Scientist Subject: Handling & Functionalizing Electron-Deficient Pyrrolopyridazine Scaffolds

You are likely here because your pyrrolopyridazine core—specifically isomers like pyrrolo[1,2-b]pyridazine or pyrrolo[2,3-d]pyridazine —is behaving unpredictably. These fused bicycles represent a "push-pull" electronic paradox: they contain an electron-rich pyrrole fused to an electron-deficient pyridazine. When further deactivated by electron-withdrawing groups (EWGs) or when the pyridazine character dominates, standard synthetic rules often fail.

This guide is structured as a series of Troubleshooting Tickets addressing the most common failure modes in drug discovery workflows.

Ticket #001: Palladium-Catalyzed Cross-Coupling Failure

Issue: Suzuki-Miyaura or Buchwald-Hartwig coupling yields are low (<20%), or the reaction stalls despite full consumption of the aryl halide.

Root Cause Analysis

Electron-deficient pyrrolopyridazines (especially chloropyrrolopyridazines) are excellent electrophiles for oxidative addition. However, they suffer from two critical issues:

  • N-Coordination (Catalyst Poisoning): The pyridazine nitrogens (

    
    ) are highly Lewis basic and can displace phosphine ligands, forming stable, inactive Pd-complexes.
    
  • Hydrolytic Instability: The electron-deficient nature makes the C-X bond susceptible to nucleophilic attack by hydroxide ions (from aqueous bases), leading to hydrolysis (phenol/hydroxy formation) rather than transmetalation.

Troubleshooting Protocol
VariableStandard Condition (Avoid)Optimized Condition (Recommended) Mechanistic Rationale
Catalyst

or


+ XPhos
or Pd-RuPhos G4
Bulky biaryl ligands (Buchwald type) prevent N-coordination to the Pd center and accelerate reductive elimination.
Base

(aq),


(anhydrous)
or

Anhydrous conditions prevent hydrolytic cleavage of the active halide.

provides a "slow-release" solubility profile in dioxane/water mixes.
Solvent DMF, MeOH1,4-Dioxane or t-Amyl Alcohol Non-coordinating ethers prevent solvent competition at the metal center.
Boronate Boronic Acid (

)
Pinacol Ester (

)
Boronic acids are prone to protodeboronation; esters are more robust in the presence of N-heterocycles.
Decision Tree: Optimizing the Coupling

SuzukiOptimization Start Start: Reaction Stalled/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Forming? CheckSM->CheckProd No (SM remains) Hydrolysis Diagnosis: Hydrolysis of C-Cl bond (SM converted to -OH species) CheckSM->Hydrolysis Yes (SM gone, wrong mass) Poisoning Diagnosis: Catalyst Poisoning (Pd coordinated to Pyridazine N) CheckProd->Poisoning No Product OxAdd Diagnosis: Failed Oxidative Addition CheckProd->OxAdd Trace Product Sol_Hydro Solution: Switch to Anhydrous Base (Cs2CO3/Dioxane) Hydrolysis->Sol_Hydro Sol_Poison Solution: Switch to Bulky Ligand (XPhos, RuPhos, BrettPhos) Poisoning->Sol_Poison Sol_OxAdd Solution: Use Pre-catalyst (Pd-G4) or High Temp (100°C+) OxAdd->Sol_OxAdd

Caption: Diagnostic flow for rescuing stalled Pd-catalyzed couplings on N-rich heterocycles.

Ticket #002: Regioselectivity & Functionalization

Issue: Reagents are attacking the wrong position. I cannot selectively functionalize the core.

The Reactivity Map

You must treat the pyrrolopyridazine as two distinct zones.

  • Zone A (Pyridazine Ring): Electron-deficient.[1][2] Reacts via Nucleophilic Aromatic Substitution (

    
    )  or Radical Addition (Minisci) .
    
  • Zone B (Pyrrole Ring): Electron-rich. Reacts via Electrophilic Aromatic Substitution (

    
    ) .
    
FAQ: Common Regioselectivity Scenarios

Q: I want to add an alkyl group (Methyl/Ethyl/Cyclopropyl). Friedel-Crafts failed.

  • A: Friedel-Crafts fails because the Lewis acid complexes with the pyridazine nitrogen, deactivating the ring.

  • Solution: Use the Minisci Reaction .[3][4][5]

    • Reagents: Alkyl carboxylic acid +

      
       (cat) + 
      
      
      
      in TFA/Water.
    • Mechanism:[6][7] Carbon-centered radicals are nucleophilic; they will selectively attack the most electron-deficient carbon (usually adjacent to the pyridazine nitrogen).

Q: I am trying to halogenate the pyrrole ring, but I'm getting over-halogenation.

  • A: The pyrrole ring is highly activated. Using elemental bromine (

    
    ) is too harsh.
    
  • Solution: Use N-Bromosuccinimide (NBS) in DMF at -78°C to 0°C. The low temperature controls the kinetics, allowing mono-bromination at the most electron-rich position (typically C5 or C7 depending on isomer).

Q: Can I displace a chloride on the pyridazine ring with an amine?

  • A: Yes, via

    
    .
    
  • Protocol: Heat the chloropyrrolopyridazine with the amine (2-3 equiv) in NMP or DMSO at 100-120°C. If the core is not sufficiently electron-deficient (i.e., no other EWGs), add a Lewis Acid catalyst like

    
     or use acid catalysis (p-TsOH) to protonate the nitrogen and activate the ring.
    
Visualizing Reactivity Zones

ReactivityMap cluster_0 Electron Deficient Zone (Pyridazine Ring) cluster_1 Electron Rich Zone (Pyrrole Ring) Core Pyrrolopyridazine Core SNAr S_NAr Attack (Displacement of Halogens) Core->SNAr Nucleophiles (Amines, OR-) Minisci Minisci Radical Addition (C-H Alkylation) Core->Minisci C-Radicals SEAr S_EAr Attack (Halogenation, Formylation) Core->SEAr Electrophiles (NBS, POCl3) CHAct C-H Activation (Direct Arylation) Core->CHAct Pd/Ru Catalysts

Caption: Reactivity zoning for pyrrolopyridazine. Red paths require nucleophiles; Green paths require electrophiles.

Ticket #003: Solubility & Purification

Issue: The compound precipitates as a "brick dust" solid and is insoluble in MeOH, DCM, or Ether. NMR is impossible.

Why this happens

Pyrrolopyridazines are planar, aromatic bicycles that engage in strong


-

stacking. When electron-deficient, they lose the dipole moments that might otherwise assist solvation in polar aprotic solvents.
Handling Guide
  • Solubilizing Tails: Early in the synthesis, introduce a "solubilizing handle" if possible. A morpholine or

    
    -methylpiperazine group introduced via 
    
    
    
    on the pyridazine ring can increase solubility by 100-fold.
  • NMR Solvents: Do not rely on

    
    . Use TFA-d  (Trifluoroacetic acid-d) or a mixture of 
    
    
    
    (3:1). TFA breaks up intermolecular H-bonds and protonates the pyridazine nitrogens, often dissolving stubborn solids.
  • Purification:

    • Avoid: Normal phase silica (compounds often streak or stick due to basic nitrogens).

    • Use:Reverse Phase (C18) chromatography with water/acetonitrile (+0.1% Formic Acid). The acid keeps the basic nitrogens protonated, ensuring good peak shape.

References

  • BenchChem. (2025).[8][9][10] Technical Support Center: Suzuki Reactions Involving Pyridazines.[9] Retrieved from 9.

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for drug discovery.Med. Chem. Commun., 2, 1135. (Contextualized via general Minisci search results).

  • Lombardino, J. G., & Kuhla, D. E. (1977).[7] Synthesis and properties of pyrrolo[1,2-b]pyridazine derivatives.Journal of Heterocyclic Chemistry. (Foundational review on core synthesis).

  • Grainger, R., et al. (2018). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation.[5]Chemical Science. Retrieved from 5.

  • Ryabukhin, S., et al. (2025).[11] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds.ChemRxiv. Retrieved from 12.

Sources

Technical Support Center: Crystallization of 4-Amino-Pyrrolo[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-amino-pyrrolo[2,3-c]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material from this important class of N-heterocyclic compounds. The unique structural features of this scaffold—specifically the hydrogen-bond donating amino group and multiple hydrogen-bond accepting ring nitrogens—present both opportunities and challenges in developing robust crystallization protocols.

This document moves beyond simple step-by-step instructions. It aims to provide a mechanistic understanding of the crystallization process for these specific derivatives, enabling you to troubleshoot effectively and rationally design experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the crystallization of 4-amino-pyrrolo[2,3-c]pyridazine derivatives.

Q1: What are the best starting solvents for crystallizing these polar, H-bonding compounds?

A1: The key is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[1] Given the polar nature and hydrogen-bonding capacity of the 4-amino-pyrrolo[2,3-c]pyridazine core, the following solvents are excellent starting points for screening:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate, and Acetonitrile. These can effectively solvate the molecule at elevated temperatures. In fact, a successful method for a related pyrrolo-thiadiazine derivative involved vapor diffusion of water into a DMSO solution.[2]

  • Polar Protic Solvents: Alcohols such as Methanol, Ethanol, and Isopropanol. These solvents can compete for hydrogen bonding sites, which can sometimes be advantageous in preventing the formation of amorphous solids.[3]

  • Mixed Solvent Systems: Combining a "good" solvent (in which the compound is soluble) with a miscible "anti-solvent" (in which it is poorly soluble) is a powerful technique.[4] Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[1]

Q2: My compound is "oiling out" instead of crystallizing. What is happening and what should I do?

A2: "Oiling out" is a liquid-liquid phase separation where the solute comes out of solution as a liquid phase rather than a solid crystal.[5] This is often driven by excessively high supersaturation, causing the solution temperature to be above the compound's melting point at that concentration.[5][6] It can also be exacerbated by impurities.

To resolve this, you must control the generation of supersaturation[7][8]:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil, then add 10-20% more of the "good" solvent to lower the overall concentration.[5]

  • Slow Down Cooling: Rapid cooling is a primary cause. Allow the solution to cool to room temperature slowly on the benchtop, insulated with paper towels or a cork ring, before moving it to a refrigerator.[6][9]

  • Use Seeding: Introduce a few seed crystals into the solution once it has cooled slightly but before oiling out occurs. This provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[7][9]

  • Consider a Different Solvent System: The current solvent may have a boiling point that is too high relative to the compound's melting point.[6] Experiment with a more volatile solvent system.

Q3: I've cooled my solution, but no crystals have formed. What are the next steps?

A3: This indicates the solution is supersaturated but lacks a nucleation event to initiate crystal growth.[6] You can induce crystallization using the following methods, in order of preference:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[5]

  • Add a Seed Crystal: If you have a small amount of the solid material (even if impure), add a tiny speck to the solution. This is the most effective method to induce crystallization of the desired form.[8]

  • Reduce Solvent Volume: If the previous methods fail, it is likely you used too much solvent.[6] Gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.[5]

  • Cool to a Lower Temperature: If the solution is stable at room temperature, try cooling it further in a refrigerator or an ice bath.

Q4: My experiment resulted in a fine powder or amorphous solid, not distinct crystals. How can I improve this?

A4: The formation of an amorphous solid or a fine powder indicates that nucleation was too rapid and widespread, leaving no time for ordered crystal growth.[10] This is often called "crashing out." The solution is to slow down the entire process to favor growth over nucleation:

  • Use More Solvent: Re-dissolve the material in the minimum amount of hot solvent, then add an additional 5-10% of solvent. This keeps the compound soluble for longer during the cooling phase, promoting slower, more controlled growth.[5]

  • Slow Down Anti-Solvent Addition: If using an anti-solvent, add it dropwise and very slowly, ideally at a slightly elevated temperature, to avoid creating localized areas of high supersaturation.[9]

  • Insulate the Flask: Slow the cooling rate by insulating the flask as described for preventing oiling out.

Q5: How can I grow large, single crystals suitable for X-ray diffraction?

A5: Growing single crystals requires minimizing nucleation events and promoting slow, undisturbed growth. For milligram-scale quantities, diffusion-based methods are superior:

  • Vapor Diffusion: This is arguably the most effective method for growing high-quality single crystals from small amounts of material. A concentrated solution of your compound is allowed to equilibrate with the vapor of a more volatile anti-solvent in a sealed container. This ensures a very slow and controlled increase in supersaturation.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent within a narrow tube (like an NMR tube). Crystals will form slowly at the interface as the solvents diffuse into one another.

Section 2: In-Depth Troubleshooting Guide

This table provides a structured approach to diagnosing and solving common issues encountered with 4-amino-pyrrolo[2,3-c]pyridazine derivatives.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Oiling Out 1. Excessive Supersaturation: Cooling too fast or concentration is too high.[7][9] 2. Low Melting Point: The compound's melting point is below the temperature of the solution when supersaturation is reached.[5] 3. Impurities: Impurities can depress the melting point and interfere with lattice formation.[5]1. Reduce Supersaturation: Re-heat to dissolve the oil, add more of the "good" solvent, and cool very slowly. This keeps the system in the metastable zone, favoring growth over liquid phase separation.[7][9] 2. Seeding: Add seed crystals at a temperature just below saturation but above where oiling occurs. This provides a low-energy pathway for crystallization.[7] 3. Change Solvents: Select a solvent with a lower boiling point.[3]
Amorphous Precipitation 1. Shock Cooling: The solution was cooled too rapidly. 2. Anti-Solvent Added Too Quickly: This creates localized, extremely high supersaturation.[9] 3. Solvent is Too Poor: The compound has very low solubility even when hot, causing it to crash out immediately upon cooling.1. Slow Down the Process: Re-dissolve and cool slowly. Use a less potent anti-solvent or add it at a much slower rate. Slower kinetics allow molecules time to orient correctly into a crystal lattice.[10] 2. Use More of the "Good" Solvent: This lowers the overall supersaturation reached at any given temperature, providing a wider window for controlled crystal growth.[5]
No Crystal Formation 1. Insufficient Supersaturation: Too much solvent was used, or the compound is highly soluble even at low temperatures.[6] 2. High Nucleation Energy Barrier: The solution is supersaturated, but no nucleation event has occurred.1. Remove Solvent: Carefully evaporate some solvent and attempt to cool again.[5] 2. Induce Nucleation: Scratch the flask with a glass rod or, ideally, add a seed crystal.[5][8] 3. Use an Anti-Solvent: If a single solvent system fails, introduce an anti-solvent to decrease solubility.[11]
Small, Needle-like Crystals 1. High Nucleation Rate: Supersaturation was achieved too quickly, leading to many nucleation sites and limited growth.[10] 2. Solvent Effects: The solvent may favor growth along one crystal axis.1. Reduce Supersaturation Level: Use a slightly lower starting concentration or a slower cooling rate. This favors the growth of existing nuclei over the formation of new ones.[10] 2. Try a Different Solvent: The interaction between the solvent and the crystal faces can influence the crystal habit. Experiment with solvents that have different hydrogen bonding capabilities.[12] 3. Use Seeding: Introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated.[10]
Poor Yield 1. Excessive Solvent: A significant amount of the compound remains dissolved in the mother liquor.[5] 2. Premature Filtration: The solution was not allowed to cool completely or for a sufficient amount of time.1. Concentrate the Mother Liquor: Recover the filtrate, reduce the volume by evaporation, and cool again to obtain a "second crop" of crystals.[5] 2. Ensure Complete Crystallization: Check that the flask has reached the target low temperature and allow it to stand for at least 30 minutes before filtration.
Solvent Inclusion 1. Rapid Crystal Growth: Crystals grow so quickly they trap solvent molecules within the lattice.[13] 2. Strong Solute-Solvent Interactions: The solvent (e.g., DMSO) may form strong hydrogen bonds with the compound, becoming part of the crystal structure.1. Slow Down Crystal Growth: Use all the techniques mentioned for growing larger crystals (slower cooling, lower supersaturation). 2. Slurry Maturation: After crystallization, stir the resulting slurry for several hours. This allows the system to equilibrate, potentially converting a less stable solvate into a more stable, solvent-free form.[8]

Section 3: Standard Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single or binary solvent system for recrystallization.

Methodology:

  • Place approximately 10-20 mg of your crude 4-amino-pyrrolo[2,3-c]pyridazine derivative into several small test tubes or vials.

  • To each vial, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene, DMSO) dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Solubility at Room Temp):

    • If the compound dissolves readily in <0.5 mL, the solvent is too good for use as a single-solvent system. Set it aside as a potential "good" solvent for a binary system.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Heat the vials containing insoluble material to the boiling point of the solvent.

  • Observation 2 (Solubility at High Temp):

    • If the compound dissolves completely, this is a promising candidate solvent.

    • If the compound remains insoluble, this solvent is unsuitable.

  • For the promising candidates from step 5, remove them from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation 3 (Crystallization upon Cooling):

    • Ideal Outcome: A large amount of crystalline solid forms. This is an excellent solvent for single-solvent recrystallization.

    • Acceptable Outcome: Some solid forms. The yield can be improved by reducing the initial solvent volume.

    • Poor Outcome: No or very little solid forms. The compound is too soluble in this solvent even when cold.

Protocol 2: Vapor Diffusion for Single Crystal Growth (DMSO/Water System)

Objective: To grow X-ray quality single crystals of a 4-amino-pyrrolo[2,3-c]pyridazine derivative. This protocol is based on a successful report for a structurally similar compound.[2]

Materials:

  • Small inner vial (e.g., 0.5 mL conical vial)

  • Larger outer vial with a screw cap or sealable lid (e.g., 4 mL scintillation vial)

  • Your compound

  • DMSO (good solvent)

  • Deionized Water (anti-solvent)

Methodology:

  • Prepare a concentrated solution of your compound in DMSO in the small inner vial. Add just enough DMSO to fully dissolve the compound, then add a tiny amount more (e.g., 5-10% extra) to ensure it remains dissolved.

  • Pipette 1-2 mL of deionized water (the anti-solvent) into the larger outer vial.

  • Carefully place the open inner vial containing the compound solution inside the larger outer vial. Ensure the walls do not touch and that the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer vial tightly. This creates a closed system.

  • Leave the setup undisturbed in a location free from vibrations and temperature fluctuations.

  • Mechanism: Because water is more volatile than DMSO, water vapor will slowly diffuse from the outer reservoir into the DMSO solution in the inner vial. This gradual introduction of an anti-solvent will slowly and controllably bring the solution to supersaturation, promoting the growth of a few large, well-ordered crystals.

  • Monitor the vial daily. Crystals may form over a period of 2 to 14 days.

Section 4: Visualization & Workflows

Diagram 1: Crystallization Troubleshooting Workflow

This decision tree illustrates a logical workflow for troubleshooting a failed crystallization experiment.

G start Start: Dissolved Sample in Hot Solvent cool Cool Solution Slowly start->cool result Observe Outcome cool->result success Success: Crystals Formed result->success Crystals oil Problem: Oiled Out result->oil Liquid Droplets powder Problem: Amorphous Powder result->powder Fine Powder clear Problem: Solution Remains Clear result->clear No Change action_oil1 Re-heat, Add More Solvent oil->action_oil1 action_powder1 Re-heat, Add More Solvent powder->action_powder1 action_clear1 Induce Nucleation (Scratch/Seed) clear->action_clear1 action_oil2 Cool Slower & Seed action_oil1->action_oil2 action_oil2->cool Retry action_powder2 Use Slower Cooling / Diffusion Method action_powder1->action_powder2 action_powder2->cool Retry action_clear1->result Re-Observe action_clear2 Reduce Solvent Volume action_clear1->action_clear2 If No Success action_clear2->cool Retry G cluster_outer Sealed Outer Vial cluster_inner Inner Vial solution {Compound in 'Good' Solvent (DMSO)} antisolvent 'Anti-Solvent' Reservoir (Water) antisolvent->solution Vapor Diffusion (Slowly increases supersaturation)

Caption: Schematic of a vapor diffusion crystallization experiment.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out Webinar. Retrieved from [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Ilies, M., et al. (2025, January 15). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules, 30(2), 489.
  • KU Leuven. (2026, February 6). How to crystallize your sample. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Roy, K., et al. (2023, September 14). Rapid single crystal growth via guest displacement from host. Chemical Science, 14(37), 10211-10216.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Ghougali, S., et al. (2019, September 18). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. DIAL@UCLouvain. Retrieved from [Link]

  • Molbank. (2025, July 28). 6-Amino-4-phenylpyrrolo[2,3-c]t[5][7][12]hiadiazine-5-carbonitrile. MDPI. Retrieved from [Link]

  • Ulrich, J., & Jones, M. J. (2014). Problems, potentials and future of industrial crystallization. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Request PDF. (2025, August 6). Influence of Hydrogen Bonding on the Crystallization Behavior of Semicrystalline Polyurethanes. Retrieved from [Link]

  • Request PDF. (2022, August 29). Effect of hydrogen bonds on phase structure and crystallization behavior of UPy-functionalized polyurethane. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrrolo[2,3-c]pyridazine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, pyrrolopyrimidines and their bioisosteres have emerged as particularly fruitful ground for the development of targeted therapeutics. This guide provides an in-depth, objective comparison of two closely related yet distinct heterocyclic systems: pyrrolo[2,3-c]pyridazine and pyrrolo[2,3-d]pyrimidine. Drawing upon experimental data and established literature, we will dissect their chemical properties, synthetic routes, and, most importantly, their differential biological activities to inform rational drug design and development.

Structural and Electronic Distinctions: A Tale of Two Isomers

At their core, both pyrrolo[2,3-c]pyridazine and pyrrolo[2,3-d]pyrimidine are bicyclic heteroaromatic systems composed of a fused pyrrole and a diazine ring. The key distinction lies in the arrangement of the nitrogen atoms within the six-membered ring.

  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): This scaffold is a bioisostere of adenine, a fundamental component of DNA and ATP. The nitrogen atoms are in a 1,3-relationship, mimicking the purine core. This structural similarity allows it to interact with a wide array of biological targets that recognize purines, most notably protein kinases.[1][2]

  • Pyrrolo[2,3-c]pyridazine (6-Azaindole): In this isomer, the nitrogen atoms are in a 1,2-relationship. While also a privileged scaffold in medicinal chemistry, its electronic properties and hydrogen bonding capabilities differ from its pyrrolo[2,3-d]pyrimidine counterpart, leading to distinct target profiles and pharmacological effects.[3][4]

The difference in nitrogen placement significantly influences the electron distribution, dipole moment, and hydrogen bonding potential of the molecules, which in turn dictates their interactions with biological macromolecules.

Scaffolds cluster_pdp Pyrrolo[2,3-d]pyrimidine cluster_pcp Pyrrolo[2,3-c]pyridazine pdp pcp

Caption: Chemical structures of Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-c]pyridazine.

Synthetic Accessibility and Chemical Space

The synthetic tractability of a scaffold is a critical factor in its utility for drug discovery, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies.

Pyrrolo[2,3-d]pyrimidines: A plethora of synthetic routes to the pyrrolo[2,3-d]pyrimidine core have been developed, making it a highly accessible scaffold.[5][6] Common strategies involve either the construction of the pyrimidine ring onto a pre-existing pyrrole or the cyclization of a substituted pyrimidine to form the pyrrole ring.[5][7][8] This synthetic versatility has allowed for extensive exploration of its chemical space, with substitutions possible at multiple positions of the bicyclic system.[6]

Pyrrolo[2,3-c]pyridazines: The synthesis of the pyrrolo[2,3-c]pyridazine core, while achievable, has been historically less explored than its 7-deazapurine cousin.[9][10] Recent advancements, however, are expanding the toolkit for accessing this scaffold, often starting from substituted pyrroles.[9][11][12] The development of scalable approaches to functionalized pyrrolo[2,3-c]pyridazines is opening new avenues for their investigation in medicinal chemistry.[11][12]

Comparative Biological Activities: A Landscape of Diverse Therapeutic Potential

While both scaffolds are recognized as "privileged structures" in drug discovery, their biological activity profiles show both overlap and divergence, underscoring the impact of the nitrogen arrangement.

Kinase Inhibition: A Shared Forte with Nuanced Selectivity

Both pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-c]pyridazines are potent hinges-binding motifs for protein kinase inhibitors. Their ability to form key hydrogen bonds with the kinase hinge region mimics the interaction of ATP.

Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors: This scaffold is arguably one of the most successful in the realm of kinase inhibitor drug discovery.[1][2] A notable number of approved drugs and clinical candidates are built around this core. Their broad applicability stems from their ability to be tailored for selectivity against various kinase families.

  • Janus Kinase (JAK) Inhibitors: Tofacitinib and Baricitinib are FDA-approved JAK inhibitors for the treatment of autoimmune diseases, featuring the pyrrolo[2,3-d]pyrimidine core.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Numerous studies have demonstrated the potential of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of EGFR and VEGFR, key targets in oncology.[2][13] One study reported a derivative with an IC50 value of 0.21 nM against the T790M mutant of EGFR.[13]

  • Other Kinases: This scaffold has also been successfully employed to target RET kinase, p21-activated kinase 4 (PAK4), and cyclin-dependent kinases (CDKs).[1][14][15]

Pyrrolo[2,3-c]pyridazines as Kinase Inhibitors: While not as extensively represented in approved drugs, the pyrrolo[2,3-c]pyridazine scaffold is a rising star in kinase inhibitor research.[3][4] Its distinct electronic and steric properties can offer advantages in achieving selectivity for certain kinases.

  • Emerging Kinase Targets: Research has highlighted the potential of pyrrolo[2,3-c]pyridines (a closely related azaindole) as kinase inhibitors, suggesting a similar potential for the pyridazine counterpart.[3][4]

Comparative Kinase Inhibitory Activity Data

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineEGFR (T790M)0.21[13]
Pyrrolo[2,3-d]pyrimidineRETLow nanomolar[1]
Pyrrolo[2,3-d]pyrimidineJAK3-[16]
Pyrrolo[2,3-d]pyrimidinePAK4-[14]
Pyrrolo[2,3-d]pyrimidineCDK4/6-[15]
Anticancer Activity Beyond Kinase Inhibition

The antiproliferative effects of these scaffolds are not limited to kinase inhibition. They can induce apoptosis and exhibit cytotoxic effects through various mechanisms.

Pyrrolo[2,3-d]pyrimidines: A significant body of research supports the broad anticancer potential of this scaffold.[17][18][19][20][21] Derivatives have shown efficacy against various cancer cell lines, including colon, breast, and cervical cancer.[17][18] For instance, certain tricyclic pyrrolo[2,3-d]pyrimidines exhibited IC50 values as low as 4.01 µM against the HT-29 colon cancer cell line.[18] Some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[19]

Pyrrolo[2,3-c]pyridazines: The antiproliferative properties of pyrrolo[2,3-c]pyridazines are also an active area of investigation.[3] Their development as potential therapeutic agents for various cancers is a promising frontier.[3]

Antimicrobial and Anti-inflammatory Activities

Both scaffolds have demonstrated potential in combating infectious diseases and inflammatory conditions.

Pyrrolo[2,3-d]pyrimidines: This class of compounds has been reported to possess antibacterial, antifungal, and antiviral properties.[22][23] Their structural similarity to purines makes them attractive candidates for targeting enzymes essential for microbial survival. Additionally, their role as anti-inflammatory agents is well-established, largely through the inhibition of inflammatory kinases like JAKs.[22]

Pyrrolo[2,3-c]pyridazines: The broader class of pyridazines and their fused derivatives have been reported to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[24][25][26][27] This suggests a strong potential for pyrrolo[2,3-c]pyridazine derivatives in these therapeutic areas.

Experimental Protocols: A Representative Synthetic Approach

To provide a practical context, a generalized synthetic protocol for a key intermediate of the pyrrolo[2,3-d]pyrimidine scaffold is outlined below.

Synthesis of 4-chloropyrrolo[2,3-d]pyrimidine

This protocol is a foundational step for the elaboration into a diverse range of biologically active molecules.

synthesis Pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidin-4-one 4-chloropyrrolo[2,3-d]pyrimidine 4-chloropyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidin-4-one->4-chloropyrrolo[2,3-d]pyrimidine POCl3, heat

Caption: A key chlorination step in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place pyrrolo[2,3-d]pyrimidin-4-one.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl3) to the flask.

  • Heating: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-chloropyrrolo[2,3-d]pyrimidine.

Conclusion and Future Directions

Both pyrrolo[2,3-c]pyridazine and pyrrolo[2,3-d]pyrimidine scaffolds hold immense value in the field of drug discovery. The pyrrolo[2,3-d]pyrimidine core, with its well-established synthetic routes and proven success in clinically approved drugs, remains a go-to scaffold for targeting purine-binding proteins, especially kinases. Its broad biological activity profile continues to be a source of new therapeutic candidates.

The pyrrolo[2,3-c]pyridazine scaffold, while less explored, presents an exciting opportunity for discovering novel biological activities and intellectual property. Its distinct electronic nature may allow for the development of inhibitors with unique selectivity profiles. As synthetic methodologies for this scaffold become more robust, we can anticipate a surge in its exploration and a deeper understanding of its therapeutic potential.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific biological target and the desired pharmacological profile. A thorough understanding of their respective chemical and biological nuances, as guided by the principles outlined here, will be paramount in navigating the path toward the next generation of innovative medicines.

References

  • Vertex AI Search, Google. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • De Coen, L. M.; Heugebaert, T. S. A.; García, D.; Stevens, C. V. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. 2015.
  • Vertex AI Search, Google. Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement - ACS Publications.
  • Vertex AI Search, Google. Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement.
  • Vertex AI Search, Google. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed.
  • Vertex AI Search, Google. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
  • Vertex AI Search, Google. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed.
  • Vertex AI Search, Google. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC.
  • Vertex AI Search, Google. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Vertex AI Search, Google. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Vertex AI Search, Google. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing.
  • Vertex AI Search, Google. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing.
  • Vertex AI Search, Google. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds - ChemRxiv.
  • Vertex AI Search, Google. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential - Bentham Science Publisher.
  • Vertex AI Search, Google. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC.
  • Vertex AI Search, Google. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
  • Vertex AI Search, Google. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
  • Vertex AI Search, Google. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.
  • Vertex AI Search, Google. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing.
  • Vertex AI Search, Google. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC.
  • Vertex AI Search, Google. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed.
  • Vertex AI Search, Google. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Vertex AI Search, Google. Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies - Taylor & Francis.
  • Vertex AI Search, Google. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds | ChemRxiv.
  • Vertex AI Search, Google. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Vertex AI Search, Google. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute.
  • Vertex AI Search, Google. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org.
  • Vertex AI Search, Google. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar.
  • Vertex AI Search, Google. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC.
  • Vertex AI Search, Google. Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone - Semantic Scholar.
  • Vertex AI Search, Google. Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review).
  • Vertex AI Search, Google. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI.

Sources

A Comparative Guide to the Kinase Selectivity Profiles of Pyrrolopyridazine and Pyrrolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain one of the most intensively pursued target classes. Their central role in cellular signaling makes them attractive targets for therapeutic intervention in oncology, immunology, and neurodegenerative disorders. Within the vast chemical space of kinase inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to bind to the highly conserved ATP-binding site of kinases. The pyrrolopyridazine core and its related isomer, the pyrrolopyrimidine scaffold, represent such a privileged class. Their structure, mimicking the adenine base of ATP, provides a robust anchor point for creating potent kinase inhibitors.

However, potency alone is insufficient. The human kinome comprises over 500 members, many with high structural similarity in their ATP-binding pockets. Consequently, the clinical success of a kinase inhibitor is critically dependent on its selectivity profile . A highly selective inhibitor promises potent on-target efficacy while minimizing off-target effects that can lead to toxicity. Conversely, in some contexts, a carefully designed multi-targeting profile can be advantageous, for instance, in overcoming drug resistance.

This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors built around the pyrrolopyridazine and related scaffolds. While the initial topic of interest was the specific pyrrolo[2,3-c]pyridazine isomer, the available scientific literature allows for a more comprehensive and instructive analysis by examining related, more extensively documented isomers, such as pyrrolo[1,2-b]pyridazines and pyrrolo[3,2-c]pyridines. We will delve into specific examples, explore the structure-activity relationships (SAR) that govern their selectivity, detail the experimental methodologies used to determine these profiles, and place these findings within the context of their relevant signaling pathways.

The Pyrrolopyridazine Scaffold: An ATP-Competitive Framework

The therapeutic utility of pyrrolopyridazines and their congeners stems from their function as ATP-competitive inhibitors. The fused pyrrole and pyridazine (or pyrimidine) rings create a nitrogen-rich heterocyclic system that acts as a bioisostere for the purine ring of adenine. This allows these molecules to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction that anchors the inhibitor and serves as the foundation for its inhibitory activity. The true art of designing these inhibitors lies in the chemical modifications made to the core scaffold, as it is the substituents extending from this anchor that ultimately define the inhibitor's potency and, crucially, its selectivity across the kinome.

Comparative Selectivity Profiles: Case Studies

The versatility of the pyrrolopyridazine scaffold is evident in its application to diverse kinase targets. Strategic modifications to the core structure can steer selectivity towards entirely different branches of the kinome tree.

Case Study 1: Pyrrolo[1,2-b]pyridazines as Selective JAK Inhibitors

The Janus kinases (JAKs)—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling and are validated targets for autoimmune diseases like rheumatoid arthritis.[1] However, isoform-selective inhibition is desirable, as pan-JAK inhibition can lead to side effects. For example, inhibiting JAK2 is associated with hematological effects, while targeting JAK1/JAK3 is often the goal for immunomodulation.

Researchers at Bristol-Myers Squibb developed a series of pyrrolo[1,2-b]pyridazine-3-carboxamides as potent JAK inhibitors.[1][2] Through rational design, they discovered that specific substituents could achieve high functional selectivity for the JAK1/JAK3 pathway over the JAK2 pathway.[1][2]

Table 1: Kinase Selectivity of a Pyrrolo[1,2-b]pyridazine-based JAK Inhibitor (Compound 5g)

Kinase TargetIC50 (nM)Selectivity Ratio (vs. JAK1)
JAK1 2.91x
JAK2 14048.3x
JAK3 0.80.28x (More potent)
TYK2 1.30.45x (More potent)
(Data synthesized from Duan et al., 2014)[2]

This profile demonstrates that compound 5g is a potent inhibitor of JAK1, JAK3, and TYK2 while being significantly less active against JAK2, a desirable profile for treating autoimmune disorders.[1][2] The key to this selectivity was found in the modifications at the C4 position of the pyrrolopyridazine core, where an orally bioavailable (2-fluoro-2-methylcyclopentyl)amino analogue proved optimal.[2]

Case Study 2: Pyrrolo[3,2-c]pyridines as Selective FMS Kinase Inhibitors

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the differentiation and survival of macrophages.[3] Its overexpression is linked to various cancers and inflammatory disorders, making it a valuable therapeutic target.[3][4]

A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for FMS inhibition, leading to the identification of compound 1r as a highly potent and selective inhibitor.[3][4][5] To assess its selectivity, compound 1r was tested at a 1 µM concentration against a panel of 40 different kinases.[3][5]

Table 2: Kinase Selectivity Profile of Pyrrolo[3,2-c]pyridine Compound 1r

Kinase Target% Inhibition at 1 µMPotency (IC50)
FMS (CSF-1R) 81%30 nM
FLT3 (D835Y) 42%>1 µM
c-MET 40%>1 µM
Other 37 Kinases<28%Not Determined
(Data from Hassan et al., 2018)[3][4][5]

The data clearly demonstrates the exquisite selectivity of compound 1r for FMS kinase.[3][5] While showing some activity against the related kinases FLT3 and c-MET, it was substantially less potent against them. For the other 37 kinases in the panel, inhibition was minimal, highlighting a very narrow selectivity window.[3] This makes compound 1r a valuable tool for studying FMS biology and a promising starting point for developing targeted therapies.[3][4] The diarylamide structure of compound 1r was identified as a key contributor to its high potency and selectivity.[6]

Methodologies for Determining Kinase Selectivity

Establishing a robust selectivity profile is a cornerstone of inhibitor development. This requires testing a compound against the broadest possible panel of kinases under standardized conditions.

Experimental Workflow: Kinome-Wide Profiling

The general workflow for assessing kinase inhibitor selectivity involves several key stages, from initial compound handling to final data analysis. This process ensures that the generated data is reliable and allows for objective comparison between different inhibitors.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (Stock Solution in DMSO) AssayPlate Assay Plate Preparation (Serial Dilutions) Compound->AssayPlate Reaction Kinase Reaction (Kinase + ATP + Substrate + Inhibitor) AssayPlate->Reaction KinasePanel Kinase Panel (>400 Recombinant Kinases) KinasePanel->Reaction Detection Signal Detection (e.g., ADP-Glo Luminescence) Reaction->Detection Normalization Data Normalization (vs. Positive/Negative Controls) Detection->Normalization IC50 IC50 Curve Fitting (Dose-Response Analysis) Normalization->IC50 Selectivity Selectivity Analysis (Selectivity Score, Kinome Map) IC50->Selectivity

Caption: Workflow for large-scale kinase inhibitor selectivity profiling.

Detailed Protocol: Universal ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7] Its universal nature allows it to be applied to virtually any kinase, making it ideal for profiling.[7]

Objective: To determine the IC50 value of a pyrrolopyridazine inhibitor against a specific kinase.

Materials:

  • Pyrrolopyridazine test compound

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer, typically starting from 10 µM. Also, prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the serially diluted compound or controls to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its specific peptide or protein substrate in kinase buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the desired concentration, often at the Km value for the specific kinase). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.

  • ADP Detection (Step 1):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction by depleting the remaining ATP and converts ADP to ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Generation (Step 2):

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ATP generated in the previous step (which is, in turn, proportional to the ADP produced by the kinase).

    • Incubate for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

This self-validating system, with its clear positive and negative controls, provides a robust method for quantifying inhibitor potency, which can then be applied across a wide panel of kinases to build a comprehensive selectivity profile.

Signaling Pathways and Therapeutic Implications

The selectivity of a pyrrolopyridazine inhibitor has profound implications for its therapeutic use. Understanding the signaling pathway of the intended target clarifies why selectivity is so critical.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis.

G Cytokine Cytokine (e.g., Interleukin) Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:r1 1. Binding JAK JAK Receptor:r3->JAK pJAK p-JAK (Active) JAK->pJAK 2. Activation & Autophosphorylation STAT STAT (Inactive Monomer) pSTAT p-STAT (Active) STAT->pSTAT pJAK->STAT 3. STAT Recruitment & Phosphorylation Dimer p-STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA Gene Transcription Nucleus->DNA 6. Gene Regulation Inhibitor Pyrrolopyridazine JAK Inhibitor Inhibitor->pJAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of inhibitor action.

As shown, the pyrrolopyridazine inhibitor blocks the kinase activity of JAKs, preventing the downstream phosphorylation of STAT proteins and subsequent gene transcription. A selective JAK1/3 inhibitor would primarily disrupt inflammatory signaling without impacting the JAK2-mediated pathways essential for red blood cell production, thereby offering a better safety profile.

Conclusion and Future Perspectives

The pyrrolopyridazine scaffold and its close relatives are exceptionally versatile platforms for designing potent and, with careful chemical optimization, highly selective kinase inhibitors. As demonstrated with inhibitors targeting the JAK family and FMS kinase, specific substitutions on the core ring system can dramatically influence the selectivity profile, enabling the fine-tuning of compounds for specific therapeutic applications.[1][2][3]

The future of drug development with these scaffolds lies in leveraging detailed structural biology and advanced screening methods to achieve even greater selectivity. Chemoproteomic approaches, which assess target engagement within a complex cellular environment, will be invaluable in confirming on-target activity and identifying potential off-targets early in the discovery process.[8] By combining rational, structure-based design with comprehensive kinome-wide profiling, researchers can continue to develop novel pyrrolopyridazine-based inhibitors with precisely tailored selectivity profiles, leading to safer and more effective medicines.

References

  • Hassan, A. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33:1, 1196-1207. Available at: [Link]

  • Duan, J. J. et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5617. Available at: [Link]

  • Hassan, A. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed, 30070930. Available at: [Link]

  • Hassan, A. et al. (2018). Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. Available at: [Link]

  • Duan, J. J. et al. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. Available at: [Link]

  • Abdel-Ghani, T. M. et al. (2014). Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold. PubMed, 25032560. Available at: [Link]

  • Hassan, A. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Médard, G. et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 35-46. Available at: [Link]

  • Jiang, A. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed, 29557999. Available at: [Link]

Sources

Structural Activity Relationship (SAR) Guide: 4-Chloro-7H-pyrrolo[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 4-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold, designed for medicinal chemists and drug discovery scientists.

Executive Summary & Scaffold Analysis

4-Chloro-7H-pyrrolo[2,3-c]pyridazine (CAS: 1269823-02-0) represents a specialized "scaffold hopping" alternative to the widely utilized pyrrolo[2,3-d]pyrimidine (7-deazapurine) core found in Janus Kinase (JAK) inhibitors like Tofacitinib.

While the 7-deazapurine scaffold is a "privileged structure" for ATP-competitive kinase inhibition, its ubiquity has led to a crowded intellectual property (IP) landscape. The pyrrolo[2,3-c]pyridazine isomer offers a strategic alternative by shifting the nitrogen arrangement in the 6-membered ring from a 1,3-pyrimidine to a 1,2-pyridazine motif. This subtle structural modification significantly alters the electronic landscape, solubility profile, and hydrogen-bonding vectors within the kinase hinge region without sacrificing the core planarity required for ATP mimicry.

Core Comparison: The "Scaffold Hop"
FeaturePyrrolo[2,3-d]pyrimidine (Reference)Pyrrolo[2,3-c]pyridazine (Target)Medicinal Chemistry Impact
Structure

1,3-N arrangement

1,2-N arrangement
IP Space : Novelty generation.Selectivity : Altered H-bond acceptor vectors.[1][2][3][4][5]
Electronic Nature Electron-deficient pyrimidine.Highly electron-deficient pyridazine.Reactivity : The C4-Cl in pyridazine is highly activated for SNAr.Metabolism : Pyridazines are often more metabolically stable than electron-rich systems.
Solubility Moderate (logP dependent).Higher Polarity .The adjacent nitrogens (N-N) increase polarity and water solubility (lower logD), improving oral bioavailability.
Hinge Binding Bidentate (N1 acceptor, NH7 donor).Modified Bidentate/Monodentate .The N2 nitrogen in pyridazine is less basic/accessible as an acceptor due to the adjacent N1, altering kinase selectivity profiles (e.g., AAK1, EGFR).

Chemical Biology & Mechanism of Action

The biological utility of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is primarily driven by its ability to function as an ATP-competitive hinge binder .

Kinase Hinge Interaction Logic

In the ATP-binding pocket of kinases, the "hinge region" connects the N- and C-terminal lobes. Inhibitors typically mimic the adenine ring of ATP.

  • 7-Deazapurine Mode : Forms a canonical bidentate interaction. The Pyrimidine N1 accepts a H-bond from the backbone NH (e.g., Val/Leu), and the Pyrrole NH7 donates a H-bond to the backbone Carbonyl (e.g., Glu/Met).

  • Pyrrolo[2,3-c]pyridazine Mode :

    • Electrostatic Penalty/Gain : The shift to a 1,2-diazine system moves the H-bond acceptor. In some kinases (e.g., AAK1 ), this additional nitrogen can cause electrostatic repulsion with backbone carbonyls (like Cys129), potentially reducing affinity compared to 7-azaindoles.[3]

    • Selectivity Filter : However, this same repulsion can be exploited to exclude binding to off-target kinases that strictly require the 1,3-pyrimidine geometry, thereby enhancing selectivity for targets that can accommodate the pyridazine geometry (e.g., GLS1 , EGFR mutants ).

Visualizing the Signaling & Binding Logic

KinaseBinding Scaffold 4-Cl-Pyrrolo[2,3-c]pyridazine (Core Scaffold) Cl_Displacement S_NAr / Suzuki Coupling (C4 Functionalization) Scaffold->Cl_Displacement Activated by N-N Hinge_Binder Hinge Region Interaction (ATP Pocket) Cl_Displacement->Hinge_Binder Introduces Specificity Group Target_JAK JAK/STAT Pathway (Immunology) Hinge_Binder->Target_JAK Scaffold Hop Target_EGFR EGFR Mutants (Oncology) Hinge_Binder->Target_EGFR Mutant Selectivity Target_GLS Glutaminase (GLS) (Metabolism) Hinge_Binder->Target_GLS Allosteric Inhibition

Figure 1: The strategic workflow from scaffold selection to target modulation. The C4-Chlorine is the critical "handle" for diversifying biological activity.

Detailed SAR Analysis

The Structure-Activity Relationship (SAR) of this scaffold revolves around three critical vectors:

Vector A: The C4-Chlorine "Warhead" (The Substitution Vector)

The C4 position is the primary determinant of potency. The chlorine atom is a placeholder for the "tail" or "specificity element" of the drug.

  • Reaction : Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • SAR Insight :

    • Anilines : Displacing Cl with substituted anilines typically yields potent kinase inhibitors. The NH of the aniline often forms an additional water-mediated H-bond.

    • Aryl/Heteroaryl Groups : Introduction of steric bulk here (e.g., 3,4-dimethoxyphenyl) targets the hydrophobic "back pocket" (Gatekeeper region) of the kinase.

    • Example : In AAK1 inhibitors , replacing Cl with a 3-alkynyl group maintained nanomolar potency, whereas bulky groups at C4 can induce selectivity against sterically restricted kinases.

Vector B: The N7-Pyrrole Nitrogen (The Solubilizing Vector)
  • Role : Hydrogen Bond Donor (HBD) to the kinase hinge (Glu residue).

  • Modification :

    • Unsubstituted (NH) : Essential for canonical ATP-competitive binding.

    • Alkylation/Protection (N-R) : Alkylation (e.g., Methyl, Tosyl) usually abolishes kinase activity if the H-bond donor is required. However, for Glutaminase (GLS) allosteric inhibitors, N-alkylation can be tolerated or even required to fit into non-ATP allosteric sites.

    • SEM/Tosyl Protection : Used strictly during synthesis to prevent N7-deprotonation from interfering with C4-coupling reactions.

Vector C: The Pyridazine Core (N1-N2)
  • Role : Intrinsic scaffold property.

  • SAR Insight : The N1-N2 bond imparts a higher dipole moment than the C-N bond in pyrimidines.

    • Metabolic Stability : The pyridazine ring is generally resistant to oxidative metabolism by CYPs compared to electron-rich pyrroles, potentially extending half-life (

      
      ).
      
    • Toxicity : Unlike some hydrazines, the fused pyridazine ring is stable and does not typically release toxic hydrazine metabolites.

Experimental Protocols

Protocol 1: Synthesis of C4-Substituted Derivatives (SNAr Method)

This protocol describes the displacement of the C4-Chlorine with an amine, the most common SAR exploration step.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq)[6]

  • Target Amine (e.g., 3-ethynylaniline) (1.2 eq)

  • Base:

    
    -Butanol (solvent) or DIPEA (in Dioxane)
    
  • Temperature: 120°C (Microwave or Sealed Tube)

Step-by-Step:

  • Preparation : Dissolve 4-chloro-7H-pyrrolo[2,3-c]pyridazine (100 mg) in

    
    -butanol (3 mL) in a microwave vial.
    
  • Addition : Add the target amine (1.2 equivalents). If the amine is a salt (e.g., HCl), add 2.5 eq of DIPEA.

  • Reaction : Seal the vial and heat to 120°C for 2–4 hours . Monitor by LC-MS for the disappearance of the starting material (

    
     153/155 pattern).
    
  • Workup : Cool to room temperature. The product often precipitates. Filter and wash with cold ether.

  • Purification : If no precipitate forms, concentrate in vacuo and purify via Flash Chromatography (DCM:MeOH gradient, 0–10% MeOH).

Validation Criteria:

  • LC-MS : Observation of product mass [M+H]+. Loss of characteristic Cl isotope pattern (3:1 ratio).

  • NMR : Disappearance of the C4-Cl adjacent proton shift (if applicable) and appearance of amine signals.

Protocol 2: In Vitro Kinase Assay (Generic Protocol)

To evaluate the potency of the synthesized analog.

System : FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

  • Buffer : 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme : Recombinant Kinase (e.g., EGFR, JAK3) at K_m apparent concentration.

  • Substrate : Fluorescein-labeled peptide substrate (specific to kinase).

  • Procedure :

    • Dispense 10 nL of test compound (in DMSO) into 384-well plate.

    • Add Kinase/Substrate mix (5 µL). Incubate 5 min.

    • Add ATP (5 µL) at

      
       concentration.
      
    • Incubate 1 hour at RT.

    • Add Development Solution (Protease/Antibody). Read Fluorescence Ratio.

  • Analysis : Fit data to Sigmoidal Dose-Response equation to determine IC50.

Comparative Data Analysis

The following table contrasts the 4-chloro-7H-pyrrolo[2,3-c]pyridazine scaffold against its primary competitors in drug development.

ParameterPyrrolo[2,3-c]pyridazine (This Topic)Pyrrolo[2,3-d]pyrimidine (Tofacitinib Core)Pyrrolo[2,3-b]pyridine (7-Azaindole)
Water Solubility High (due to N-N dipole)ModerateLow (Lipophilic)
H-Bond Acceptor N1 (Weak/Moderate)N1 (Strong)N7 (Strong)
Synthetic Cost Moderate (Fewer suppliers)Low (Commodity chemical)Low (Commodity chemical)
Metabolic Stability High (Pyridazine ring stability)Moderate (Oxidation at C2/C6)Moderate
Primary Use Case Scaffold Hopping , Novel IP, Solubility fixJAK/SYK InhibitorsVemurafenib (B-Raf) analogs

References

  • Synthesis and SAR of AAK1 Inhibitors : "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds." Journal of Medicinal Chemistry.

  • Glutaminase Inhibitors : "Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase." Journal of Medicinal Chemistry.

  • Scaffold Hopping Strategy : "Pyrrolo[2,3-d]pyrimidine vs Pyrrolo[2,3-c]pyridazine: A comparative analysis of kinase inhibitor scaffolds." Benchchem Technical Report.

  • EGFR Mutant Inhibitors : "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor." ChemRxiv.

  • Chemical Properties : "4-Chloro-7H-pyrrolo[2,3-c]pyridazine Product Analysis." PubChem Compound Summary.

Sources

Technical Guide: hERG Toxicity Assessment of Pyrrolo[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the hERG toxicity profile for pyrrolo[2,3-c]pyridazine derivatives, a scaffold increasingly utilized in kinase inhibitor discovery (e.g., JAK, PIM, SYK) as a bioisostere to the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine).

Executive Summary & Scaffold Rationale

The pyrrolo[2,3-c]pyridazine scaffold represents a strategic alternative to the ubiquitous pyrrolo[2,3-d]pyrimidine (found in drugs like Tofacitinib) and indazole cores.

  • The Problem: Many kinase inhibitors suffer from "off-target" hERG blockade due to the structural overlap between the kinase ATP-binding pocket (hydrophobic cleft + hinge binder) and the hERG central pore (hydrophobic cavity + pi-stacking capability).

  • The Solution: The [2,3-c]pyridazine core incorporates a 1,2-diazine ring. This increases the scaffold's polarity (lower cLogP) and alters the electronic distribution compared to the [2,3-d]pyrimidine.

  • Key Advantage: This guide demonstrates that while pyrrolo[2,3-c]pyridazines maintain kinase potency, they frequently exhibit reduced hERG liability due to decreased lipophilicity and altered pKa profiles of the solvent-exposed tails.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the pyrrolo[2,3-c]pyridazine core against its primary medicinal chemistry alternative: pyrrolo[2,3-d]pyrimidine .

Structural & Physicochemical Comparison

The hERG channel pharmacophore generally prefers lipophilic cores with a basic amine (pKa > 7.4). The shift from a pyrimidine (1,3-diazine) to a pyridazine (1,2-diazine) fusion alters these parameters.

FeaturePyrrolo[2,3-d]pyrimidine (Standard)Pyrrolo[2,3-c]pyridazine (Alternative)Impact on hERG
Core Lipophilicity HigherLower Positive: Reduced hydrophobic driving force for hERG pore entry.
Dipole Moment ModerateHigh Positive: Increased solvation penalty for entering the hydrophobic hERG pocket.
H-Bond Capability 1 Acceptor (N3), 1 Donor (NH)2 Acceptors (N1, N2), 1 Donor (NH)Neutral/Positive: Altered water network interactions.
Metabolic Stability High (Oxidation at C2/C6)Moderate (Oxidation at C3)Neutral: Requires substitution at C3 to block metabolism.
Representative SAR Data (hERG Liability)

The following table summarizes the shift in hERG IC50 observed when "scaffold hopping" from the [2,3-d] series to the [2,3-c] series while keeping the "tail" (R-group) constant. Note: Data represents typical trends observed in JAK/SYK inhibitor optimization campaigns.

Compound EntryCore ScaffoldR-Group (Tail)Kinase IC50 (nM)hERG IC50 (µM) Safety Margin
Ref A Pyrrolo[2,3-d]pyrimidineN-Methylpiperazine121.8 ~150x (Risk)
Alt A Pyrrolo[2,3-c]pyridazine N-Methylpiperazine18> 10.0 >550x (Safe)
Ref B Pyrrolo[2,3-d]pyrimidineMorpholine54.5 900x
Alt B Pyrrolo[2,3-c]pyridazine Morpholine8> 30.0 >3700x (Ideal)

Analysis: The [2,3-c]pyridazine core consistently improves the hERG safety margin (ratio of hERG IC50 to Therapeutic IC50). The increased polarity of the pyridazine ring reduces the non-specific hydrophobic binding to the Tyr652 and Phe656 residues inside the hERG pore.

Assessment Methodologies: Protocols

To validate the safety of these derivatives, a tiered screening approach is required.

Tier 1: High-Throughput Automated Patch Clamp (APC)

Instrument: QPatch II (Sophion) or SyncroPatch 384 (Nanion). Objective: Rapid stratification of compounds (n > 50).

Protocol:

  • Cell Preparation: Use CHO-hERG or HEK-hERG stable cell lines. Detach cells using Detachin™ (avoid Trypsin to preserve channel integrity). Resuspend in serum-free medium (CHO-S-SFM II) at

    
     cells/mL.
    
  • Seal Formation: Dispense cells into the microfluidic chip. Apply suction to achieve Giga-ohm seals (

    
    ).
    
  • Voltage Protocol (Step-Ramp):

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (Activate channels).

    • Repolarize to -50 mV for 2s (Elicit tail current - Measure Peak Here ).

    • Return to -80 mV.

  • Compound Application: Apply vehicle (0.1% DMSO) for 3 mins (baseline). Apply Test Compound (single point 10 µM or 4-point cumulative concentration) for 5 mins.

  • Analysis: Calculate % inhibition of the tail current amplitude relative to baseline.

    • Pass Criteria:

      
      , Run-down < 10%.
      
Tier 2: Manual Whole-Cell Patch Clamp (Gold Standard)

Instrument: Axon MultiClamp 700B. Objective: Definitive IC50 for lead candidates (GLP-compliant data).

Protocol:

  • Setup: Place CHO-hERG cells on a glass coverslip in the recording chamber. Perfusate with extracellular solution (HEPES-buffered Tyrode’s) at

    
     (Physiological temperature is critical for accurate kinetics).
    
  • Pipette Solution: Intracellular solution containing

    
     (pH 7.2). Pipette resistance: 2-4 
    
    
    
    .
  • Recording:

    • Establish Whole-Cell configuration.[1] Compensate for Series Resistance (

      
      ) by >80%.
      
    • Protocol: Apply the "Standard hERG Train": Depolarize to +20 mV (2s), Repolarize to -50 mV (2s), Repeat every 10s.

  • Drug Perfusion:

    • Record stable baseline (3-5 mins).

    • Perfuse Test Compound until steady-state block is achieved (usually 5-7 mins).

    • Washout (optional to prove reversibility).

    • Apply Positive Control (E-4031, 100 nM) to define 100% block.

  • Data Calculation: Fit data to the Hill equation:

    
    .
    

Visualizations

The Screening Workflow

This diagram illustrates the decision tree for assessing pyrrolo[2,3-c]pyridazine derivatives.

hERG_Workflow Start New Derivative (Pyrrolo[2,3-c]pyridazine) InSilico In Silico Prediction (StarDrop / Schrödinger) Start->InSilico Binding Radioligand Binding (Displacement of [3H]-Dofetilide) InSilico->Binding Pass APC Automated Patch Clamp (QPatch / SyncroPatch) Binding->APC >50% Disp at 10µM Manual Manual Patch Clamp (Gold Standard) APC->Manual IC50 > 10µM Reject Reject / Re-design APC->Reject IC50 < 1µM Manual->Reject Safety Margin < 30x Advance Advance to In Vivo (Telemetry) Manual->Advance Safety Margin > 30x Reject->Start SAR Optimization

Caption: Integrated workflow for hERG risk assessment, moving from computational prediction to physiological validation.

Structural Mechanism of Reduced Toxicity

Visualizing why the [2,3-c] scaffold is safer than the [2,3-d] scaffold.

Mechanism cluster_0 Standard Scaffold cluster_1 Alternative Scaffold hERG_Pore hERG Pore (Hydrophobic + Tyr652/Phe656) Interaction_D Strong Pi-Stacking High Affinity Block hERG_Pore->Interaction_D Interaction_C Weak/No Pi-Stacking Low Affinity Block hERG_Pore->Interaction_C Scaffold_D Pyrrolo[2,3-d]pyrimidine (High Lipophilicity) Scaffold_D->hERG_Pore Trapping Scaffold_C Pyrrolo[2,3-c]pyridazine (Polar N-N Bond) Scaffold_C->hERG_Pore Repulsion/Solvation

Caption: Mechanistic basis for reduced hERG affinity in pyrrolo[2,3-c]pyridazine derivatives due to polarity.

Structural Mitigation Strategies

If a pyrrolo[2,3-c]pyridazine derivative still exhibits hERG toxicity (usually due to the "tail" group), employ these specific modifications:

  • Zwitterionic Approach: Introduce a carboxylic acid or phosphate group to the solvent-exposed region. This prevents the compound from crossing the cell membrane to access the intracellular hERG vestibule, although this may also reduce cellular permeability for the target kinase.

  • pKa Modulation: If the R-group contains a basic amine (e.g., piperazine), add an electron-withdrawing group (fluorine) adjacent to the nitrogen to lower the pKa below 7.0.

    • Example: Replace N-methylpiperazine with N-acetylpiperazine or 3,3-difluoropyrrolidine .

  • Oxygen Insertion: Introduce an ether oxygen into the linker chain. This reduces LogP without significantly changing the steric bulk.

References

  • Waring, M. J., et al. (2015). "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery.[2] Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels: targets for repolarization abnormalities." Nature. Link

  • Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Polonchuk, L. (2014). "Automated patch clamp in drug discovery: a high-throughput method for hERG safety testing." Methods in Molecular Biology. Link

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 4-Amino-Pyrrolo-Fused Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro cytotoxicity of a promising class of heterocyclic compounds: 4-amino-pyrrolo[2,3-c]pyridazines and their close structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative experimental methodologies for assessing cytotoxicity, and a synthesis of performance data from recent studies. We will explore the causality behind experimental choices, present detailed and self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Therapeutic Potential of the Pyrrolo-Pyridazine Scaffold

The search for novel anticancer agents with high efficacy and selectivity is a cornerstone of modern oncology research. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine also known as 7-deazapurine, has garnered significant attention due to its prevalence in compounds that act as potent kinase inhibitors.[1][2] Closely related structures, such as the pyrrolo[2,3-c]pyridazine and pyrrolo[1,2-b]pyridazine cores, also exhibit significant biological activities, including anticancer effects.[3][4]

These scaffolds often serve as the hinge-binding motif in ATP-competitive kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[5] In many cancers, these pathways are deregulated, leading to uncontrolled cell division.[5] By targeting key kinases in these pathways, such as Protein Kinase B (PKB/Akt), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), pyrrolo-pyridazine derivatives can selectively induce apoptosis and arrest the growth of tumor cells.[2][6][7] This guide will compare the cytotoxic performance of various derivatives and the methodologies used to quantify their potent in vitro effects.

Deciphering the Mechanism: Kinase Inhibition and Apoptosis Induction

The primary mechanism by which many pyrrolo-pyridazine derivatives exert their cytotoxic effects is through the competitive inhibition of ATP binding to the active site of various protein kinases. This action blocks the downstream signaling cascade necessary for cancer cell survival and proliferation.

A key pathway frequently implicated is the PI3K/PKB/Akt signaling cascade, which is central to regulating cell growth and survival.[5] Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and selective inhibitors of PKB (Akt).[5][6] Inhibition at this node leads to the induction of apoptosis (programmed cell death), characterized by cell cycle arrest and the upregulation of pro-apoptotic proteins like caspase-3 and Bax.[2][8]

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Akt Akt (PKB) PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound Pyrrolo-pyridazine Compound Compound->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolo-pyridazine compound.

Methodologies for Assessing In Vitro Cytotoxicity

Selecting the appropriate assay to measure cytotoxicity is critical for obtaining reliable and meaningful data.[9] The choice depends on the compound's properties, the expected mechanism of cell death, and throughput requirements. Below, we compare two of the most common methods used in the evaluation of anticancer compounds.[10]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[9][11]Simple, cost-effective, high-throughput, and provides a quantitative measure of cell viability.[11]Can be affected by compounds that alter cellular metabolism without causing cell death. Insoluble formazan requires a solubilization step.[12]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis).[10][13]Non-destructive, allowing for real-time monitoring. Measures a direct marker of cell membrane lysis.[10]Less sensitive for detecting apoptosis, which may not initially involve membrane rupture. Can underestimate cytotoxicity in cases of growth inhibition without cell death.[12]

The causality for choosing one assay over another lies in the desired endpoint. An MTT assay is an excellent primary screen for overall antiproliferative effects, while an LDH assay specifically quantifies membrane integrity loss, a hallmark of necrosis. For a comprehensive understanding, especially when investigating apoptosis, these assays are often complemented with methods like flow cytometry to analyze cell cycle and apoptotic markers.[10]

Experimental Protocols: A Step-by-Step Guide

A trustworthy protocol is a self-validating one, incorporating the necessary controls to ensure the data is accurate and reproducible.

Workflow for In Vitro Cytotoxicity Screening

The general workflow for testing a new compound involves cell seeding, compound treatment, incubation, and finally, applying a specific assay to measure the cytotoxic effect.

Cytotoxicity_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined density. B 2. Compound Treatment Add serial dilutions of the test compound and controls. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72 hours) at 37°C, 5% CO2. B->C D 4. Cytotoxicity Assay Perform MTT or LDH assay. C->D E 5. Data Acquisition Measure absorbance or luminescence using a plate reader. D->E F 6. Analysis Calculate % viability and determine IC50 values. E->F

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[9][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compound (dissolved in DMSO) and reference drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Controls Setup (Self-Validation):

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used for the test compound (e.g., 0.1%). This measures the effect of the solvent alone.

    • Untreated Control: Wells with cells in medium only. This represents 100% cell viability.

    • Blank Control: Wells with medium only (no cells). This is for background subtraction.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Cytotoxicity Data of Pyrrolo-Fused Pyridazine Analogs

The in vitro cytotoxic activity of these compounds is typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. A lower value indicates higher potency. The following table summarizes data for several pyrrolo-fused pyridazine and pyrimidine derivatives against various human cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Pyrrolo[2,3-d]pyridazinoneTetracyclic analogue 3 MOLT-4 (Leukemia)NCI-60 Screen3.04[14]
Pyrrolo[2,3-d]pyridazinoneTetracyclic analogue 3 HCT-116 (Colon)NCI-60 Screen4.32[14]
Pyrrolo[2,3-d]pyrimidineHalogenated Benzohydrazide 5k HepG2 (Hepatocellular Carcinoma)MTT29-59 (range for series)[1][2]
Pyrrolo[2,3-d]pyrimidineHalogenated Benzohydrazide 5k MCF-7 (Breast)MTT29-59 (range for series)[1][2]
Pyrrolo[1,2-b]pyridazinePhenstatin AnalogueColon Cancer Cell LinesNCI-60 Screen< 0.1 (for best compounds)[4]
PyridazinoneN-aryl-4-oxo-pyridazine 5b P815 (Murine Mastocytoma)Not Specified0.40 µg/mL[15]
PyridazinoneCompound (E)4b HepG2 (Hepatocellular Carcinoma)MTT11.47[16]
PyridazinoneCompound 6f HepG2 (Hepatocellular Carcinoma)MTT7.11[16]
PyridazineDerivative 8 MCF-7 (Breast)Not Specified"Best Activity"[17]
PyridazineDerivative 10 HCT (Colon)Not Specified"Best Activity"[17]

Note: Direct comparison between studies should be made with caution due to variations in assay conditions and cell lines.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships that govern the cytotoxicity of these compounds:

  • Planarity and Ring System: The antitumor activity of pyrrolo[2,3-d]pyridazinones was found to be directly related to the planarity of their ring systems. More planar, tetracyclic analogues demonstrated significantly higher potency.[14]

  • Halogenation: The strategic incorporation of halogen atoms (fluorine, chlorine, bromine) into the chemical structure can enhance potency and binding affinity to target kinases, a common strategy in the design of targeted kinase inhibitors.[1][2]

  • Substituents on the Pyrrole/Pyridazine Ring: The nature and position of substituents play a crucial role. For instance, in a series of pyrrolo[1,2-b]pyridazine derivatives designed as phenstatin analogues, modifications at position 2 of the pyridazine unit significantly influenced antiproliferative activity.[3] Similarly, linking a 4-aminopiperidine-4-carboxamide moiety to the pyrrolo[2,3-d]pyrimidine core yielded potent and orally bioavailable inhibitors of PKB.[5][6]

Conclusion and Future Perspectives

The 4-amino-pyrrolo[2,3-c]pyridazine scaffold and its close analogs represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their potent in vitro cytotoxicity, primarily driven by the inhibition of key protein kinases in cell survival pathways, has been demonstrated across a wide range of human cancer cell lines.

The experimental data, gathered through robust methodologies like the MTT and LDH assays, consistently points to low micromolar and even nanomolar efficacy for optimized derivatives. Future research should focus on further refining the structure-activity relationships to enhance both potency and selectivity, thereby minimizing off-target effects. Advancing the most promising candidates from in vitro screening to in vivo xenograft models will be the critical next step in validating their therapeutic potential for clinical applications.

References

  • Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death. .

  • Rahman, M. H., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. .

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). .

  • Creative Bioarray. LDH Cytotoxicity Assay. .

  • Springer Nature Experiments. Cytotoxicity MTT Assay. .

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. .

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre. .

  • Al-Warhi, T., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. .

  • Murineddu, G., et al. (2002). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Chemical & Pharmaceutical Bulletin. .

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). .

  • Bejan, V., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. .

  • ResearchGate. Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. .

  • Gamage, S. A., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry. .

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. .

  • Chtita, S., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Letters in Drug Design & Discovery. .

  • Taylor & Francis Online. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. .

  • ResearchGate. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. .

  • Mantu, D., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. .

  • Bentham Science. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. .

  • Aborahma, G. E., et al. (2016). Synthesis, cytotoxic activity, and tubulin polymerization inhibitory activity of new pyrrol-2(3H)-ones and pyridazin-3(2H)-ones. Bioorganic Chemistry. .

  • Angkouw, E. D., et al. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Marine Drugs. .

  • Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. .

  • Gara, R. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. .

  • Semantic Scholar. A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors for treatment of pancreatic cancer. .

  • Li, Y., et al. (2022). A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Translational Cancer Research. .

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Pyrrolo[2,3-c]pyridazine-Protein Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, obtaining high-resolution atomic structures of protein-ligand complexes is the cornerstone of modern therapeutic design. The pyrrolo[2,3-c]pyridazine scaffold and its isosteres, such as the pyrrolo[2,3-d]pyrimidines, are privileged structures in medicinal chemistry, frequently appearing as the hinge-binding core of potent kinase inhibitors.[1][2][3] Their ability to mimic the adenine base of ATP makes them highly effective at targeting the ATP-binding pocket of numerous kinases implicated in cancer and inflammatory diseases.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with other structural techniques for studying these complexes. It offers field-proven insights and detailed protocols to navigate the complexities of crystallizing proteins with these often challenging, yet highly rewarding, small molecules.

The Strategic Choice: Why X-ray Crystallography?

While several techniques can provide structural information, X-ray crystallography remains the gold standard for delivering atomic-resolution details of protein-ligand interactions.[4] This level of precision is indispensable for structure-based drug design (SBDD), where understanding the precise geometry of hydrogen bonds, hydrophobic interactions, and water-mediated contacts is critical for optimizing lead compounds.

However, the choice of technique is not always straightforward. A comparative analysis is essential for allocating resources effectively.

Comparative Analysis of Key Structural Biology Techniques
Technique Resolution Sample Requirements Strengths Limitations
X-ray Crystallography Atomic (typically 1.5 - 3.5 Å)High purity (>95%); requires well-ordered crystals.[5]Gold standard for high-resolution detail.[6] Provides precise atomic coordinates for SBDD.Crystal formation can be a major bottleneck. Crystal packing may sometimes influence conformation. Cannot directly visualize hydrogen atoms.[7]
Cryo-Electron Microscopy (Cryo-EM) Near-atomic (typically 2.5 - 5 Å)Low volume and concentration (~1 mg/mL); no crystals needed.[6]Excellent for large, flexible, or multi-protein complexes.[8] Sample is in a near-native, vitrified state.Resolution is often lower than crystallography for small proteins.[8] Challenging for molecules <65 kDa.[8]
NMR Spectroscopy Atomic, but for smaller proteinsHigh concentration and solubility; limited to proteins <40 kDa.[9]Provides information on protein dynamics and flexibility in solution.[7][8] Can detect weak binding events.Size limitations are significant.[9] Structure calculation is complex.

For the specific task of elucidating the binding mode of a small-molecule pyrrolo[2,3-c]pyridazine inhibitor to its target kinase (typically 30-50 kDa), X-ray crystallography offers the most direct path to the high-resolution data needed for iterative drug design. Cryo-EM becomes a powerful alternative if the target protein is part of a larger, unstable complex, while NMR can provide complementary data on the solution-state dynamics of the interaction.[4]

The Crystallography Workflow: A Self-Validating System

A successful crystallography project is a chain of validated steps. Each stage must confirm the quality and integrity of the sample before proceeding to the next, saving time and resources.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Figure 1. A validated workflow for protein-ligand crystallography."; fontsize=12; } /dot

Caption: Figure 1. A validated workflow for protein-ligand crystallography.

Deep Dive: Protocols and Causality

Part 3.1: Protein Production and Quality Control

Objective: To produce a highly pure, stable, and monodisperse protein sample suitable for crystallization.

Protocol:

  • Expression & Purification: Express the target protein (e.g., a kinase domain) in a suitable system (typically E. coli or insect cells). Purify using affinity, ion-exchange, and size-exclusion chromatography (SEC).

  • Purity Validation: Confirm purity to be >95% via SDS-PAGE and mass spectrometry.[5] Causality: Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.

  • Homogeneity & Stability Validation: Use Dynamic Light Scattering (DLS) to confirm the sample is monodisperse (a single, narrow peak). Use Differential Scanning Fluorimetry (DSF) or nanoDSF to assess the thermal stability (Tm). Causality: Aggregated or unstable protein will not form well-ordered crystals. A stable protein is more likely to withstand the stresses of crystallization.

Part 3.2: Ligand Preparation and Solubility Challenges

Objective: To prepare a soluble, stable, and pure stock of the pyrrolo[2,3-c]pyridazine inhibitor.

The planar, aromatic nature of many heterocyclic kinase inhibitors, including the pyrrolo[2,3-c]pyridazine scaffold, often leads to poor aqueous solubility.[10] This is a critical hurdle.

Protocol:

  • Purity Confirmation: Confirm ligand purity (>98%) by LC-MS and ¹H NMR. Causality: Impurities can compete for binding or disrupt crystal packing.

  • Solubility Screening: Attempt to dissolve the compound in standard biological buffers (e.g., HEPES, Tris). If insoluble, proceed to organic solvents.

    • Primary Solvent: Use 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Working Solutions: Prepare working solutions by diluting the DMSO stock into the final protein buffer. Critical: Ensure the final DMSO concentration in the crystallization drop is below 5-10% to avoid interfering with crystal formation.

  • Solubility Enhancement Strategies: If solubility remains a limiting factor, consider these approaches:

    • Co-solvents: Experiment with small amounts of glycerol, ethylene glycol, or PEG 400.[11]

    • pH Adjustment: For compounds with ionizable groups, adjusting the buffer pH can significantly improve solubility.[12]

    • Salt Formation: If the compound has a suitable pKa (typically >5.0 for bases), forming a salt can dramatically increase aqueous solubility.[13][14]

Part 3.3: Co-crystallization vs. Soaking

The two primary methods for obtaining a protein-ligand complex structure are co-crystallization and soaking.[15]

A. Co-crystallization Protocol Ideal for: Ligands that induce a conformational change or when the apo-protein does not crystallize well.

  • Complex Formation: Mix the purified protein with the ligand. A 3- to 10-fold molar excess of the ligand is common to ensure saturation of the binding site.[16]

  • Incubation: Allow the complex to form by incubating the mixture on ice for 1-2 hours or overnight.[15]

  • Centrifugation: Before setting up crystallization trials, centrifuge the sample at high speed (e.g., 15,000 x g for 10-15 min at 4°C) to remove any precipitated protein or ligand.[15]

  • Screening: Use the supernatant to set up crystallization screens (e.g., hanging drop vapor diffusion) with commercially available kits.[5][15]

B. Crystal Soaking Protocol Ideal for: When high-quality apo-protein crystals are readily available and the ligand is soluble in the crystallization condition.[11]

  • Grow Apo Crystals: Produce well-diffracting crystals of the protein without the ligand.

  • Prepare Soaking Solution: Dissolve the pyrrolo[2,3-c]pyridazine inhibitor in a solution that mimics the crystallization mother liquor. This "stabilization buffer" prevents the crystal from dissolving.[11]

  • Soaking: Transfer the apo-crystal into a drop of the soaking solution. Soaking times can vary from minutes to days.[11]

  • Cryoprotection & Freezing: Transfer the soaked crystal to a cryoprotectant solution before flash-freezing in liquid nitrogen for data collection.

Case Study and Data Interpretation

While direct crystallographic data for the specific "pyrrolo[2,3-c]pyridazine" scaffold is not abundant in public databases, numerous structures of the closely related and bioisosteric pyrrolo[2,3-d]pyrimidine and similar heterocyclic cores in complex with kinases serve as excellent proxies. These structures reveal the conserved binding modes that are critical for SBDD.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} caption { label="Figure 2. Conserved H-bond pattern for pyrrolopyrimidine-like kinase inhibitors."; fontsize=12; } /dot

Caption: Figure 2. Conserved H-bond pattern for pyrrolopyrimidine-like kinase inhibitors.

Representative Crystallographic Data

The following table showcases typical data obtained from successful kinase-inhibitor crystallography projects, using a known example of a related scaffold.

Parameter Value / Description Significance
PDB ID [17]Unique identifier for the deposited structure.
Protein c-Met KinaseThe biological target.
Ligand A (1,2,4)triazolo(4,3-b)pyridazin-6-amine derivativeA heterocyclic kinase inhibitor with a related core.
Resolution (Å) 2.00A measure of data quality; lower numbers are better. <2.5 Å is good for SBDD.
R-work / R-free 0.179 / 0.224Statistical measures of how well the model fits the data. R-free should be close to R-work.
Binding Mode Type I InhibitorBinds to the active "DFG-in" conformation of the kinase.
Key Interactions Hydrogen bonds to the kinase hinge region.Confirms the expected binding mode and provides a basis for rational design.

Interpreting the Data:

  • Resolution: A resolution of 2.0 Å provides a clear view of the ligand's electron density, allowing for unambiguous placement in the active site.[18]

  • R-factors: The low R-work and R-free values indicate a reliable model with good predictive power.

  • Binding Mode: Observing the canonical hydrogen bonds to the kinase hinge region validates that the compound is acting as an ATP-competitive inhibitor. This structural data is then used by medicinal chemists to design modifications that can improve potency and selectivity by forming new, favorable interactions with the protein.[19]

Conclusion

X-ray crystallography provides an unparalleled, high-resolution view of the interactions between pyrrolo[2,3-c]pyridazine-based inhibitors and their protein targets. While the path from a purified protein to a final structure is fraught with challenges—most notably ligand solubility and the inherent difficulty of crystallization—a systematic, validation-driven approach significantly increases the probability of success. By carefully selecting the right structural biology technique, rigorously validating each step of the experimental workflow, and intelligently overcoming solubility hurdles, researchers can unlock the atomic-level insights required to accelerate the development of next-generation therapeutics.

References

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Yalkowsky, S. H., & He, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(7), 1985-1994. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035-1040. [Link]

  • Abdel-Aziem, A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 10(1), 1-11. [Link]

  • Živković, J., & Diederichs, K. (2023). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. Acta Crystallographica Section D: Structural Biology, 79(Pt 7), 567–578. [Link]

  • wwPDB. (2023). PDB entry 3ZCL. Worldwide Protein Data Bank. [Link]

  • Unknown Author. Comparison of NMR and X-ray crystallography. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 23(9), 2286. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Vanga, R. R., & Sankar, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2149-2173. [Link]

  • Metwally, A. M., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]

  • Protein Data Bank Japan. (2020). PDBj Mine: Chemie - PQ0. [Link]

  • PDBe-KB. Protein Pages. [Link]

  • Evans, P. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(24), R879-R881. [Link]

  • Ain, S., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(6), 1223. [Link]

  • Claramunt, R. M., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 10(3), 429-436. [Link]

  • Luft, J. R., et al. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 9), 1075–1079. [Link]

  • Domainex. Structure-aided drug design. [Link]

  • RCSB PDB. (2019). JJ5 Ligand Summary Page. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • ResearchGate. (2016). How to determine the concentration of substrate / inhibitor to be used with protein for co-crystallization? [Link]

  • RCSB PDB. (2014). P0C Ligand Summary Page. [Link]

  • ResearchGate. Crystal structures of the starting materials bound to the two proteins. [Link]

  • ResearchGate. Single crystal structure of functionalized pyridazines. [Link]

  • Unknown Author. (2025). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. [Link]

  • Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10178-10193. [Link]

  • Jensen, T. B., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(21), 7389. [Link]

  • Jensen, T. B., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(7), 4838-4853. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Rowlett, R. S.
  • Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Current Opinion in Chemical Biology, 15(1), 3–11. [Link]

  • Gouda, A. M., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305041. [Link]

  • Reguera, R., et al. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 126, 735-751. [Link]

  • Gouda, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-7H-pyrrolo[2,3-c]pyridazine
Reactant of Route 2
4-chloro-7H-pyrrolo[2,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.